4-Acetamidophenylglyoxal hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-oxaldehydoylphenyl)acetamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHKIMTAQCIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656867 | |
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-10-0 | |
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Acetamidophenylglyoxal Hydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Acetamidophenylglyoxal hydrate (CAS No: 16267-10-0). Due to the limited availability of published experimental data, this document primarily relies on predicted values and information from chemical suppliers. Further experimental validation is highly recommended.
Chemical Identity and Physical Properties
This compound, also known as N-(4-glyoxyloylphenyl)acetamide hydrate, is a functionalized aromatic compound. Its core structure consists of an acetamide group and a glyoxal hydrate moiety attached to a phenyl ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16267-10-0[1] |
| Molecular Formula | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 209.2 g/mol [1] |
| Synonyms | N-(4-glyoxyloylphenyl)acetamide hydrate |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 468.4 ± 35.0 °C (at 760 mmHg) | Predicted[1] |
| Flash Point | 247 °C | Predicted[1] |
| Density | 1.399 ± 0.06 g/cm³ | Predicted[1] |
| Vapor Pressure | 3.29E-10 mmHg at 25°C | Predicted[1] |
Spectroscopic Data
Detailed experimental spectroscopic data with peak analysis for this compound are not publicly available. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request. For research and development purposes, it is crucial to obtain and interpret these spectra for structural confirmation and purity assessment.
Experimental Protocols
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. A potential synthetic route could involve the oxidation of 4'-acetamidoacetophenone, followed by hydration. The following diagram illustrates a generalized workflow for a potential synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Analysis
Standard analytical techniques for the characterization of organic compounds would be applicable. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide, ketone, and hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological effects, or mechanism of action of this compound. While some acetamide derivatives have been investigated for their biological effects, no specific data exists for this particular compound. Therefore, any research into its potential therapeutic applications would be exploratory.
Given the absence of data on its biological interactions, no signaling pathway diagrams can be provided. The following diagram illustrates a general workflow for screening a novel compound for biological activity.
Caption: General workflow for the biological evaluation of a novel chemical compound.
Handling and Storage
Based on available safety data sheets, this compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is recommended to store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a readily identifiable chemical compound with predicted physicochemical properties. However, a significant gap exists in the publicly available experimental data, particularly concerning its melting point, detailed spectroscopic analysis, and a validated synthesis protocol. Crucially, its biological activity and potential applications in drug development remain unexplored. This document serves as a foundational guide and highlights the need for further empirical research to fully characterize this compound and explore its potential.
References
4-Acetamidophenylglyoxal Hydrate: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of action for 4-Acetamidophenylglyoxal hydrate, a derivative of the well-characterized arginine-modifying agent, phenylglyoxal. Drawing upon the established reactivity of the α-ketoaldehyde functional group, this document posits that this compound's primary mode of biological activity is the covalent modification of arginine residues within key cellular proteins. This interaction can lead to the inhibition of enzyme function and modulation of critical signaling pathways. This guide provides a comprehensive overview of the underlying chemical reactions, potential cellular targets, and methodologies for investigating its effects, tailored for a scientific audience engaged in drug discovery and development.
Introduction
This compound belongs to the class of phenylglyoxal derivatives, which are characterized by an α-ketoaldehyde moiety. The parent compound, phenylglyoxal, is a widely utilized chemical probe in biochemistry for its high specificity in reacting with the guanidinium group of arginine residues in proteins.[1][2] This covalent modification serves as a powerful tool for identifying essential arginine residues in enzyme active sites and other functional protein domains. The presence of a 4-acetamido substituent on the phenyl ring of this compound is anticipated to modulate the reactivity and biological activity of the core phenylglyoxal structure, potentially altering its target specificity, metabolic stability, and cellular uptake. This document synthesizes the available information on phenylglyoxals to build a comprehensive model for the mechanism of action of its 4-acetamido derivative.
Core Mechanism: Covalent Modification of Arginine Residues
The principal mechanism of action of this compound is predicated on the electrophilic nature of its two adjacent carbonyl groups, which react specifically with the nucleophilic guanidinium group of arginine residues.
Chemical Reaction Pathway
The reaction proceeds under mild physiological conditions (pH 7-9) and involves the formation of a stable cyclic adduct.[3] While the precise intermediates can vary, the reaction typically results in the formation of a di-adduct, where two molecules of the glyoxal react with one arginine residue.[1] This irreversible modification neutralizes the positive charge of the arginine residue and introduces a bulky substituent, thereby disrupting the protein's native structure and function.
Figure 1. Logical flow of arginine modification by 4-Acetamidophenylglyoxal.
Potential Cellular Targets and Signaling Pathways
Based on the known targets of phenylglyoxal and its derivatives, this compound is likely to affect a range of cellular processes by modifying key regulatory proteins.
Enzyme Inhibition
A primary consequence of arginine modification is the inhibition of enzymatic activity. Arginine residues are frequently located in the active sites of enzymes, where they play crucial roles in substrate binding and catalysis. By modifying these critical residues, this compound can act as an effective enzyme inhibitor. For example, phenylglyoxal has been shown to inhibit D-amino-acid oxidase by modifying an arginine residue essential for coenzyme binding.[4] It also inhibits DNA and RNA polymerases by interfering with their template binding function.[5]
Modulation of the Mitochondrial Permeability Transition Pore (PTP)
The mitochondrial permeability transition pore (PTP) is a protein complex in the inner mitochondrial membrane that plays a key role in regulated cell death. Phenylglyoxal derivatives are known to modulate the PTP by reacting with one or more critical arginine residues.[6] Interestingly, the nature of the substituent on the phenyl ring can determine whether the effect is inhibitory or inducing. While phenylglyoxal tends to suppress PTP opening, derivatives with a net negative charge or hydrogen bonding capacity can induce it.[6][7] The 4-acetamido group of this compound, being capable of hydrogen bonding, may therefore influence PTP dynamics.
Figure 2. Potential signaling pathway modulation by 4-Acetamidophenylglyoxal.
Quantitative Data
| Compound/Class | Target Enzyme | IC50 Value | Reference |
| Phenylglyoxal | D-amino-acid oxidase | Not specified, but causes rapid inactivation | [4] |
| Phenylglyoxal | DNA/RNA Polymerases | Potent inhibitor | [5] |
| General Inhibitors | Tyrosinase | µM to mM range | [8] |
| Acarbose | α-glucosidase | ~7.5 µM | [9] |
Table 1: Representative IC50 values for enzyme inhibitors. This table is for illustrative purposes to provide context for potential inhibitory concentrations and is not representative of this compound itself.
Experimental Protocols
The following are generalized protocols for investigating the mechanism of action of this compound, based on established methods for phenylglyoxal and other enzyme inhibitors.
Protocol for Determining Enzyme Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on a target enzyme.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Prepare a stock solution of the enzyme's substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Prepare a series of dilutions to test a range of concentrations.
-
-
Inhibition Assay:
-
In a multi-well plate, add the enzyme solution.
-
Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the covalent modification to occur.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]
-
Figure 3. A generalized workflow for determining the IC50 of an enzyme inhibitor.
Protocol for Assessing Mitochondrial Permeability Transition
This protocol describes a method to evaluate the effect of this compound on the mitochondrial PTP.
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
-
Mitochondrial Swelling Assay:
-
Resuspend the isolated mitochondria in a buffer containing a non-permeant solute (e.g., KCl).
-
Add this compound at various concentrations to the mitochondrial suspension.
-
Induce PTP opening using a known trigger, such as a high concentration of Ca2+.
-
Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over time. An increase in PTP opening will lead to a more rapid decrease in absorbance.
-
-
Data Analysis:
-
Compare the rate of swelling in the presence and absence of this compound to determine if the compound induces or inhibits PTP opening.
-
Potential Metabolism of the 4-Acetamido Group
The 4-acetamido group of this compound may be subject to metabolic transformation in vivo. The acetamido moiety is found in the common analgesic paracetamol (acetaminophen). Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[11] A minor portion is oxidized by cytochrome P450 enzymes to a reactive intermediate.[11] It is plausible that this compound could undergo similar metabolic pathways, which would influence its pharmacokinetic profile and potential for toxicity.
Conclusion
The mechanism of action of this compound is most likely centered on the covalent modification of arginine residues in proteins, a characteristic reactivity of its phenylglyoxal core. This interaction can lead to potent enzyme inhibition and modulation of critical cellular processes such as apoptosis via the mitochondrial permeability transition pore. The 4-acetamido substituent is expected to influence the compound's reactivity and pharmacological properties. Further experimental investigation is required to elucidate the specific cellular targets, determine quantitative measures of its activity such as IC50 values, and understand its metabolic fate. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Paracetamol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Acetamidophenylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing from the commercially available 4-aminoacetophenone. The first step involves the acetylation of the amino group to yield 4'-acetamidoacetophenone. The subsequent and final step is the oxidation of the methyl ketone group of 4'-acetamidoacetophenone using selenium dioxide to afford the desired product, 4-Acetamidophenylglyoxal, which is then isolated as its stable hydrate.
Experimental Protocols
Synthesis of 4'-Acetamidoacetophenone (Precursor)
This procedure outlines the N-acetylation of 4-aminoacetophenone.
Reagents:
-
4-Aminoacetophenone
-
Acetic Anhydride
-
Pyridine
-
Methylene Chloride (for extraction)
-
Water
-
Brine
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in pyridine.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 1.5 hours. The formation of a white precipitate indicates the progress of the reaction.
-
After the reaction is complete, filter the solid and wash it with cold water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
-
Dry the purified 4'-acetamidoacetophenone under vacuum.
Synthesis of this compound
This procedure details the selenium dioxide oxidation of 4'-acetamidoacetophenone. This protocol is adapted from a well-established procedure for the oxidation of acetophenone.[1]
Reagents:
-
4'-Acetamidoacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
Caution: Selenium compounds are toxic. All operations should be performed in a well-ventilated fume hood.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane, selenium dioxide (1.0 eq), and a small amount of water (e.g., for every 111g of SeO2, 20 mL of water is a good starting point).[1]
-
Heat the mixture to 50-60 °C and stir until the selenium dioxide has dissolved.
-
Add 4'-acetamidoacetophenone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux with vigorous stirring for 4 hours. A black precipitate of elemental selenium will form as the reaction progresses.[1]
-
After the reflux period, decant the hot solution to separate it from the precipitated selenium.
-
Remove the dioxane and water from the solution by distillation under reduced pressure.
-
To the resulting crude phenylglyoxal, add 3-4 volumes of hot water to facilitate the formation of the hydrate.[1]
-
Allow the solution to cool, which will induce the crystallization of this compound.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and air dry.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4'-Aminoacetophenone | C₈H₉NO | 135.16 | 103-107 | Yellow crystalline solid |
| 4'-Acetamidoacetophenone | C₁₀H₁₁NO₂ | 177.20 | 166-170 | White to off-white solid |
| This compound | C₁₀H₁₁NO₄ | 209.20[1][2][3] | Not Reported | Crystalline solid (expected) |
Visualization of the Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Reaction Mechanism
The key transformation in this synthesis is the Riley oxidation of the α-methyl group of the acetophenone derivative. The generally accepted mechanism for this reaction is depicted below.
Caption: Proposed mechanism for the Riley oxidation step.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to perform appropriate characterization of the final product to confirm its identity and purity.
References
An In-depth Technical Guide to the Reaction of 4-Acetamidophenylglyoxal Hydrate with Arginine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between 4-Acetamidophenylglyoxal hydrate and the guanidinium group of arginine residues. It details the reaction mechanism, summarizes key quantitative data, provides established experimental protocols, and illustrates the reaction's application in a biological context. This information is intended to support researchers in utilizing this reaction for protein modification, chemical probe development, and studying arginine's role in biological systems.
Core Reaction Mechanism
This compound, a derivative of phenylglyoxal, is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues under mild physiological conditions (pH 7-9).[1] The reaction proceeds through the formation of a covalent adduct, leading to a stable modification of the arginine side chain.
The reaction typically results in a 1:1 adduct, where one molecule of 4-acetamidophenylglyoxal reacts with one arginine residue to form a dihydroxyimidazolidine derivative. Under certain conditions, a 2:1 adduct, known as the Takahashi adduct, can also be formed, involving two molecules of the glyoxal with a single arginine residue.[1] This modification neutralizes the positive charge of the arginine side chain, which can be a valuable tool for studying protein structure and function.
Caption: Reaction of 4-Acetamidophenylglyoxal with Arginine.
Quantitative Data Summary
While specific kinetic and yield data for this compound are not extensively published, data from the parent compound, phenylglyoxal (PGO), and its hydroxylated derivative (HPGO) provide valuable benchmarks.
Table 1: Reaction Kinetics Comparison
The reaction rate is highly dependent on pH and the specific phenylglyoxal derivative used. The following table compares the initial reaction rates of PGO and p-hydroxyphenylglyoxal (HPGO) with arginine compounds at pH 9.0.
| Reagent | Relative Initial Rate (vs. HPGO without borate) |
| Phenylglyoxal (PGO) | 15 to 20 times greater |
| p-Hydroxyphenylglyoxal (HPGO) | 1.0 |
| Phenylglyoxal (PGO) in borate buffer | 1.6 times greater (than HPGO in borate) |
(Data extrapolated from spectrophotometric analysis of PGO and HPGO)[2]
Table 2: Stoichiometry of Adduct Formation
The reaction can yield different adducts depending on the conditions.
| Stoichiometry (Glyoxal:Arginine) | Adduct Type | Predominant Conditions |
| 1:1 | Dihydroxyimidazolidine | Standard reaction conditions |
| 2:1 | Takahashi Adduct | Higher concentration of glyoxal, longer reaction times |
(Based on studies with PGO and OH-PGO using mass spectrometry)[3]
Table 3: Spectroscopic Data for Adduct Characterization
Mass spectrometry is a primary tool for confirming arginine modification. The modification results in a predictable mass increase in the modified peptide or protein.
| Modification | Adduct Type | Calculated Mass Increase (Da) for 4-Acetamidophenylglyoxal | Notes |
| 1:1 Adduct | C₁₀H₁₀N₂O₃ | +190.07 Da | Corresponds to the addition of one 4-acetamidophenylglyoxal molecule with the loss of two water molecules upon cyclization. |
| 2:1 Adduct | C₂₀H₁₈N₂O₅ | +378.12 Da | Corresponds to the addition of two 4-acetamidophenylglyoxal molecules with the loss of three water molecules. |
Note: The precise mass shifts observed in mass spectrometry may vary slightly from these calculated values due to hydration states or other minor modifications during analysis. For instance, modifications by the related compound methylglyoxal can result in mass increases of +54 Da (hydroimidazolone) or +72 Da (dihydroxyimidazolidine).[4][5]
NMR spectroscopy can also be employed to characterize the adduct, with expected shifts in the signals corresponding to the arginine side chain protons and carbons, and the appearance of new signals from the phenylglyoxal moiety.
Experimental Protocols
This section provides a general protocol for the modification of arginine residues in a peptide or protein using this compound.
Protocol: Arginine Modification of a Model Peptide
1. Materials and Reagents:
-
Model peptide containing arginine (e.g., 1 mg/mL stock solution)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0
-
Quenching Solution: Tris buffer or hydroxylamine solution
-
HPLC system for analysis and purification
-
Mass spectrometer for product verification
2. Reaction Procedure:
-
Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Add the this compound solution to the peptide solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess over arginine residues).
-
Incubate the reaction mixture at room temperature (22-25°C) for 1-2 hours.[1] The reaction progress can be monitored by taking aliquots at different time points.
-
(Optional) Quench the reaction by adding a quenching solution to consume excess glyoxal.
-
Analyze the reaction mixture using reverse-phase HPLC to separate the modified peptide from the unmodified peptide and reagents.
-
Confirm the identity of the modified peptide by collecting the corresponding HPLC peak and analyzing it via mass spectrometry to verify the expected mass increase.
-
Purify the modified peptide using preparative or semi-preparative HPLC.
Caption: General workflow for peptide modification.
Application in a Biological Signaling Context
The specific and covalent modification of arginine by phenylglyoxal derivatives makes them powerful tools for probing protein function in complex biological systems. A notable example is the study of the mitochondrial permeability transition pore (PTP).
The PTP is a protein complex in the inner mitochondrial membrane, and its opening is a key event in some forms of apoptosis. Arginine residues within PTP components are thought to act as "voltage sensors" that regulate the pore's opening and closing.[6]
Modification of these critical arginine residues by phenylglyoxal derivatives can either induce or suppress PTP opening, depending on the physicochemical properties (e.g., charge, hydrogen bonding capacity) of the specific derivative used.[3][6] For instance, negatively charged phenylglyoxals tend to induce PTP opening, leading to mitochondrial membrane depolarization and potentially triggering apoptosis. This application demonstrates how this compound and similar molecules can be used to investigate the functional role of specific amino acid residues in complex signaling pathways.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. (PDF) Modification of Permeability Transition Pore [research.amanote.com]
- 3. The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetamidophenylglyoxal Hydrate: A Technical Guide for Arginine-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal hydrate is a specialized research tool leveraged for the targeted chemical modification of proteins. As a derivative of phenylglyoxal, its utility lies in its high specificity for the guanidinium group of arginine residues. This selective reactivity allows researchers to probe the functional significance of arginine in protein structure, enzyme activity, and protein-protein interactions. The modification introduces a stable adduct, enabling a range of downstream applications from structural analysis to the development of novel bioconjugates. While specific literature on this compound is limited, its chemical properties and applications can be largely inferred from extensive research on analogous phenylglyoxal compounds.
Chemical Properties and Mechanism of Action
This compound is an alpha-dicarbonyl compound. The presence of the phenyl ring enhances its reactivity and allows for specific interactions within protein microenvironments. The acetamido group at the para-position can modulate the electronic properties of the phenyl ring, potentially influencing its reactivity and specificity compared to unsubstituted phenylglyoxal.
The core mechanism of action involves the reaction of the two adjacent carbonyl groups with the guanidinium group of an arginine residue. This reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct. This modification effectively neutralizes the positive charge of the arginine side chain and introduces a bulky substituent, which can be used to investigate the functional consequences of arginine modification.
Applications in Research
The primary application of this compound is as a chemical probe for studying the role of arginine residues in proteins. Key research applications include:
-
Identification of Functionally Important Arginine Residues: By modifying arginine residues and assessing the impact on protein function (e.g., enzyme activity, binding affinity), researchers can identify critical arginine residues.
-
Protein Structure Probing: The accessibility of arginine residues to modification by this compound can provide insights into protein folding and tertiary structure.
-
Development of Bioconjugates: While not as common as other bioconjugation strategies, phenylglyoxal derivatives can be used to link proteins to other molecules, such as affinity tags or therapeutic agents.
-
Proteomics and Chemical Biology: In conjunction with mass spectrometry, this reagent can be used to identify reactive arginine residues on a proteome-wide scale, providing insights into cellular signaling and metabolism.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound, the following tables summarize representative data for the reactivity of phenylglyoxal (PGO) and other dicarbonyl compounds with proteins, which can serve as a proxy.
Table 1: Reactivity of Phenylglyoxal with Arginine Residues in Model Proteins
| Protein | Number of Arginine Residues | Number of Reactive Arginines with PGO | Observations | Reference |
| Ribonuclease A | 4 | 2 | Rapid reaction, indicating accessible residues. | [1] |
| α-Chymotrypsin | 3 | 2 | Fairly rapid reaction. | [1] |
| Trypsin | 2 | 1 | One residue reacts fairly rapidly. | [1] |
| Lysozyme | 11 | Not specified | Rapid loss of lytic activity upon treatment. | [1] |
| Pepsin | 2 | 1 | Partial inactivation upon reaction. | [1] |
Table 2: Comparison of Arginine-Specific Reagents
| Reagent | Specificity for Arginine | Side Reactions | Notes | Reference |
| Phenylglyoxal (PGO) | High | Can react with N-terminal α-amino groups to a lesser extent. | Most specific among simple glyoxals. | [1] |
| Glyoxal (GO) | Moderate | Reacts with lysine residues to a significant extent. | Less specific than PGO. | [1] |
| Methylglyoxal (MGO) | Moderate | Reacts with lysine residues to a significant extent. | Less specific than PGO. | [1] |
| 1,2-Cyclohexanedione | High | Can generate complex mixtures. | Commonly used for arginine modification. | [2] |
Experimental Protocols
The following are generalized protocols for the use of phenylglyoxal derivatives in protein modification, which should be optimized for this compound and the specific protein of interest.
Protocol 1: Modification of a Purified Protein
-
Protein Preparation: Dissolve the purified protein in a suitable buffer, typically a non-amine-containing buffer such as sodium phosphate or sodium bicarbonate, at a pH between 7.0 and 8.0. A common protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or ethanol) immediately before use.
-
Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. Molar excesses of the reagent over the protein can range from 10-fold to 1000-fold, depending on the reactivity of the target arginine residues.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time, typically ranging from 30 minutes to several hours. The reaction progress can be monitored by functional assays or mass spectrometry.
-
Quenching and Purification: Stop the reaction by adding a quenching reagent such as an excess of a primary amine (e.g., Tris buffer) or by removing the excess reagent through dialysis, desalting columns, or buffer exchange.
-
Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry (to confirm modification and identify modified residues), and functional assays.
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
-
Protein Modification and Digestion: Following the modification protocol above, the purified protein is subjected to in-solution or in-gel digestion with a protease that does not cleave at arginine, such as Lys-C. This is crucial to keep the modified arginine within a peptide for identification.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against the protein sequence database, with a variable modification corresponding to the mass of the 4-Acetamidophenylglyoxal adduct on arginine residues specified. The mass of the dihydroxyimidazolidine adduct from 4-acetamidophenylglyoxal (C10H11NO3) would be an addition of 193.07 Da.
Mandatory Visualization
Caption: Experimental workflow for protein modification.
References
Technical Guide: Utilizing Dicarbonyl Compounds for the Study of Post-Translational Modifications with a Focus on Methylglyoxal
Audience: Researchers, scientists, and drug development professionals.
Methylglyoxal is a reactive metabolite formed as a byproduct of glycolysis.[1][2] Its accumulation, often referred to as dicarbonyl stress, is implicated in various pathological conditions, including diabetes and neurodegenerative diseases, primarily through the formation of advanced glycation end products (AGEs) on proteins.[3][4] Understanding the mechanisms and consequences of MGO-induced modifications is crucial for elucidating disease pathways and developing therapeutic interventions.
Data Presentation: MGO-Induced Post-Translational Modifications
The reaction of MGO with protein residues, primarily arginine and lysine, results in a variety of adducts with specific mass increases that can be detected by mass spectrometry.
| Target Residue | Adduct Name | Description | Mass Increase (Da) | Reference |
| Arginine | Dihydroxyimidazolidine | Initial reversible adduct with MGO. | +72.021 | [5] |
| Arginine | Hydroimidazolone (MG-H1) | A stable, irreversible adduct formed after dehydration of the dihydroxyimidazolidine intermediate. | +54.011 | [1][5] |
| Arginine | Nε-(carboxyethyl)arginine (CEA) | Formed from the hydrolysis of certain hydroimidazolone isomers. | +72.021 | [1] |
| Lysine | Nε-(carboxyethyl)lysine (CEL) | A stable, irreversible adduct formed on lysine residues. | +72.021 | [1] |
Experimental Protocols
This protocol describes the modification of a purified protein with MGO to generate glycated standards or to study the functional consequences of glycation.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme)
-
Methylglyoxal (MGO) solution (e.g., 40% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (NaN3)
-
Sterile, sealed incubation tubes
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the protein of interest in PBS. A typical concentration is 10 mg/mL.[6]
-
Prepare a working solution of MGO. For example, to achieve a final concentration of 3 mM MGO for glycation, dilute the stock MGO solution in PBS.[6]
-
In a sterile tube, combine the protein solution with the MGO working solution. A typical reaction mixture might contain 10 mg/mL of protein and 0.5 mM to 5 mM of MGO.[6][7]
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.[6][8]
-
As a negative control, prepare a similar sample without MGO, replacing the MGO volume with PBS.
-
Seal the tubes and incubate at 37°C in the dark for a period ranging from 24 hours to 21 days, depending on the desired level of modification.[7][8]
-
After incubation, the samples can be stopped by freezing or by purification methods like dialysis or size-exclusion chromatography to remove excess MGO.
This protocol outlines the steps for digesting a protein sample to prepare it for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Glycated protein sample (from Protocol 1 or biological extract)
-
Urea
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH ~8)
-
Formic acid
Procedure:
-
Denaturation: Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduction: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or by adding TCEP to a final concentration of 5 mM and incubating at 33°C for 30 minutes.[9]
-
Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20-50 mM and incubating in the dark at room temperature for 30-60 minutes.[9]
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis, typically 0.1% formic acid in water.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
General Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient of increasing mobile phase B is used to elute the peptides.
-
Mass Spectrometry Mode: Data-dependent acquisition (DDA) is commonly used. The instrument acquires a full MS scan followed by several MS/MS scans of the most intense precursor ions.
-
Data Analysis:
-
The raw data is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
The software searches the MS/MS spectra against a protein sequence database.
-
Variable modifications corresponding to the mass shifts of MGO adducts (e.g., +54.011 Da on Arginine) must be included in the search parameters.[1]
-
Visualizations
Caption: Reaction of methylglyoxal with an arginine residue.
Caption: Experimental workflow for identifying MGO-induced PTMs.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility of 4-Acetamidophenylglyoxal Hydrate in Aqueous Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and formulation development. 4-Acetamidophenylglyoxal hydrate, a compound of interest in pharmaceutical research, requires a thorough understanding of its solubility characteristics in various aqueous buffer systems that mimic physiological pH conditions. This technical guide outlines a systematic approach to determining the equilibrium solubility of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are essential for designing relevant solubility studies and for the interpretation of results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| XLogP3 | 1.035 | [1] |
| Predicted Density | 1.399 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 468.4 ± 35.0 °C | [1] |
| Predicted Flash Point | 247 °C | [1] |
Experimental Protocol for Equilibrium Solubility Determination
The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Reagents
-
This compound (of known purity)
-
Phosphate buffer solutions (e.g., pH 5.8, 6.8, 7.4)
-
Acetate buffer solutions (e.g., pH 4.5)
-
Hydrochloric acid (HCl) solution (for pH 1.2)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Other organic solvents as required for the analytical method
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Equipment
-
Analytical balance
-
pH meter
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Vials and appropriate closures
Experimental Procedure
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Verify the pH of each buffer solution using a calibrated pH meter.
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each buffer solution. The amount should be sufficient to ensure that a saturated solution is achieved and that solid material remains at equilibrium.
-
Equilibration: Add a known volume of the respective buffer solution to each vial. Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed that allows for thorough mixing without creating a vortex. The equilibration time should be sufficient to reach equilibrium, which should be determined by preliminary experiments (typically 24-72 hours).
-
Sample Collection and Preparation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in each buffer solution based on the measured concentration and the dilution factor.
Data Presentation
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 2: Template for Reporting Solubility Data of this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| HCl | 1.2 | 25 | |||
| Acetate | 4.5 | 25 | |||
| Phosphate | 6.8 | 25 | |||
| Phosphate | 7.4 | 25 | |||
| HCl | 1.2 | 37 | |||
| Acetate | 4.5 | 37 | |||
| Phosphate | 6.8 | 37 | |||
| Phosphate | 7.4 | 37 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Factors Influencing Aqueous Solubility
The solubility of a compound like this compound is influenced by several factors. The diagram below illustrates these key relationships.
Caption: Key factors affecting solubility.
Conclusion
This technical guide provides a robust framework for researchers to systematically determine the aqueous solubility of this compound. By following the detailed experimental protocol and considering the influential factors outlined, researchers can generate high-quality, reliable data essential for the advancement of their drug development programs. The provided templates and diagrams serve as valuable tools for planning experiments, recording data, and understanding the fundamental principles governing the solubility of this compound.
References
Stability of 4-Acetamidophenylglyoxal Hydrate in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential stability characteristics of 4-Acetamidophenylglyoxal hydrate in solution. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates information from the known chemical behavior of its core functional moieties: the acetamido group, the phenylglyoxal core, and its hydrated form. The guide outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and furnishes visual diagrams to illustrate key concepts and workflows. This information is intended to support researchers and drug development professionals in designing and executing robust stability studies.
Introduction
This compound is a molecule of interest in various research and development sectors. Understanding its stability in solution is paramount for ensuring the integrity, efficacy, and safety of any formulation or experimental system in which it is utilized. The molecule's structure, featuring an acetamido group and a hydrated glyoxal attached to a phenyl ring, suggests potential susceptibility to hydrolysis and other degradation reactions. This guide provides a framework for investigating these potential instabilities.
Predicted Chemical Stability and Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated in solution. The stability is expected to be significantly influenced by pH, temperature, light, and the presence of oxidative agents.
Hydrolytic Degradation
Acid and Base Catalyzed Hydrolysis: The acetamido group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-aminophenylglyoxal and acetic acid. This is a common degradation pathway for many pharmaceutical compounds containing amide linkages. The glyoxal moiety itself can also undergo reactions, though the hydrate form is generally more stable than the anhydrous α-dicarbonyl.
-
Acidic Conditions: Under acidic conditions, the amide bond can be hydrolyzed.
-
Basic Conditions: In alkaline solutions, saponification of the amide can occur.
Oxidative Degradation
The aldehyde group in the glyoxal moiety is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid derivative, 4-acetamidophenylglyoxylic acid. The presence of oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by metal ions, could facilitate this degradation.
Photodegradation
Aromatic compounds can be susceptible to photodegradation. The extent of this degradation will depend on the absorption spectrum of the molecule and the intensity and wavelength of the light source.
A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability analysis.
In-Depth Technical Guide: 4-Acetamidophenylglyoxal Hydrate
CAS Number: 16267-10-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetamidophenylglyoxal hydrate, a chemical compound with potential applications in research and development. This document collates available data on its chemical properties and provides a framework for its further investigation, acknowledging the current limitations in publicly accessible, in-depth experimental and biological data.
Chemical and Physical Properties
This compound, also known as N-(4-oxaldehydoylphenyl)acetamide hydrate, is a hydrated aldehyde derivative.[1] The following table summarizes its key chemical and physical properties based on available data.
| Property | Value | Source |
| CAS Number | 16267-10-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.1986 g/mol | [1] |
| Synonyms | N-(4-oxaldehydoylphenyl)acetamide hydrate | [1] |
| Boiling Point | 484.7°C at 760 mmHg | [1] |
| Flash Point | 247°C | [1] |
| Vapor Pressure | 3.29E-10mmHg at 25°C | [1] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and specific biological assays of this compound are not extensively documented in readily available scientific literature. However, a general workflow for the characterization of such a compound would typically involve the following stages.
General Characterization Workflow
-
Synthesis and Purification:
-
While a specific, detailed synthesis protocol for this compound is not publicly available, related structures are often synthesized through the oxidation of corresponding acetophenones.
-
Purification would likely involve standard techniques such as recrystallization or column chromatography to achieve the desired purity, typically monitored by Thin Layer Chromatography (TLC).
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical to confirm the chemical structure, identifying the number and environment of protons and carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the amide, carbonyls, and aromatic ring.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often using a UV detector.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Biological Activity Screening
Given the presence of the glyoxal moiety, a reactive dicarbonyl, this compound could be investigated for a range of biological activities. A general screening approach is outlined below.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
Potential Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the public domain detailing the signaling pathways modulated by this compound or its precise mechanism of action. The presence of the acetamide group, seen in drugs like Acetaminophen, and the reactive glyoxal group suggests potential for various biological interactions. For instance, α-oxoaldehydes are known to interact with nucleophilic residues in proteins and can be involved in cellular signaling and stress responses. However, without experimental data, any discussion of its mechanism of action remains speculative.
Conclusion
This compound (CAS: 16267-10-0) is a chemical compound with defined physical and chemical properties. While detailed experimental protocols and biological activity data are not widely available, this guide provides a foundational understanding and a potential workflow for researchers interested in investigating this molecule further. Future research is necessary to elucidate its synthesis, biological activity, and potential therapeutic applications.
References
Unveiling the Physicochemical Properties of 4-Acetamidophenylglyoxal Hydrate
For Immediate Release – This technical guide provides an in-depth analysis of the molecular characteristics of 4-Acetamidophenylglyoxal hydrate, a compound of interest in contemporary chemical and pharmaceutical research. The focus of this paper is to establish a foundational understanding of its molecular weight through precise calculations based on its chemical formula and the standard atomic weights of its constituent elements.
Molecular Structure and Formula
This compound is identified by the chemical formula C₁₀H₁₁NO₄.[1] This formula indicates that the compound is a hydrate, incorporating a molecule of water within its structure. The anhydrous part of the molecule, 4-Acetamidophenylglyoxal, has the formula C₁₀H₉NO₃. The inclusion of a water molecule is critical for determining the compound's overall molecular weight and influences its physicochemical properties, such as solubility and crystal structure.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, utilizing the standard atomic weights for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 11 | 1.008[2][3][4] | 11.088 |
| Nitrogen | N | 1 | 14.007[5][6][7] | 14.007 |
| Oxygen | O | 4 | 15.999[8][9][10][11] | 63.996 |
| Total | 209.201 |
Based on this, the molecular weight of this compound is approximately 209.20 g/mol .[1]
Further Research and Context
While this guide establishes the molecular weight of this compound, the broader scope of research for professionals in drug development and chemical sciences requires contextual information regarding its use in experimental settings. To fulfill the request for detailed experimental protocols and signaling pathway diagrams, further specifics on the compound's application are necessary.
For instance, if this compound is utilized as an inhibitor in a specific enzymatic pathway, the following visualizations and experimental details would be pertinent:
1. Experimental Workflow Diagram: A diagram illustrating the steps from compound preparation to data analysis in an enzyme inhibition assay.
2. Signaling Pathway Diagram: A hypothetical pathway where this compound acts as an inhibitor.
To provide a comprehensive technical whitepaper, researchers and professionals are encouraged to supply the specific biological or chemical context in which this compound is being investigated. With this information, detailed experimental methodologies and relevant pathway diagrams can be accurately generated.
References
- 1. echemi.com [echemi.com]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. What is the atomic mass of nitrogen? [unacademy.com]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
A Technical Guide to the Application of 4-Acetamidophenylglyoxal Hydrate in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arginine in Protein Function and Drug Discovery
Arginine, with its unique guanidinium group, is a critical amino acid residue involved in a multitude of biological processes. Its ability to form multiple hydrogen bonds makes it fundamental to protein structure, enzyme catalysis, and protein-protein interactions.[1][2] The post-translational modification of arginine residues can significantly impact protein function and is implicated in various disease states. Consequently, the development of chemical tools to selectively target and quantify the reactivity of arginine residues within the proteome is of paramount importance for both basic research and therapeutic development.
This technical guide focuses on the potential applications of 4-Acetamidophenylglyoxal hydrate, a phenylglyoxal derivative, as a chemical probe for the quantitative analysis of arginine reactivity in complex biological samples. Phenylglyoxal and its analogues are well-established reagents that selectively modify the guanidinium group of arginine residues under mild physiological conditions.[1][3][4] By incorporating an acetamido group, this compound offers distinct chemical properties that can be leveraged for advanced proteomic workflows. This guide will provide an in-depth overview of the underlying chemistry, experimental protocols, data analysis strategies, and potential applications in drug discovery.
Chemical Principles: The Reaction of this compound with Arginine
The core of this proteomic strategy lies in the specific covalent reaction between the dicarbonyl group of this compound and the guanidinium side chain of arginine. This reaction, characteristic of phenylglyoxal compounds, results in the formation of a stable cyclic adduct.[1]
The reaction proceeds under mild conditions (pH 7-9 and 25-37°C), making it suitable for studying proteins in their native or near-native states.[1] The acetamido group at the para position of the phenyl ring can influence the reagent's solubility, stability, and reactivity profile compared to unsubstituted phenylglyoxal.
To enable enrichment and identification by mass spectrometry, this compound can be synthesized with a bioorthogonal handle, such as an azide or alkyne group. This allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry.[5][6]
Quantitative Proteomics Workflow: Activity-Based Protein Profiling (ABPP)
A powerful application of this compound is in activity-based protein profiling (ABPP), a chemoproteomic strategy to assess the functional state of enzymes and other proteins on a global scale. The general workflow for quantitative arginine reactivity profiling is as follows:
Caption: Workflow for quantitative arginine reactivity profiling.
Experimental Protocols
3.1.1. Cell Lysis and Protein Quantification
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer or via sonication in a suitable lysis buffer.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.[7]
3.1.2. Protein Labeling with this compound Probe
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL.
-
Add the this compound probe (with a bioorthogonal handle) to a final concentration of 10-100 µM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.[7]
3.1.3. Click Chemistry and Enrichment
-
Prepare the click chemistry reaction mixture containing a biotin-azide or biotin-alkyne tag, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Add the click chemistry mixture to the labeled protein lysate and incubate for 1 hour at room temperature.
-
Enrich the biotinylated proteins using streptavidin-conjugated beads. Incubate the lysate with the beads for 1-2 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
3.1.4. On-bead Digestion and Mass Spectrometry
-
Resuspend the streptavidin beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Analysis
Quantitative data from ABPP experiments can be presented in tables to highlight changes in arginine reactivity between different conditions.
Table 1: Example of Quantitative Arginine Reactivity Data
| Protein | Gene | Uniprot ID | Peptide Sequence | Arginine Position | Fold Change (Treatment/Control) | p-value |
| Pyruvate kinase | PKM | P14618 | IIAENHR | 43 | 3.2 | <0.01 |
| Lactate dehydrogenase A | LDHA | P00338 | VIGSGNFNTAR | 171 | 2.8 | <0.01 |
| Creatine kinase B-type | CKB | P12277 | LGTDDQIYATR | 341 | -2.5 | <0.05 |
| Eukaryotic initiation factor 4A-I | EIF4A1 | P60842 | VVLDEADR | 168 | 4.1 | <0.001 |
This table presents hypothetical data based on findings for a similar phenylglyoxal probe.[8]
Data Analysis Pipeline:
Caption: Data analysis pipeline for quantitative proteomics.
Raw mass spectrometry data files are processed using software such as Proteome Discoverer.[7] Peptides are identified by searching against a protein database (e.g., UniProt). Carbamidomethylation of cysteine is typically set as a fixed modification, while oxidation of methionine and the modification of arginine by this compound are set as variable modifications.[7] Quantification can be performed using label-free methods or by incorporating stable isotope labeling.
Applications in Drug Development and Discovery
The ability to globally profile arginine reactivity has significant implications for drug development.
-
Target Identification and Validation: Identifying hyperreactive arginines in disease-relevant proteins can uncover novel therapeutic targets.[8] For example, a hyperreactive arginine in the active site of an enzyme could be a target for a covalent inhibitor.
-
Mechanism of Action Studies: This approach can be used to understand how a drug interacts with its target and to identify off-target effects by monitoring changes in arginine reactivity across the proteome.
-
Biomarker Discovery: Changes in the reactivity of specific arginine residues may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
-
Covalent Drug Design: The identification of functionally important and reactive arginines can guide the design of targeted covalent inhibitors.
Conclusion
This compound represents a promising chemical tool for the in-depth investigation of arginine's role in cellular processes. By leveraging the principles of chemoproteomics and advanced mass spectrometry, researchers can gain unprecedented insights into the functional landscape of the proteome. The methodologies and applications outlined in this guide provide a framework for utilizing this and similar reagents to accelerate biological discovery and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. PXD059194 - Quantitative reactivity profiling of functional arginines in the human proteome - OmicsDI [omicsdi.org]
In-depth Technical Guide on 4-Acetamidophenylglyoxal Hydrate: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from a certified supplier before handling this chemical.
Introduction
4-Acetamidophenylglyoxal hydrate is a chemical compound with potential applications in research and drug development. A thorough understanding of its safety profile and proper handling procedures is paramount for any professional working with this substance. This guide provides a consolidated overview of its known hazards, handling protocols, and available physicochemical data.
Hazard Identification and Classification
This compound is classified as harmful if swallowed. It is crucial to avoid ingestion and minimize exposure through other routes.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | Echemi[1] |
| Molecular Weight | 209.2 g/mol | Echemi[1] |
| Melting Point | 97 - 100 °C | Sigma-Aldrich[2] |
| Boiling Point | 306 - 309 °C at 35 hPa | Sigma-Aldrich[2] |
| Density (Predicted) | 1.399 ± 0.06 g/cm³ | Echemi[1] |
| Flash Point (Predicted) | 247 °C | Echemi[1] |
| Vapor Pressure (Predicted) | 3.29E-10 mmHg at 25°C | Echemi[1] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.
Handling:
-
Work in a well-ventilated area to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
-
If Swallowed: Rinse mouth with water. Immediately call a poison control center or seek medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Experimental Protocols
Signaling Pathways and Mechanism of Action
Information regarding the interaction of this compound with specific signaling pathways or its precise mechanism of action in biological systems is not currently available in published literature. Therefore, diagrams for signaling pathways or experimental workflows cannot be provided at this time.
Toxicological Information
Logical Relationship for Safe Handling
The following diagram illustrates the logical workflow for ensuring safe handling of this compound.
References
Spectroscopic Profile of 4-Acetamidophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4-Acetamidophenylglyoxal hydrate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document leverages spectroscopic data from structurally analogous compounds, namely 4-acetamidobenzaldehyde and phenylglyoxal hydrate, to predict its characteristic spectral features. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development by providing a foundational understanding of the expected spectroscopic behavior of this compound, alongside detailed, generalized experimental protocols for its characterization.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The 4-acetamido group is a common feature in many pharmaceuticals, while the glyoxal hydrate moiety offers potential for various chemical interactions. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions with biological targets. This guide presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from 4-acetamidobenzaldehyde and phenylglyoxal hydrate.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH(OH)₂ | ~ 5.5 - 6.0 | Singlet | 1H | Chemical shift can be solvent-dependent and may exchange with D₂O. |
| Aromatic (ortho to glyoxal) | ~ 7.8 - 8.0 | Doublet | 2H | |
| Aromatic (ortho to acetamido) | ~ 7.6 - 7.8 | Doublet | 2H | |
| -NH | ~ 9.5 - 10.5 | Singlet | 1H | Broad signal, may exchange with D₂O. |
| -CH₃ | ~ 2.1 - 2.3 | Singlet | 3H | |
| -OH (hydrate) | Variable | Broad Singlet | 2H | Often exchanges with residual water in the solvent. |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (amide) | ~ 168 - 170 | |
| C=O (keto) | ~ 190 - 195 | In equilibrium with the hydrated form. |
| -C(OH)₂ | ~ 90 - 95 | Characteristic of the hydrated glyoxal. |
| Aromatic (quaternary, C-glyoxal) | ~ 135 - 140 | |
| Aromatic (quaternary, C-acetamido) | ~ 140 - 145 | |
| Aromatic CH | ~ 118 - 132 | Multiple signals expected. |
| -CH₃ | ~ 24 - 26 |
Solvent: DMSO-d₆
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrate) | 3200 - 3500 | Strong, Broad |
| N-H Stretch (amide) | ~ 3300 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Weak |
| C=O Stretch (keto) | ~ 1680 - 1700 | Strong |
| C=O Stretch (amide I) | ~ 1660 - 1680 | Strong |
| N-H Bend (amide II) | ~ 1530 - 1550 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (hydrate) | 1000 - 1100 | Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks for this compound (ESI-MS)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 210.07 | For the hydrated form (C₁₀H₁₁NO₄). |
| [M-H₂O+H]⁺ | 192.06 | For the anhydrous form (C₁₀H₉NO₃). |
| [M+Na]⁺ | 232.05 | For the hydrated form. |
| [M-H₂O+Na]⁺ | 214.04 | For the anhydrous form. |
| Fragment | 150.06 | Loss of the glyoxal hydrate moiety. |
| Fragment | 108.06 | Further fragmentation of the acetamidophenyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid the exchange of labile protons with the solvent.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the DMSO-d₆ peak at ~39.52 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water (e.g., 1:1 v/v) with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and analyte.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) (Optional): To obtain structural information, perform fragmentation analysis by selecting the precursor ion of interest (e.g., m/z 210 or 192) and acquiring a product ion scan.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Hypothetical interaction of the compound with a biological signaling pathway.
Conclusion
This technical guide provides a predicted spectroscopic profile of this compound based on the known spectral characteristics of its constituent chemical moieties. The tabulated data and detailed experimental protocols offer a solid foundation for researchers to identify and characterize this compound. The provided workflows can guide the systematic spectroscopic analysis of this and other novel chemical entities. It is important to note that the presented data is predictive, and experimental verification is essential for definitive structural elucidation and characterization.
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal hydrate is a chemical reagent designed for the selective modification of arginine residues in proteins. This reagent targets the guanidinium group of arginine, leading to a stable covalent modification. The ability to specifically label arginine residues provides a powerful tool for researchers in various fields, including proteomics, drug development, and cell biology. Applications range from probing protein structure and function to preparing protein conjugates for therapeutic or diagnostic purposes. The acetamido group offers a potential site for further chemical derivatization, expanding its utility in bioconjugation.
Chemical Properties and Reaction Mechanism
This compound reacts specifically with the guanidinium group of arginine residues under mild conditions. The reaction involves the formation of a stable cyclic adduct. The stoichiometry of the reaction with phenylglyoxal, a closely related compound, has been confirmed to be two molecules of the glyoxal reagent per guanidinium group.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling of proteins with phenylglyoxal derivatives. This data can be used as a starting point for optimizing the labeling reaction with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may affect protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess depends on the protein and the number of accessible arginine residues. |
| Reaction Time | 1 - 4 hours | Reaction time should be optimized for each specific protein and application. |
Table 2: Buffer Compatibility
| Compatible Buffers | Incompatible Buffers |
| Phosphate buffer | Tris-based buffers |
| HEPES buffer | Buffers containing primary or secondary amines |
| Bicarbonate buffer | Ammonium salt solutions |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a target protein. Optimization of the reaction conditions is recommended for each specific protein.
Materials:
-
Target protein in a compatible buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) - Optional
Procedure:
-
Prepare the Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution.
-
Initiate the Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 50-fold molar excess, add 5 µL of the 100 mM stock solution to 1 mL of a 10 µM protein solution.
-
Incubate: Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris, can be added. However, this may not be necessary if the subsequent purification step is performed promptly.
-
Purify the Labeled Protein: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the Labeled Protein: Determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Characterization of the Labeled Protein by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification and identify the specific arginine residues that have been labeled.
Procedure:
-
Sample Preparation: Digest the labeled and unlabeled (control) protein samples with a suitable protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database, including the mass shift corresponding to the addition of the 4-Acetamidophenylglyoxal adduct to arginine residues.
Visualizations
Experimental Workflow for Protein Labeling
Application Notes and Protocols for Arginine Modification in Peptides using 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of amino acid side chains in peptides and proteins is a cornerstone of modern chemical biology and drug development. It enables the introduction of probes, labels, and other functionalities to study biological processes, develop novel therapeutics, and create advanced biomaterials. The guanidinium group of arginine is a particularly attractive target for modification due to its frequent presence on the surface of proteins and its key role in biological interactions. However, its high pKa has historically made its selective modification challenging.
Vicinal dicarbonyl compounds, such as phenylglyoxal derivatives, have emerged as effective reagents for the selective modification of arginine residues under mild conditions.[1][2] This document provides detailed application notes and protocols for the use of 4-Acetamidophenylglyoxal hydrate (CAS 16267-10-0) for the specific modification of arginine residues in peptides. While specific kinetic data for this compound is not widely available, the protocols provided are based on established methods for similar phenylglyoxal derivatives and are expected to be readily adaptable.
Principle of Modification
This compound reacts specifically with the guanidinium group of arginine residues. The reaction proceeds under mild alkaline conditions (pH 7-9) and at room temperature, leading to the formation of a stable cyclic adduct.[1] This specific reactivity allows for the targeted modification of arginine residues even in the presence of other nucleophilic amino acids such as lysine.[3] The reaction can result in the formation of a 1:1 or a 2:1 adduct (two molecules of the glyoxal reagent to one guanidinium group).[1][4]
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table summarizes reaction rate information for the related compounds, phenylglyoxal (PGO) and (p-hydroxyphenyl)glyoxal (HPGO), to provide an estimate of reactivity. It is anticipated that the reactivity of this compound will be in a similar range.
| Reagent | Relative Initial Rate (vs. HPGO without borate) | Optimal pH | Reference |
| Phenylglyoxal (PGO) | 15 to 20 times greater | 7.0 - 9.0 | [5] |
| (p-hydroxyphenyl)glyoxal (HPGO) | 1 | 7.0 - 9.0 | [5] |
Note: The reaction rates of phenylglyoxals are influenced by the specific peptide sequence, the accessibility of the arginine residue, and the buffer composition.[6]
Experimental Protocols
Materials and Reagents
-
Peptide: Lyophilized peptide containing one or more arginine residues.
-
This compound: (CAS 16267-10-0)
-
Buffer: 0.1 M Sodium phosphate buffer or 0.2 M N-ethylmorpholine acetate buffer, pH 8.0.[1][7]
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve this compound.
-
Quenching solution: (Optional) e.g., Tris buffer or hydroxylamine solution.
-
Purification: HPLC system with a C18 column.
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Water: HPLC-grade or ultrapure water.
-
Acetonitrile (ACN): HPLC-grade.
-
Trifluoroacetic acid (TFA): HPLC-grade.
Preparation of Stock Solutions
-
Peptide Stock Solution: Prepare a 1-10 mM stock solution of the peptide in the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0). The exact concentration can be determined by the requirements of the experiment and the solubility of the peptide.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in a minimal amount of DMF or DMSO. The concentration should be significantly higher than the desired final reaction concentration to minimize the amount of organic solvent in the reaction mixture.
Arginine Modification Reaction
-
In a microcentrifuge tube, add the desired volume of the peptide stock solution.
-
Add the appropriate volume of the this compound stock solution to achieve the desired molar excess (e.g., 10 to 50-fold excess over arginine residues).
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature (22-25°C) for 1 to 4 hours.[1] The reaction time may need to be optimized depending on the peptide and the desired level of modification.
-
(Optional) The reaction can be quenched by adding a quenching solution to consume the excess glyoxal reagent.
Purification of the Modified Peptide
-
After the reaction, the modified peptide can be purified from the excess reagent and any byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes, but this should be optimized for the specific peptide.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Collect the fractions corresponding to the modified peptide peak. The modified peptide will typically have a longer retention time than the unmodified peptide.
Analysis of the Modified Peptide
-
Mass Spectrometry: Confirm the identity of the modified peptide by mass spectrometry.
-
Expected Mass Shift: The covalent adduction of one molecule of 4-Acetamidophenylglyoxal results in a mass increase of 191.07 Da (C10H9NO3).
-
-
Tandem Mass Spectrometry (MS/MS): To confirm the site of modification, the purified modified peptide can be subjected to MS/MS analysis. Fragmentation analysis will show the mass modification on the arginine residue.
Visualizations
Caption: Reaction of 4-Acetamidophenylglyoxal with Arginine.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Cross-Linking Studies using 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional characterization of proteins and protein complexes. This technique provides valuable distance constraints, enabling the study of protein-protein interactions, conformational changes, and the overall topology of protein assemblies. While lysine residues are traditionally targeted for cross-linking, there is a growing interest in reagents that target other amino acids to expand the coverage of protein structures.
Arginine, with its unique guanidinium group, presents an attractive alternative target for cross-linking studies. Phenylglyoxal and its derivatives have been shown to react specifically with arginine residues under mild conditions.[1][2] This document provides a comprehensive guide to the potential use of 4-Acetamidophenylglyoxal hydrate, a phenylglyoxal derivative, for protein cross-linking studies. As the direct application of this specific reagent in protein cross-linking is not yet widely documented, the following protocols and notes are based on the well-established reactivity of similar aromatic glyoxal compounds.[3]
Chemical Properties of this compound
A clear understanding of the cross-linking reagent's properties is fundamental for its effective application.
| Property | Value | Reference |
| CAS Number | 16267-10-0 | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4] |
| Molecular Weight | 209.20 g/mol | [5] |
| Synonyms | N-(4-oxaldehydoylphenyl)acetamide hydrate | [4] |
Mechanism of Action
This compound is proposed to react with the guanidinium group of arginine residues. The reaction involves the formation of a stable dihydroxyimidazoline derivative.[6] This reaction is highly specific for arginine under neutral to slightly alkaline conditions.[7] The presence of a borate buffer can stabilize the reaction intermediate, leading to higher yields.[6]
Figure 1. Proposed reaction of this compound with an arginine residue.
Application Notes
Advantages of Targeting Arginine:
-
Orthogonality to Lysine-Targeting Chemistries: Provides complementary structural information, especially in protein regions with few or no lysine residues.[8]
-
Specificity: Phenylglyoxal derivatives exhibit high specificity for arginine, minimizing off-target modifications.[2]
-
Mild Reaction Conditions: The reaction proceeds efficiently under near-physiological pH and temperature, preserving the native protein structure.[3]
Potential Applications:
-
Mapping Protein-Protein Interaction Interfaces: Identifying residues at the interface of interacting proteins.
-
Probing Protein Conformation and Dynamics: Detecting changes in protein structure upon ligand binding or other perturbations.
-
Validating Computationally-Modeled Protein Structures: Providing experimental distance constraints to refine or validate theoretical models.
Experimental Design Considerations:
-
Buffer Selection: Amine-containing buffers such as Tris or glycine should be avoided as they can react with the cross-linker. HEPES or phosphate buffers are suitable alternatives. The addition of a borate buffer (e.g., 50 mM) is recommended to stabilize the reaction product.[3][6]
-
pH: The optimal pH for the reaction of phenylglyoxals with arginine is typically between 7.0 and 8.0.[3]
-
Concentration: The concentrations of both the protein and the cross-linker should be optimized. A molar excess of the cross-linker is generally used.
-
Incubation Time and Temperature: Typical incubation times range from 30 minutes to 2 hours at room temperature (25°C) or 37°C.[3][9]
Experimental Protocols
Protocol 1: In-solution Cross-linking of Purified Proteins
This protocol describes a general procedure for the in-solution cross-linking of purified proteins or protein complexes.
Materials and Reagents:
-
Purified protein sample (in a suitable buffer like HEPES or PBS)
-
This compound (FW: 209.20 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, 50 mM Sodium Borate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Sample: Dialyze the purified protein sample against the Reaction Buffer to remove any interfering substances. Adjust the protein concentration to 0.5 - 2 mg/mL.
-
Prepare Cross-linker Stock Solution: Dissolve this compound in DMSO to prepare a 50 mM stock solution.
-
Cross-linking Reaction: a. To 100 µL of the protein solution, add the this compound stock solution to a final concentration of 0.5 - 2 mM. b. Incubate the reaction mixture for 1 hour at 25°C with gentle mixing.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the cross-linking reaction by consuming the excess reagent. Incubate for 15 minutes at 25°C.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE (Protocol 2) and mass spectrometry (Protocol 3).
Figure 2. General experimental workflow for protein cross-linking.
Protocol 2: Analysis of Cross-linked Proteins by SDS-PAGE
SDS-PAGE is used to visualize the results of the cross-linking reaction. The formation of higher molecular weight bands indicates successful cross-linking.
Procedure:
-
Mix an aliquot of the quenched cross-linking reaction with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a suitable polyacrylamide gel along with a non-cross-linked control and a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the in-gel digestion of cross-linked protein bands for identification of cross-linked peptides by mass spectrometry.
Procedure:
-
Excise the high molecular weight bands corresponding to the cross-linked species from the Coomassie-stained SDS-PAGE gel.
-
Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate the cysteines with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with ammonium bicarbonate and dehydrate with acetonitrile.
-
Digest the proteins overnight at 37°C with a suitable protease (e.g., trypsin).
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
The dried peptides are ready for analysis by LC-MS/MS.
Data Presentation
Hypothetical Quantitative Data from SDS-PAGE Analysis
The extent of cross-linking can be quantified by densitometry of the SDS-PAGE gel.
| Cross-linker Conc. (mM) | Monomer (%) | Dimer (%) | Higher-order Oligomers (%) |
| 0 (Control) | 100 | 0 | 0 |
| 0.5 | 75 | 20 | 5 |
| 1.0 | 50 | 40 | 10 |
| 2.0 | 30 | 55 | 15 |
Example of Mass Spectrometry Data for a Cross-linked Peptide
The identification of cross-linked peptides provides direct evidence of proximity between the linked residues.
| Precursor m/z | Peptide 1 Sequence | Residue 1 | Peptide 2 Sequence | Residue 2 | Protein(s) |
| 854.43 | VGALR | R5 | GFAELR | R6 | Protein A - Protein B |
| 972.51 | TPYAKR | R6 | IYTGER | R5 | Protein C (Intra-link) |
Troubleshooting and Optimization
Figure 3. Workflow for troubleshooting and optimizing cross-linking reactions.
Common Issues and Solutions:
-
Low or no cross-linking: Increase the concentration of the cross-linker, prolong the incubation time, or increase the temperature. Ensure the buffer pH is within the optimal range (7.0-8.0).
-
Excessive cross-linking and protein aggregation: Decrease the concentration of the cross-linker or the protein. Shorten the incubation time.
-
No identification of cross-linked peptides by MS: This can be due to low abundance. Consider enriching for cross-linked peptides before MS analysis. Use a specialized software for cross-link identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemnet.com [chemnet.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fgsc.net [fgsc.net]
Application Notes and Protocols for 4-Acetamidophenylglyoxal Hydrate Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal (4-APG) hydrate is a bifunctional reagent designed for the selective labeling of arginine residues in proteins. This reagent provides a valuable tool for proteomic studies, enabling the identification and enrichment of arginine-modified proteins, and facilitating the investigation of their roles in various cellular processes. The reaction proceeds via the formation of a stable hydroimidazolone adduct with the guanidinium group of arginine residues. This application note provides a detailed protocol for the labeling of proteins with 4-APG hydrate, subsequent analysis, and a discussion of its applications.
The modification of arginine residues by dicarbonyl compounds like 4-APG is a common method for identifying reactive and functionally important arginine residues within proteins.[1] Phenylglyoxal and its derivatives have shown promising reactivity and selectivity for arginine residues.[2] This specific modification can be instrumental in understanding protein structure, function, and protein-protein interactions.
Principle of the Method
The labeling of proteins with 4-Acetamidophenylglyoxal hydrate occurs in a two-step process. First, the glyoxal group of 4-APG reacts specifically with the guanidinium group of arginine residues under neutral to basic conditions to form a stable covalent bond. The acetamido group can then be used for subsequent detection or enrichment, depending on the experimental design. This targeted modification allows for the specific analysis of arginine-containing proteins and peptides.
Materials and Reagents
-
4-Acetamidophenylglyoxal (4-APG) hydrate
-
Protein of interest (e.g., Bovine Serum Albumin, Lysozyme)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Sodium bicarbonate buffer (100 mM, pH 8.5)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Desalting columns (e.g., PD-10)
-
LC-MS/MS system
-
SDS-PAGE apparatus and reagents
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with 4-APG Hydrate
This protocol describes the labeling of a purified protein with 4-APG hydrate for subsequent analysis by SDS-PAGE or mass spectrometry.
-
Protein Preparation:
-
Dissolve the protein of interest in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
If the protein has disulfide bonds that need to be reduced, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
To prevent re-oxidation, add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Remove excess DTT and IAA using a desalting column equilibrated with 100 mM sodium bicarbonate buffer (pH 8.5).
-
-
Labeling Reaction:
-
Prepare a 100 mM stock solution of 4-APG hydrate in 100 mM sodium bicarbonate buffer (pH 8.5).
-
Add the 4-APG hydrate stock solution to the prepared protein solution to a final concentration of 10 mM. The optimal concentration may need to be determined empirically for each protein.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Removal of Excess Reagent:
-
Remove unreacted 4-APG hydrate using a desalting column equilibrated with 50 mM sodium phosphate buffer (pH 7.4).
-
-
Analysis of Labeled Protein:
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE to observe any shifts in molecular weight. A successful labeling should result in a slight increase in the apparent molecular weight of the protein.
-
Mass Spectrometry Analysis: For detailed characterization of the modification sites, the labeled protein can be digested with trypsin and analyzed by LC-MS/MS. The modification will result in a specific mass shift on arginine-containing peptides.
-
Protocol 2: Proteome-wide Labeling of Arginine Residues in a Cell Lysate
This protocol outlines the procedure for labeling proteins in a complex mixture, such as a cell lysate, to identify arginine-modified proteins.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing 8 M urea and 50 mM sodium phosphate (pH 7.4).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Reduction and Alkylation:
-
To 1 mg of total protein, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Perform a buffer exchange into 100 mM sodium bicarbonate buffer (pH 8.5) using a desalting column.
-
-
Labeling Reaction:
-
Add 4-APG hydrate to the proteome sample to a final concentration of 10 mM.
-
Incubate at 37°C for 2 hours.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM sodium phosphate buffer (pH 7.4) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Labeled Peptides (Optional):
-
If an enrichment strategy is desired, the acetamido group can be targeted using specific antibodies or other affinity-based methods.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS to identify the modified peptides and their corresponding proteins.
-
Data Presentation
The quantitative data from mass spectrometry analysis can be summarized in a table to compare the extent of labeling on different arginine residues or between different experimental conditions.
| Protein | Peptide Sequence | Arginine Position | Modification Status | Fold Change (Treated/Control) |
| Lysozyme | ...K.DLGR... | R14 | Modified | 5.2 |
| Lysozyme | ...K.CELAAAMK.R... | R61 | Unmodified | 1.1 |
| BSA | ...K.VPQVSTPTLVEVSR... | R114 | Modified | 8.7 |
| BSA | ...K.QTALVELLK.R... | R218 | Modified | 3.4 |
| BSA | ...K.YLYEIAR... | R428 | Unmodified | 0.9 |
Visualizations
Experimental Workflow
The overall experimental workflow for 4-APG hydrate protein labeling and analysis is depicted below.
Caption: Experimental workflow for 4-APG hydrate protein labeling.
Signaling Pathway: mTOR Signaling
Modification of arginine residues can impact cellular signaling pathways. Arginine itself is a crucial amino acid in the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4] Labeling arginine residues with 4-APG hydrate could potentially be used to probe the role of specific arginine residues in proteins that regulate or are regulated by the mTOR pathway.
References
- 1. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
Application Notes and Protocols for Optimal Labeling with 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal hydrate is a valuable reagent for the selective modification of arginine residues in proteins. This modification can be utilized for various applications, including the introduction of labels for imaging, the study of protein-protein interactions, and the development of antibody-drug conjugates. The efficiency of this labeling reaction is highly dependent on the reaction conditions. These application notes provide a detailed guide to optimizing the reaction conditions for achieving the highest labeling efficiency with this compound.
The reaction of α-oxoaldehydes, such as this compound, with the guanidinium group of arginine is a complex process that is sensitive to several factors, including pH, temperature, and buffer composition. Studies on similar compounds like phenylglyoxal have shown that the reaction rate increases with increasing pH, with optimal conditions typically found in the range of 7 to 9.[1][2] This is attributed to the deprotonation of the guanidinium group, which enhances its nucleophilicity.
This document provides a general protocol for protein labeling with this compound, a detailed protocol for the systematic optimization of the reaction conditions, and methods for quantifying the labeling efficiency.
Data Presentation: Parameters for Optimization
While specific quantitative data for the optimal reaction conditions of this compound is not extensively available in the literature, a systematic approach to optimization is crucial for successful labeling. The following table outlines the key parameters to be varied and their suggested ranges based on studies with analogous α-oxoaldehydes.
| Parameter | Suggested Range | Rationale |
| pH | 6.0 - 9.0 | The rate of reaction with arginine is highly pH-dependent, with higher pH generally favoring the reaction.[1][2] Testing a range of pH values is critical to find the optimal balance between reaction efficiency and protein stability. |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate, but may also lead to protein denaturation or non-specific side reactions. The optimal temperature will be a compromise between reaction kinetics and protein integrity. |
| Buffer Type | Phosphate, HEPES, Borate | The choice of buffer can influence the reaction rate.[2] It is advisable to test different buffer systems to identify the one that provides the best labeling efficiency without interfering with the reaction or protein stability. |
| Buffer Concentration | 50 mM - 200 mM | Buffer concentration can affect the pH stability of the reaction mixture and may also have a direct effect on the reaction kinetics. |
| Reagent Molar Ratio | 10:1 to 100:1 (Reagent:Protein) | The molar excess of this compound over the protein will influence the extent of labeling. A higher ratio can drive the reaction to completion but may also increase the risk of non-specific modifications. |
| Reaction Time | 30 minutes - 24 hours | The optimal reaction time will depend on the other reaction parameters and the desired degree of labeling. It is important to monitor the reaction over time to determine the point of maximum labeling without significant protein degradation. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point for the labeling of a target protein with this compound.
Materials:
-
Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane for buffer exchange
Procedure:
-
Prepare the protein solution at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Add the desired molar excess of this compound stock solution to the protein solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Remove the excess unreacted reagent and byproducts by buffer exchange using a desalting column or dialysis.
-
Characterize the labeled protein to determine the degree of labeling.
Protocol 2: Optimization of Labeling Conditions
This protocol describes a systematic approach to determine the optimal reaction conditions for a specific protein.
Procedure:
-
pH Optimization: Set up a series of labeling reactions as described in Protocol 1, varying the pH of the reaction buffer from 6.0 to 9.0 in 0.5 pH unit increments. Keep all other parameters (temperature, reagent ratio, time) constant.
-
Temperature Optimization: Using the optimal pH determined in the previous step, set up a series of reactions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Buffer Optimization: At the optimal pH and temperature, test different buffer systems (e.g., phosphate, HEPES, borate) at the same concentration.
-
Reagent Molar Ratio Optimization: Vary the molar excess of this compound over the protein (e.g., 10:1, 25:1, 50:1, 100:1) under the optimized pH, temperature, and buffer conditions.
-
Reaction Time Optimization: Monitor the extent of labeling over time (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) using the optimized conditions from the previous steps.
-
Analyze the degree of labeling for each condition to identify the optimal set of parameters.
Protocol 3: Quantification of Labeling Efficiency
The extent of protein modification can be determined using several analytical techniques.
A. Mass Spectrometry:
-
Digest the labeled and unlabeled protein samples with a suitable protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the modified peptides and determine the site of modification.
-
Quantify the ratio of modified to unmodified peptides to calculate the labeling efficiency at specific arginine residues. This can be achieved through label-free quantification or by using isotopic labeling strategies.
B. Spectrophotometric Analysis (for chromophoric products):
If the reaction product has a distinct absorbance, the degree of labeling can be estimated by spectrophotometry, though this is less common for this specific reagent.
C. Gel-Based Analysis (for fluorescently tagged reagents):
If this compound is used as a precursor to attach a fluorescent tag, the labeling efficiency can be assessed by:
-
Running the labeled protein on an SDS-PAGE gel.
-
Visualizing the fluorescence using a gel imager.
-
Quantifying the fluorescence intensity of the protein band relative to a known standard.
Mandatory Visualizations
Caption: Workflow for optimizing labeling conditions.
Caption: Simplified reaction of 4-acetamidophenylglyoxal with arginine.
Signaling Pathways
Glyoxals, as a class of reactive carbonyl species, are involved in various cellular processes and signaling pathways. Endogenous glyoxals like methylglyoxal can act as signaling molecules at low concentrations but are cytotoxic at higher levels due to the formation of advanced glycation end products (AGEs).[1] The glyoxalase system, comprising enzymes GLYI and GLYII, is the primary pathway for detoxifying methylglyoxal.[1] This system plays a crucial role in managing abiotic and biotic stress in plants.[1][3] The levels of methylglyoxal and the activity of the glyoxalase pathway are intricately linked to stress-responsive signaling networks.[3] While this compound is an exogenous labeling reagent, its reactivity with arginine residues mimics a key reaction of endogenous glyoxals, making it a useful tool for studying the effects of arginine modification on protein function and signaling.
Caption: Role of methylglyoxal in cellular signaling.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Acetamidophenylglyoxal Hydrate in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal hydrate is a chemical probe designed for the selective modification of arginine residues in proteins. Its utility in chemical proteomics stems from the reactive glyoxal group, which specifically targets the guanidinium group of arginine side chains under mild physiological conditions. The acetamido group provides a neutral, bio-inert handle that can be further functionalized, for example, by incorporating a bioorthogonal tag for subsequent enrichment and identification of modified proteins and peptides.
This application note provides detailed protocols for utilizing this compound in a chemical proteomics workflow to identify and quantify reactive arginine residues within the proteome. Such studies are invaluable for understanding protein function, identifying novel drug targets, and elucidating the mechanism of action of small molecules that may interact with or near arginine-rich domains.
Principle of the Method
The workflow involves the covalent labeling of accessible arginine residues in a complex protein mixture (e.g., cell lysate) with this compound. To facilitate enrichment and detection, a version of the probe containing a bioorthogonal handle (e.g., an azide or alkyne) is typically used, or the acetamido group itself can be chemically modified post-labeling if a suitable derivative is employed. For the purpose of this protocol, we will assume the use of a derivative containing an azide group for click chemistry-based enrichment. Labeled proteins are then digested, and the modified peptides are enriched using affinity purification (e.g., biotin-streptavidin). Finally, the enriched peptides are analyzed by quantitative mass spectrometry to identify the modified proteins and pinpoint the specific arginine residues.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from a chemical proteomics experiment using an arginine-selective probe like a functionalized this compound. The data presented here are representative values based on similar studies with arginine-reactive probes and should be considered as a guideline. Actual results may vary depending on the experimental conditions and the biological system under investigation.
Table 1: Labeling Efficiency of Arginine-Reactive Probe
| Parameter | Value | Notes |
| Probe Concentration | 100 µM - 1 mM | Optimal concentration should be determined empirically. |
| Incubation Time | 1 - 4 hours | Longer times may increase labeling but also non-specific binding. |
| Incubation Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction. |
| pH | 7.0 - 8.0 | Reaction is more efficient at neutral to slightly basic pH. |
| Proteome-wide Labeling | 5 - 15% of Arginines | Represents the percentage of total arginine residues labeled. |
Table 2: Enrichment of Arginine-Labeled Peptides
| Parameter | Value | Notes |
| Enrichment Method | Biotin-Streptavidin Affinity Chromatography | |
| Enrichment Specificity | > 90% | Percentage of identified peptides that are labeled. |
| Enrichment Efficiency | 70 - 95% | Percentage of labeled peptides recovered after enrichment. |
| Fold Enrichment | > 50-fold | Increase in the relative abundance of labeled peptides. |
Table 3: Quantitative Mass Spectrometry Data
| Parameter | Value | Notes |
| Quantification Method | Label-Free Quantification (LFQ) or Isobaric Tagging (TMT, iTRAQ) | |
| Number of Identified Proteins | 1,000 - 3,000 | Varies with sample complexity and instrument sensitivity. |
| Number of Identified Arg Sites | 2,000 - 5,000 | Represents unique sites of modification. |
| Dynamic Range of Quantification | 3 - 4 orders of magnitude | |
| Coefficient of Variation (CV) | < 20% | For replicate measurements. |
Experimental Protocols
Protocol 1: Protein Labeling with Azide-Functionalized this compound
This protocol describes the labeling of proteins in a cell lysate.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails
-
Azide-functionalized this compound (Probe) solution: 10 mM stock in DMSO
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by Dounce homogenization or sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Protein Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with Lysis Buffer.
-
Add the Azide-Probe stock solution to the lysate to a final concentration of 500 µM.
-
Incubate the reaction mixture for 2 hours at 37 °C with gentle shaking.
-
Quench the reaction by adding an excess of a scavenger, such as 10 mM Tris-HCl, and incubating for 15 minutes.
-
Protocol 2: Click Chemistry and Biotinylation
This protocol describes the conjugation of a biotin tag to the azide-labeled proteins.
Materials:
-
Labeled protein lysate from Protocol 1
-
Biotin-alkyne tag (e.g., DBCO-PEG4-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
To the labeled protein lysate, add the following reagents in order to the final concentrations indicated:
-
Biotin-alkyne: 100 µM
-
TCEP: 1 mM (from a fresh 10 mM stock in water)
-
TBTA: 100 µM (from a 1.7 mM stock in DMSO)
-
CuSO₄: 1 mM (from a 50 mM stock in water)
-
-
Vortex the mixture and incubate for 1 hour at room temperature.
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20 °C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Air-dry the protein pellet.
Protocol 3: Protein Digestion and Enrichment of Labeled Peptides
Materials:
-
Biotinylated protein pellet from Protocol 2
-
Urea (8 M in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., 50 mM ammonium bicarbonate, 2 M urea, 1 M NaCl)
-
Elution Buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
Procedure:
-
Protein Digestion:
-
Resuspend the protein pellet in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37 °C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea to < 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (w/w) ratio and digest overnight at 37 °C.
-
Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate the streptavidin-agarose beads with the wash buffer.
-
Incubate the desalted peptide solution with the streptavidin beads for 2 hours at room temperature with gentle rotation.
-
Wash the beads sequentially with the series of wash buffers to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads using the Elution Buffer.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the mass shift corresponding to the this compound modification on arginine as a variable modification.
-
Perform label-free quantification or analyze reporter ion intensities for isobaric-tagged samples.
-
Filter the results to a desired false discovery rate (FDR), typically 1%.
-
Perform downstream bioinformatics analysis to identify enriched pathways and protein networks.
-
Visualizations
Experimental Workflow
Caption: Chemical proteomics workflow using this compound.
Hypothetical Signaling Pathway Investigation
Caption: Investigating a signaling pathway with an arginine-reactive probe.
This diagram illustrates how an arginine-reactive probe, such as this compound, could be used to identify and quantify changes in the reactivity of arginine residues in a key signaling protein (Kinase 2) upon pathway activation. This can provide insights into conformational changes or alterations in protein-protein interactions.
Applications of 4-Acetamidophenylglyoxal Hydrate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenylglyoxal hydrate is a bifunctional molecule containing both an acetamido group and a reactive glyoxal moiety. While direct and extensive research on this specific hydrated form is not widely published, its chemical structure strongly suggests its utility as a chemical probe and a modulator of protein function, primarily through the covalent modification of arginine residues. This document provides detailed application notes and protocols for the potential use of this compound in drug discovery, drawing upon the well-established reactivity of the parent compound, phenylglyoxal, and its derivatives.
The glyoxal group is known to react specifically with the guanidinium group of arginine residues in proteins under mild conditions. This reaction can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the introduction of a tag for proteomic studies. The acetamido group at the para position can influence the compound's solubility, electronic properties, and potential for further chemical modification.
Mechanism of Action
The primary mechanism of action of this compound involves the selective covalent modification of arginine residues within proteins. The dicarbonyl group of the glyoxal moiety reacts with the nucleophilic guanidinium group of arginine to form a stable cyclic adduct. This modification can have several consequences for protein function:
-
Enzyme Inhibition: If the modified arginine residue is located within the active site or a critical binding pocket of an enzyme, the covalent modification can lead to irreversible inhibition of its catalytic activity.
-
Disruption of Protein-Protein Interactions: Arginine residues are often involved in electrostatic interactions at protein-protein interfaces. Modification of these residues can disrupt such interactions, leading to the dissociation of protein complexes.
-
Conformational Changes: The addition of the bulky 4-acetamidophenylglyoxal moiety can induce conformational changes in the protein, altering its structure and function.
The reaction is typically specific for arginine under controlled pH conditions (usually neutral to slightly alkaline). The acetamido group may modulate the reactivity of the glyoxal group and provide a handle for developing more complex derivatives.
Potential Applications in Drug Discovery
Based on its chemical properties, this compound can be a valuable tool in various stages of drug discovery:
-
Target Identification and Validation: By using this compound as a chemical probe, researchers can identify proteins that contain reactive arginine residues critical for their function. This can help in the identification of novel drug targets.
-
Enzyme Inhibitor Screening: The compound can be used as a starting point for the development of more potent and selective enzyme inhibitors that target arginine residues. The acetamido group can be modified to improve binding affinity and selectivity.
-
Chemical Proteomics: Derivatives of this compound containing a reporter tag (e.g., a biotin or a fluorescent dye) can be synthesized. These probes can be used to label and identify arginine-modified proteins from complex biological samples, a technique known as chemical proteomics.
-
Covalent Drug Design: The principle of arginine modification by phenylglyoxal derivatives can be incorporated into the design of covalent inhibitors for specific protein targets where an arginine residue is present in a suitable location for covalent bonding.
Data Presentation
| Parameter | Typical Value Range | Experimental Method |
| IC50 | 1 - 100 µM | Enzyme activity assay |
| kinact/KI | 102 - 105 M-1s-1 | Time-dependent inhibition assay |
| Selectivity | >10-fold vs. other enzymes | Panel of enzyme assays |
| Cellular Potency (EC50) | 5 - 200 µM | Cell-based functional assay |
Experimental Protocols
Protocol 1: General Procedure for Arginine Modification of a Purified Protein
This protocol describes a general method for labeling a purified protein with this compound to assess its potential as an arginine-modifying agent.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Quenching solution (e.g., Tris-HCl or hydroxylamine)
-
SDS-PAGE analysis reagents
-
Mass spectrometer
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or ethanol).
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 molar excess).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
Quenching: Stop the reaction by adding a quenching solution to consume the excess reagent.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe any changes in protein mobility.
-
Perform mass spectrometry analysis (e.g., MALDI-TOF or LC-MS/MS) to confirm the covalent modification and identify the specific arginine residues that have been modified.
-
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of this compound on a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound
-
Assay Buffer (optimal for the enzyme's activity)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with the different concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the absorbance, fluorescence, or luminescence, depending on the nature of the assay.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Inhibition of an enzyme by covalent modification of an active site arginine residue.
Caption: Workflow for identifying arginine modification in a protein.
Caption: Relationship between compound reactivity and its applications in drug discovery.
Application Notes and Protocol for Quantifying Arginine Modification with 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modification of arginine residues plays a critical role in regulating protein function, signaling pathways, and cellular processes. The specific and covalent modification of the guanidinium group of arginine by dicarbonyl compounds, such as phenylglyoxal derivatives, provides a valuable tool for studying these modifications. 4-Acetamidophenylglyoxal hydrate is a promising reagent for this purpose due to its anticipated specificity for arginine residues. This document provides a detailed protocol for the use of this compound to modify and quantify arginine residues in proteins. The proposed method is based on the well-established chemistry of phenylglyoxal and its derivatives with arginine, which results in the formation of a stable adduct that can be monitored spectrophotometrically. While phenylglyoxal has been shown to be highly specific for arginine residues, it is important to note that potential side reactions with lysine residues or N-terminal amino groups can occur to a lesser extent.[1]
This protocol is designed to be a starting point for researchers and will likely require optimization for specific proteins and experimental systems.
Principle of the Method
The quantification of arginine modification is based on the reaction of the dicarbonyl group of 4-Acetamidophenylglyoxal with the guanidinium group of arginine. This reaction forms a stable product with a characteristic absorbance that can be measured using a spectrophotometer. The concentration of the modified arginine can be determined by applying the Beer-Lambert law, provided the molar extinction coefficient of the product is known. For novel derivatives like this compound, this may need to be determined experimentally.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from arginine modification experiments.
Table 1: Reaction Conditions for Arginine Modification
| Parameter | Condition | Rationale |
| Protein Concentration | 1 - 10 µM | Optimal range for spectrophotometric detection. |
| This compound Concentration | 1 - 10 mM | A molar excess is required to drive the reaction to completion. |
| Buffer | 50 mM Sodium Bicarbonate, pH 9.0 | The reaction is favored at alkaline pH. |
| Temperature | 25 °C | Room temperature is generally sufficient. |
| Incubation Time | 1 - 4 hours | Should be optimized for the specific protein. |
| Wavelength for Monitoring | ~340 nm (To be determined) | Based on the spectral properties of the product. |
Table 2: Quantification of Arginine Modification in a Model Protein (Hypothetical Data)
| Sample | Protein Concentration (µM) | Absorbance at 340 nm | Moles of Modified Arginine per Mole of Protein |
| Control (No Reagent) | 5.0 | 0.005 | 0 |
| Sample 1 (1 hour) | 5.0 | 0.150 | 2.5 |
| Sample 2 (2 hours) | 5.0 | 0.250 | 4.2 |
| Sample 3 (4 hours) | 5.0 | 0.300 | 5.0 |
Note: The molar extinction coefficient for the 4-acetamidophenylglyoxal-arginine adduct is hypothetically assumed to be 6,000 M⁻¹cm⁻¹ for this calculation.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare a stock solution of the protein of interest in the desired reaction buffer (e.g., 50 mM Sodium Bicarbonate, pH 9.0). The final protein concentration for the reaction should be in the range of 1-10 µM.
-
This compound Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer immediately before use. Protect the solution from light.
Protocol 2: Arginine Modification Reaction
-
To a microcentrifuge tube, add the protein solution to the desired final concentration.
-
Add the this compound solution to the desired final concentration (e.g., a 100 to 1000-fold molar excess over the protein).
-
As a control, prepare a sample containing the protein solution and an equal volume of the reaction buffer without the modifying reagent.
-
Incubate the reaction mixture at 25 °C for a specified time course (e.g., 0, 1, 2, and 4 hours).
Protocol 3: Spectrophotometric Quantification
-
At each time point, take an aliquot of the reaction mixture and the control.
-
Measure the absorbance spectrum of the samples from 250 nm to 450 nm using a UV-Vis spectrophotometer.
-
Record the absorbance at the wavelength of maximum absorbance for the product (this needs to be determined experimentally, but is expected to be around 340 nm based on similar compounds).
-
Subtract the absorbance of the control sample from the absorbance of the reaction sample to correct for any background absorbance.
-
Calculate the concentration of the modified arginine using the Beer-Lambert law:
-
A = εcl
-
A = Absorbance
-
ε = Molar extinction coefficient of the adduct (M⁻¹cm⁻¹)
-
c = Concentration of the adduct (M)
-
l = Path length of the cuvette (cm)
-
-
-
To determine the moles of modified arginine per mole of protein, divide the concentration of the adduct by the initial concentration of the protein.
Protocol 4: (Optional) Identification of Modification Sites by Mass Spectrometry
For a more in-depth analysis, mass spectrometry can be employed to identify the specific arginine residues that have been modified.
-
After the modification reaction, remove the excess reagent by dialysis or buffer exchange.
-
Digest the modified protein with a protease (e.g., trypsin). Note that modification of arginine may inhibit tryptic cleavage at that site.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the mass shift corresponding to the addition of 4-Acetamidophenylglyoxal.
Visualizations
Caption: Experimental workflow for arginine modification and quantification.
References
Application Notes and Protocols for the Removal of Excess 4-Acetamidophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of excess 4-Acetamidophenylglyoxal hydrate from a reaction mixture. The selection of the appropriate method depends on the scale of the reaction, the desired purity of the product, and the chemical properties of the product itself.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Predicted Boiling Point | 468.4 ± 35.0 °C | [1] |
| Predicted Density | 1.399 ± 0.06 g/cm³ | [1] |
| Flash Point | 247 °C | [1] |
| Polar Surface Area | 64.2 Ų | [1] |
| XLogP3 | 1.03530 | [1] |
Based on its structure, featuring an acetamido group, a glyoxal moiety, and its existence as a hydrate, this compound is expected to be a polar compound with significant water solubility and solubility in polar organic solvents like methanol and ethanol. Its aromatic nature suggests some solubility in moderately polar solvents like ethyl acetate and dichloromethane. The glyoxal functional group may be sensitive to strongly acidic or basic conditions, potentially undergoing aldol-type reactions or other transformations. The hydrate form indicates that water is an integral part of its crystal structure, and its removal might require thermal treatment, which could also affect the stability of the glyoxal moiety. Thermal decomposition studies on similar organic hydrates suggest that dehydration is the initial step, followed by the decomposition of the organic molecule at higher temperatures.[2][3][4]
Recommended Purification Methodologies
Several methods can be employed for the removal of excess this compound. The choice of method will be dictated by the specific requirements of the purification.
Liquid-Liquid Extraction
This is a primary and often highly effective method for separating compounds with differing polarities. Given the polar nature of this compound, it can be selectively extracted from an organic phase into an aqueous phase.
Principle: The compound will preferentially partition into the solvent in which it has higher solubility. By using an immiscible organic solvent (in which the desired product is soluble) and water, the polar this compound can be washed away.
General Protocol:
-
Solvent Selection: Choose an organic solvent in which your desired product is highly soluble, but this compound has limited solubility. Common choices include ethyl acetate, dichloromethane, or toluene.
-
Dilution: Dilute the reaction mixture with the chosen organic solvent.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The number of washes will depend on the amount of excess reagent to be removed. Typically, 3-5 washes are sufficient.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative):
| Parameter | Before Extraction | After 3 Water Washes |
| Concentration of this compound in Organic Phase | High | Significantly Reduced (>95% removal) |
| Product Recovery | 100% | >90% (dependent on product polarity) |
Column Chromatography
For purifications requiring a higher degree of purity or when the product has similar polarity to this compound, column chromatography is the recommended method.
Principle: Separation is based on the differential adsorption of compounds onto a stationary phase (e.g., silica gel) and their elution with a mobile phase (solvent system). More polar compounds will have a stronger interaction with the polar silica gel and will elute later.
General Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase Selection: A solvent system (eluent) is chosen to achieve good separation between the desired product and this compound. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the compounds.
-
Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified product.
-
Concentration: The desired fractions are combined and the solvent is removed under reduced pressure.
Quantitative Data (Illustrative):
| Parameter | Value |
| Purity of Product after Chromatography | >99% |
| Recovery of Product | 80-95% (dependent on separation efficiency) |
Crystallization
If the desired product is a solid and has significantly different solubility properties from this compound in a particular solvent system, crystallization can be an effective purification method.
Principle: A supersaturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. Upon cooling, the compound with the lower solubility will crystallize out, leaving the more soluble impurities in the solution.
General Protocol:
-
Solvent Screening: Identify a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while this compound remains soluble at lower temperatures.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals of the desired product.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals.
Quantitative Data (Illustrative):
| Parameter | Value |
| Purity of Product after Crystallization | >98% |
| Recovery of Product | 70-90% (dependent on solubility differences) |
Experimental Workflows and Decision Making
The selection of the most appropriate purification strategy can be guided by the following decision-making workflow.
Caption: Decision workflow for selecting a purification method.
This workflow starts by assessing the polarity difference between the product and the excess reagent. If a significant difference exists, liquid-liquid extraction is a good first choice. If higher purity is needed or the polarities are similar, column chromatography is employed. If the product is a solid with a suitable solubility profile, crystallization can be a final polishing step or an alternative to chromatography.
Signaling Pathway Analogy for Purification
The process of purification can be conceptually compared to a signaling pathway where the initial signal (crude mixture) is transduced and amplified to yield a specific response (pure product).
Caption: Purification as a signaling pathway analogy.
In this analogy, the crude mixture is the initial signal. The first purification step, such as extraction, acts as a signal transducer, removing a large portion of the impurity. The subsequent, more refined purification step, like chromatography, can be seen as signal amplification, leading to the highly specific and pure final product.
These notes and protocols provide a comprehensive guide for the removal of excess this compound. Researchers should always first consider the specific properties of their desired product to select and optimize the most suitable purification strategy.
References
- 1. echemi.com [echemi.com]
- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.utwente.nl [research.utwente.nl]
Application Notes and Protocols: 4-Acetamidophenylglyoxal Hydrate for Probing Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and is a cornerstone of modern drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. 4-Acetamidophenylglyoxal hydrate is an arginine-selective chemical cross-linker that offers a valuable tool for probing PPIs. Its specificity for arginine residues provides complementary structural information to the more commonly used lysine-reactive cross-linkers.
This document provides detailed application notes and protocols for utilizing this compound to investigate protein-protein interactions.
Principle of Action
This compound is an aromatic glyoxal derivative that selectively reacts with the guanidinium group of arginine residues under specific buffer conditions. The reaction mechanism involves the formation of a stable dihydroxyimidazoline intermediate, which is facilitated by the presence of a borate buffer.[1] This specificity allows for the targeted cross-linking of arginine residues within and between interacting proteins. Arginine is the second most abundant amino acid at protein-protein interaction interfaces, making arginine-specific cross-linkers particularly effective for capturing these interactions.[1]
The resulting cross-linked peptides can then be identified by mass spectrometry, providing distance constraints that can be used to model the three-dimensional structure of protein complexes and map their interaction surfaces.
Applications
-
Identification of Protein-Protein Interactions: Covalently capture and subsequently identify interacting protein partners from purified complexes or complex cellular lysates.
-
Structural Elucidation of Protein Complexes: Provide distance restraints for computational modeling of protein complex structures.
-
Mapping Protein Interaction Interfaces: Pinpoint the specific regions and amino acid residues involved in a protein-protein interaction.
-
Studying Conformational Changes: Detect changes in protein conformation and interaction dynamics upon ligand binding or other perturbations.
Data Presentation
The quantitative data obtained from a typical cross-linking experiment using this compound can be summarized to compare the abundance of identified cross-linked peptides between different experimental conditions.
Table 1: Quantitative Analysis of Cross-Linked Peptides Identified by XL-MS
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Sequence 1 | Sequence 2 | Abundance Ratio (Condition 2 / Condition 1) | p-value |
| XL-001 | Protein A | R42 | Protein B | R118 | GAVLRQYT | FGEIRNKL | 2.5 | 0.005 |
| XL-002 | Protein A | R88 | Protein A | R102 | VTLPRSGA | DYYRFGE | 1.1 | 0.45 |
| XL-003 | Protein C | R21 | Protein D | R15 | MKLRTGP | AAVRLMN | 0.8 | 0.21 |
| XL-004 | Protein A | R42 | Protein E | R75 | GAVLRQYT | YTRRPLE | 3.1 | 0.001 |
Note: This table presents hypothetical data for illustrative purposes. The abundance ratio represents the change in the quantity of a specific cross-linked peptide between two experimental conditions (e.g., treated vs. untreated). An increased ratio for an inter-protein cross-link (e.g., XL-001, XL-004) suggests that the interaction between the respective proteins is enhanced in Condition 2.
Experimental Protocols
The following protocols provide a general framework for using this compound for protein-protein interaction studies. Optimization of parameters such as cross-linker concentration and incubation time may be necessary for specific protein systems.
Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes
This protocol describes the cross-linking of a purified protein complex in solution.
Materials:
-
Purified protein complex (in a buffer free of primary amines, e.g., HEPES or phosphate buffer)
-
This compound (freshly prepared stock solution in DMSO or a suitable organic solvent)
-
Borate buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
-
Mass spectrometry-grade reagents for protein digestion and peptide analysis
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 0.1-1 mg/mL) in an amine-free buffer.
-
Buffer Exchange: If necessary, exchange the protein sample into the borate buffer using a desalting column or dialysis.
-
Cross-Linking Reaction:
-
Add this compound to the protein solution to a final concentration in the range of 0.5-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis of Cross-Linking Efficiency:
-
Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.
-
Compare with a non-cross-linked control.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein mixture can be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software (e.g., pLink, MeroX, Xi) to identify the cross-linked peptides from the MS/MS data.
-
Protocol 2: In-Cell Cross-Linking to Capture Endogenous Protein Interactions
This protocol is for capturing protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
This compound (cell-permeable formulation or delivery method may be required)
-
Cell lysis buffer (containing protease inhibitors)
-
Reagents for immunoprecipitation (e.g., specific antibodies, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry-grade reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Treatment (Optional): Treat cells with any desired stimulus or inhibitor to study changes in protein interactions.
-
Cross-Linking:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of this compound in a suitable buffer (e.g., PBS) at a final concentration of 1-5 mM for 15-30 minutes at 37°C.
-
-
Quenching: Quench the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to the cells.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Immunoprecipitation (Optional): To enrich for a specific protein and its interacting partners, perform immunoprecipitation using an antibody against the protein of interest.
-
Analysis and Identification:
-
Analyze the cell lysate or immunoprecipitated sample by SDS-PAGE and Western blotting to confirm the presence of cross-linked complexes.
-
For identification of unknown interacting partners, the entire cross-linked sample or specific gel bands can be subjected to in-gel digestion followed by LC-MS/MS analysis.
-
-
Data Analysis: Use cross-linking identification software to analyze the mass spectrometry data and identify the interacting proteins and cross-linked residues.
Visualizations
Diagram 1: Signaling Pathway Modulation
Caption: A generic signaling pathway illustrating points of protein-protein interaction.
Diagram 2: Experimental Workflow for PPI Analysis
Caption: Workflow for protein-protein interaction analysis using this compound.
Diagram 3: Logical Relationship of Cross-linking Data
References
Application Note: Quantitative Analysis of Acetaminophen-Protein Adducts Using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Acetamidophenylglyoxal hydrate adducts, commonly analyzed as 3-(cystein-S-yl)-acetaminophen (APAP-Cys) in biological matrices. Acetaminophen (APAP) overdose can lead to severe hepatotoxicity, initiated by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which covalently binds to cellular proteins. The measurement of APAP-protein adducts serves as a specific biomarker for APAP-induced liver injury. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data interpretation, intended for researchers, scientists, and professionals in drug development and toxicology.
Introduction
Acetaminophen is a widely used analgesic and antipyretic drug. However, in cases of overdose, its metabolism can lead to the formation of a toxic reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3][4] During an overdose, GSH stores are depleted, and excess NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, forming adducts.[1][5] This process is a critical initiating event in the cascade of cellular damage, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][3] The quantification of APAP-protein adducts, specifically the stable product 3-(cystein-S-yl)-acetaminophen (APAP-Cys) released after proteolysis, provides a direct and specific biomarker of NAPQI formation and target engagement.[6] LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these adducts in complex biological samples such as plasma and liver tissue.[6][7][8]
Experimental Workflow
The overall workflow for the analysis of APAP-protein adducts is depicted below. It involves the isolation of proteins from the biological matrix, removal of non-covalently bound APAP metabolites, enzymatic digestion of proteins to release the APAP-Cys adduct, followed by LC-MS/MS analysis for quantification.
Caption: LC-MS/MS workflow for APAP-Cys adduct analysis.
Signaling Pathway of Acetaminophen-Induced Hepatotoxicity
The formation of APAP-protein adducts is a key event in a complex signaling cascade that leads to liver cell death. The diagram below illustrates the central role of NAPQI and the subsequent downstream events, including mitochondrial dysfunction and the activation of stress-related kinases.
Caption: APAP-induced hepatotoxicity signaling pathway.
Experimental Protocols
Sample Preparation
This protocol is adapted for the analysis of APAP-Cys in human serum or plasma.[6][9]
Materials:
-
Human serum/plasma samples
-
Dialysis tubing or gel filtration columns (e.g., Sephadex G-25)
-
Pronase (from Streptomyces griseus)
-
Ammonium bicarbonate buffer (50 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): Deuterated APAP-Cys or a structurally similar compound like Norbuprenorphine-D3.[6]
-
Microcentrifuge tubes
Procedure:
-
Removal of Non-Covalently Bound Metabolites:
-
Enzymatic Digestion:
-
To the protein fraction, add 10 mg/mL Pronase solution in ammonium bicarbonate buffer.
-
Incubate overnight (16-18 hours) at 37°C to digest the proteins and liberate protein-bound APAP-Cys.[9]
-
-
Internal Standard Spiking:
-
Add the internal standard solution to the digested sample to a final concentration appropriate for the calibration range.
-
-
Protein Precipitation:
-
Sample Finalization:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 Water:Methanol with 0.1% Formic Acid).[10]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460, AB Sciex QTRAP 5500).[8][10]
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., Poroshell 120SB-C18, 2.0 x 50 mm, 3.0 µm; or Protecol P C18, 2.1 x 100 mm, 3 µm).[8][10]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2][10]
-
Injection Volume: 10 µL.[10]
-
Gradient: A typical gradient starts with low organic phase (e.g., 3-5% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, and then re-equilibrates.[2][9] A sample gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 3 |
| 6.0 | 3 |
| 9.0 | 35 |
| 9.1 | 95 |
| 12.0 | 95 |
| 12.5 | 3 |
| 20.0 | 3 |
| Table 1: Example LC Gradient Program. Adapted from[9]. |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[8][9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for APAP-Cys and a common internal standard are listed below. These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| APAP-Cys | 271.1 | 140.0 | Positive |
| Acetaminophen-D4 (IS) | 154.0 | 111.0 | Negative |
| Table 2: Example MRM Transitions for APAP-Cys and an Internal Standard.[7][8] | |||
| (Note: Different internal standards will have different transitions. The use of both positive and negative modes in the same run is instrument-dependent).[8] |
Quantitative Data Summary
The concentration of APAP-protein adducts can vary significantly depending on the dose of acetaminophen, the time of sample collection, and the individual's metabolic capacity. The table below summarizes typical concentration ranges observed in clinical and research settings.
| Sample Type | Condition | Adduct Concentration Range | Reference |
| Human Serum | APAP Overdose | 0.01 - 10 µM | [6] |
| Human Plasma | APAP Overdose | 1.0 - 100 ng/mL | [7][8] |
| Post-mortem Blood | Suspected APAP Overdose | 2.7 - 2700 ng/mL | [10] |
| Table 3: Summary of Reported APAP-Cys Adduct Concentrations. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound adducts (as APAP-Cys). The accurate measurement of these adducts is crucial for understanding the mechanisms of acetaminophen-induced hepatotoxicity and serves as a valuable biomarker in clinical toxicology and drug safety assessment. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted by researchers to suit their specific instrumentation and study requirements.
References
- 1. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of a biomarker of acetaminophen protein adducts in human serum by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: clinical and animal model applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS [frontiersin.org]
Probing Enzyme Active Sites with α-Ketoaldehydes: Application Notes and Protocols for Arginine Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific chemical modification of amino acid residues within enzyme active sites is a cornerstone of biochemical research and drug development. This technique allows for the identification of essential residues, the elucidation of catalytic mechanisms, and the development of targeted inhibitors. While information on 4-Acetamidophenylglyoxal hydrate as a specific probe is not extensively available in the scientific literature, the closely related α-ketoaldehyde, phenylglyoxal, serves as a well-documented and effective reagent for the selective modification of arginine residues. These application notes provide a detailed overview and protocols for using phenylglyoxal as a representative probe for studying the role of arginine in enzyme active sites.
Arginine residues are frequently involved in substrate binding, particularly for anionic substrates or cofactors, and can play a crucial role in catalysis through their ability to stabilize transition states. The guanidinium group of arginine is protonated at physiological pH, allowing it to participate in electrostatic interactions. Phenylglyoxal reacts specifically with this guanidinium group under mild conditions (pH 7-9), leading to the formation of stable adducts and often resulting in enzyme inactivation.[1] This specific modification allows researchers to investigate the functional importance of arginine residues.
Mechanism of Arginine Modification by Phenylglyoxal
Phenylglyoxal reacts with the guanidinium group of arginine to form a cyclic adduct. The reaction can proceed to form a 1:1 adduct or a 2:1 adduct, where two molecules of phenylglyoxal react with a single arginine residue.[2][3] The formation of these stable covalent adducts effectively neutralizes the positive charge of the arginine side chain and introduces a bulky group, which can disrupt substrate binding or catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] INSIGHTS INTO STOICHIOMETRY OF ARGININE MODIFICATION BY PHENYLGLYOXAL AND 1,2-CYCLOHEXANEDIONE PROBED BY LC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Acetamidophenylglyoxal Hydrate Labeling Efficiency
Welcome to the technical support center for 4-Acetamidophenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and to offer solutions for common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the labeling of arginine residues in proteins and peptides with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The reaction is highly pH-dependent. A pH outside the optimal range of 7.0-9.0 can significantly reduce efficiency. | Prepare fresh buffer and accurately measure the pH. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific protein. Use a non-amine-containing buffer such as sodium bicarbonate or borate buffer.[1] |
| Reagent Degradation: this compound can degrade if not stored properly or if the solution is old. | Store the reagent at 2-8°C for long-term stability.[2] Prepare fresh solutions of the labeling reagent before each experiment. | |
| Protein Folding and Arginine Accessibility: The target arginine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent. | Consider using a denaturant (e.g., urea, guanidinium chloride) to partially unfold the protein and expose the arginine residues. Note that this may affect protein function. | |
| Incorrect Reagent Concentration: An insufficient concentration of this compound will result in incomplete labeling. | Optimize the molar ratio of the labeling reagent to the protein. A typical starting point is a 10 to 50-fold molar excess of the reagent. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, incubation time, or buffer composition between experiments can lead to different labeling outcomes. | Standardize all experimental parameters. Use a temperature-controlled incubator or water bath. Ensure accurate timing of the reaction. |
| Variability in Protein Preparation: Differences in protein purity, concentration, or the presence of interfering substances can affect labeling. | Ensure consistent protein quality and concentration for each experiment. Remove any interfering substances by dialysis or buffer exchange. | |
| Non-Specific Labeling or Side Reactions | Reaction with Other Residues: While relatively specific for arginine, phenylglyoxal derivatives can sometimes react with other nucleophilic residues like lysine, especially at higher pH values.[1] | Perform the reaction within the optimal pH range of 7.0-8.0 to maximize specificity for arginine. Consider using a lower molar excess of the labeling reagent. |
| Reaction with Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with the labeling reagent. | Use a non-reactive buffer such as sodium bicarbonate, borate, or phosphate buffer. | |
| Protein Precipitation During Labeling | Change in Protein Solubility: The modification of arginine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. | Optimize the buffer composition by including additives such as glycerol or non-ionic detergents. Perform the labeling reaction at a lower protein concentration. |
| Difficulty in Removing Excess Reagent | Inefficient Purification Method: Failure to completely remove the unreacted this compound can interfere with downstream applications. | Use a suitable purification method such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration to effectively remove the excess reagent. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
1. What is the primary application of this compound?
This compound is a chemical reagent primarily used for the selective modification of arginine residues in proteins and peptides. This modification is valuable for studying protein structure-function relationships, identifying active sites of enzymes, and preparing protein conjugates.
2. What is the mechanism of the labeling reaction?
The reaction involves the dicarbonyl group of this compound reacting with the guanidinium group of an arginine residue. This reaction typically forms a stable cyclic adduct under mild alkaline conditions.
3. What are the optimal reaction conditions for labeling?
-
pH: The reaction is most efficient in the pH range of 7.0 to 9.0.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C).
-
Buffer: Use non-amine-containing buffers such as sodium bicarbonate, borate, or phosphate buffer. A common buffer is 0.1 M sodium bicarbonate, pH 8.0.
-
Reagent Concentration: A 10 to 50-fold molar excess of this compound over the protein is a common starting point.
4. How can I quantify the extent of arginine modification?
The extent of modification can be determined using several methods:
-
Mass Spectrometry: This is the most direct method to identify which arginine residues have been modified and to quantify the extent of labeling.
-
Amino Acid Analysis: Comparing the amino acid composition of the native and modified protein after acid hydrolysis can show a decrease in the arginine content.
-
Spectrophotometric Methods: While not directly applicable for 4-acetamidophenylglyoxal due to the acetamido group, similar phenylglyoxal derivatives have been quantified spectrophotometrically. Custom assay development would be required.
5. How should I store this compound?
For long-term stability, this compound should be stored at 2-8°C.[2]
6. Are there any known side reactions?
While relatively specific for arginine, side reactions with the ε-amino group of lysine and the α-amino group of the N-terminus can occur, particularly at higher pH values.[1] Using the recommended pH range of 7.0-8.0 helps to minimize these side reactions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Add the desired volume of the this compound stock solution to the protein solution to achieve the target molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Removal of Excess Reagent:
-
After the incubation period, remove the unreacted labeling reagent by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
-
Analysis of Labeling:
-
Determine the extent of labeling using mass spectrometry or amino acid analysis.
-
Visualizations
Chemical Reaction Mechanism
Caption: Reaction of this compound with an arginine residue.
Experimental Workflow
References
Technical Support Center: Mass Spectrometry Analysis of 4-Acetamidophenylglyoxal Hydrate Modified Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry (MS) analysis of peptides modified with 4-Acetamidophenylglyoxal hydrate (4-APG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to modify peptides?
This compound (4-APG) is a chemical reagent used to selectively modify arginine residues in peptides and proteins. The glyoxal group of 4-APG reacts with the guanidinium group of arginine under specific pH conditions. This modification is often employed in proteomics to study protein structure, function, and interactions. The acetamido group can serve as a reporter or a point of attachment for further derivatization.
Q2: What is the expected mass shift for a peptide modified by this compound?
The reaction of 4-Acetamidophenylglyoxal (the anhydrous form with a molecular weight of 191.18 g/mol ) with an arginine residue results in the formation of a stable adduct. The theoretical monoisotopic mass of the modification added to the peptide is +173.0582 Da. This value should be used when setting up database searches for identifying 4-APG modified peptides.
Q3: I am not able to detect my 4-APG modified peptide. What are the possible reasons?
Several factors could contribute to the lack of detection:
-
Incomplete Labeling Reaction: The reaction may not have gone to completion. Optimization of reaction conditions such as pH, temperature, and reagent concentration is crucial.
-
Sample Loss During Preparation: Modified peptides may exhibit different chromatographic behavior or solubility. Ensure that your sample cleanup and preparation steps are optimized to prevent the loss of modified peptides.
-
Low Ionization Efficiency: The 4-APG modification can alter the ionization efficiency of the peptide.[1] Experiment with different ionization sources (e.g., ESI, MALDI) and solvent conditions to enhance the signal.
-
Incorrect Mass Spectrometry Parameters: Ensure the mass spectrometer is calibrated and the scan range is appropriate to detect the modified peptide's m/z.
-
Suboptimal Fragmentation: The chosen fragmentation method (e.g., CID, HCD, ETD) may not be optimal for generating informative fragment ions for the modified peptide.
Q4: How does the 4-APG modification affect peptide fragmentation in MS/MS analysis?
Modification of arginine residues with dicarbonyl compounds like 4-APG can influence peptide fragmentation. Arginine's high basicity often leads to charge localization, which can result in poor fragmentation or a limited number of fragment ions during collision-induced dissociation (CID).[2] Modification of the guanidinium group can reduce this basicity, potentially leading to more mobile protons and a richer fragmentation spectrum with more complete b- and y-ion series.[2] However, the specific fragmentation pattern will depend on the peptide sequence and the fragmentation energy used.
Q5: Are there any known side reactions of this compound with peptides?
While 4-APG is relatively specific for arginine, side reactions can occur, especially under non-optimal reaction conditions. Potential side reactions may include:
-
Modification of other residues: Although less favorable, reactions with other nucleophilic side chains (e.g., lysine, cysteine) might occur at higher pH or with prolonged incubation times.
-
Formation of multiple adducts: A single arginine residue can potentially react with two molecules of the glyoxal reagent, leading to a different mass shift.
-
Reaction with buffer components: Ensure that the buffers used are free of primary amines that could compete with the peptide for reaction with 4-APG.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometric analysis of 4-APG modified peptides.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for Modified Peptide | - Inefficient ionization of the modified peptide.- Low abundance of the modified peptide.- Sample loss during cleanup. | - Optimize ionization source parameters. Try different mobile phase compositions (e.g., with/without ion-pairing agents).- Consider enrichment strategies for arginine-modified peptides.[3]- Use solid-phase extraction (SPE) cartridges suitable for modified peptides. |
| Poor Sequence Coverage in MS/MS | - Suboptimal fragmentation energy.- Charge state of the precursor ion.- The modification is labile and lost during fragmentation. | - Perform an energy-resolved CID experiment to determine the optimal collision energy.- Experiment with different fragmentation methods like ETD or HCD, which may provide complementary fragmentation information.[4]- Analyze the MS/MS spectrum for neutral loss of the modification. |
| Ambiguous or Incorrect Peptide Identification | - Incorrect mass shift specified in the database search.- Co-elution with unmodified or other modified peptides.- Insufficient fragmentation for confident localization of the modification. | - Use a precise mass for the 4-APG modification (+173.0582 Da) as a variable modification on arginine.- Improve chromatographic separation to resolve isobaric species.- Manually inspect the MS/MS spectra for fragment ions that confirm the modification site. |
| Presence of Unexpected Mass Adducts | - Side reactions during the labeling process.- Formation of adducts with salts or solvents (e.g., sodium, potassium).[5]- In-source fragmentation or reactions. | - Optimize the labeling reaction conditions (pH, time, temperature).- Use high-purity solvents and reagents. Desalt the sample thoroughly before MS analysis.- Adjust ion source conditions to minimize in-source reactions. |
Experimental Protocols
Protocol 1: General Labeling of Peptides with this compound
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 100 mM potassium phosphate buffer, pH 8.0. The final peptide concentration should typically be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the same buffer.
-
Labeling Reaction: Add the 4-APG solution to the peptide solution to achieve a final molar excess of the reagent (e.g., 10- to 100-fold molar excess over arginine residues).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a primary amine-containing compound, such as Tris buffer, or by lowering the pH.
-
Sample Cleanup: Remove excess reagent and buffer salts using a suitable method, such as reversed-phase solid-phase extraction (SPE) or size-exclusion chromatography.
-
Mass Spectrometry Analysis: Analyze the desalted, modified peptide by LC-MS/MS.
Protocol 2: Database Searching for 4-APG Modified Peptides
-
Software: Use a search algorithm that allows for the definition of custom or variable modifications (e.g., Mascot, Sequest, MaxQuant).
-
Database: Select the appropriate protein sequence database.
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin).
-
Fixed Modifications: Include any fixed modifications used during sample preparation (e.g., carbamidomethylation of cysteine).
-
Variable Modifications:
-
Define a new variable modification for the 4-APG adduct on arginine.
-
Residue: R (Arginine)
-
Monoisotopic Mass Shift: +173.0582 Da
-
Include other common variable modifications such as oxidation of methionine and deamidation of asparagine and glutamine.
-
-
Mass Tolerances: Set the precursor and fragment mass tolerances according to the specifications of your mass spectrometer.
-
Data Analysis: After the search is complete, manually validate the peptide-spectrum matches for the 4-APG modified peptides to ensure correct identification and localization of the modification. An open modification search can also be employed to identify unexpected adducts.[6]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with reagent instability of 4-Acetamidophenylglyoxal hydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and instability of 4-Acetamidophenylglyoxal hydrate. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical reagent often utilized in drug development and biological research. Its bifunctional nature, containing both a ketone and an aldehyde group (in its hydrated form), allows it to be a versatile building block in organic synthesis and a tool for cross-linking and modifying biomolecules.
Q2: I've noticed a change in the physical appearance of my stored this compound (e.g., clumping, discoloration). What could be the cause?
Changes in physical appearance are often the first indicators of reagent instability. Like other glyoxal derivatives, this compound can be susceptible to several transformations upon storage, especially if exposed to moisture, light, or temperature fluctuations. The primary causes include:
-
Polymerization: Phenylglyoxal and related compounds can polymerize over time, leading to a more viscous or even solid appearance.
-
Dehydration and Anhydrous Form: The hydrate may lose its water molecule, which can alter its crystalline structure and solubility.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of carboxylic acid impurities and potential discoloration.
Q3: My this compound has become less soluble in the solvent it previously dissolved in. Why is this happening and what can I do?
Decreased solubility is a common issue related to the instability of glyoxal derivatives. The likely cause is oligomerization or polymerization, where individual molecules of this compound react with each other to form larger chains that are less soluble.
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution to see if the material will redissolve. Avoid excessive heat, as this can accelerate degradation.
-
Sonication: Use a sonicator to help break up any aggregates.
-
Solvent Screening: Test the solubility of a small amount of the material in a range of solvents to find a more suitable one for your current stock.
-
Purity Check: If solubility remains an issue, it is advisable to check the purity of the reagent.
Q4: I am seeing variable or poor results in my experiments using this compound. Could this be related to reagent instability?
Yes, inconsistent experimental outcomes are a strong indicator of reagent degradation. The reactive aldehyde group is crucial for many of its applications. If the compound has polymerized or oxidized, the concentration of the active, monomeric form will be reduced, leading to lower reactivity and inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
-
Possible Cause: Degradation of this compound leading to a lower concentration of the active reagent.
-
Solution Workflow:
Caption: Workflow for troubleshooting inconsistent reaction yields.
Issue 2: Reagent Color Change or Solidification
-
Possible Cause: Polymerization or contamination.
-
Recommended Actions:
| Observation | Potential Cause | Recommended Action |
| Yellowing or Browning | Oxidation or impurity formation | Discard the reagent and use a fresh batch. Review storage conditions. |
| Solidification or Clumping | Polymerization | Attempt to break up the solid mechanically for qualitative use, but for quantitative or sensitive applications, a new batch is strongly recommended. |
| Presence of an unusual odor | Decomposition | Work in a well-ventilated area and handle with care. Dispose of the reagent according to safety protocols. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage: Store the reagent at the recommended temperature (typically 2-8°C) in a tightly sealed container. Protect from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
Weigh out the desired amount quickly and reseal the container promptly.
-
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Use a dry, high-purity solvent in which this compound is known to be soluble and stable for the intended duration of the experiment.
-
Preparation:
-
Calculate the required mass of the reagent for your desired concentration and volume.
-
In a fume hood, add the weighed reagent to a clean, dry volumetric flask.
-
Add a portion of the solvent and gently swirl or sonicate until the solid is fully dissolved.
-
Once dissolved, add the solvent to the final volume.
-
-
Storage of Solution: Store the stock solution at a low temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles. Use the solution as fresh as possible.
Caption: Workflow for preparing a stock solution.
Data Presentation
Table 1: General Stability of Glyoxal Derivatives under Various Conditions
| Condition | Effect on Stability | Primary Degradation Pathway | Recommendation |
| High Temperature | Decreased | Polymerization, Dehydration | Store at 2-8°C or as recommended by the supplier. |
| Exposure to Air (Oxygen) | Decreased | Oxidation of the aldehyde group | Store under an inert atmosphere for long-term stability. |
| Exposure to Moisture | Variable | Can promote hydration/dehydration equilibrium shifts and potentially hydrolysis | Store in a desiccator or with a desiccant. |
| Exposure to Light | Potentially Decreased | Photodegradation | Store in an amber vial or in the dark. |
| Basic pH | Decreased | Aldol-type condensation reactions | Avoid basic conditions during storage and handling unless required by the experimental protocol. |
| Acidic pH | Generally more stable than basic pH | Can catalyze hydrolysis of the acetamido group under harsh conditions | Buffer solutions to a neutral or slightly acidic pH if possible. |
Technical Support Center: 4-Acetamidophenylglyoxal Hydrate Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 4-Acetamidophenylglyoxal Hydrate for labeling arginine residues in proteins. The following information is primarily based on studies of the closely related and well-documented compound, phenylglyoxal, as specific quantitative data for this compound is limited. The reaction mechanism and pH dependence are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for labeling proteins with this compound?
A1: The optimal pH for the reaction of glyoxals with arginine residues is in the slightly alkaline range.[1][2][3] For efficient labeling, a buffer pH between 7.0 and 9.5 is recommended. The rate of the reaction generally increases with a higher pH within this range.[1][2]
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary amines, such as Tris, as these will compete with the arginine residues for reaction with the glyoxal. Phosphate or bicarbonate buffers are suitable choices. For example, 100 mM sodium bicarbonate buffer at the desired pH is a good starting point.
Q3: What is the stoichiometry of the reaction between this compound and arginine?
A3: Based on studies with phenylglyoxal, it is expected that two molecules of this compound react with each guanidinium group of an arginine residue to form a stable complex.
Q4: Can this compound react with other amino acid residues?
A4: While glyoxals are highly selective for arginine, some reactivity with other residues like lysine can occur, particularly at higher pH values. However, the reaction with arginine is significantly more rapid and efficient under mild conditions.
Q5: How can I remove excess this compound after the labeling reaction?
A5: Excess reagent can be removed by standard methods such as dialysis, size-exclusion chromatography (e.g., desalting columns), or tangential flow filtration, depending on the volume of your sample and the properties of your protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The buffer pH is too low, slowing down the reaction rate. | Increase the pH of the reaction buffer to a range of 8.0-9.5. |
| Presence of Primary Amines: The buffer (e.g., Tris) or other components in the reaction mixture contain primary amines that compete with arginine for the labeling reagent. | Replace the buffer with a non-amine-containing buffer like phosphate or bicarbonate. Ensure all components are free from primary amines. | |
| Insufficient Reagent: The molar excess of this compound is too low. | Increase the molar excess of the labeling reagent. A 10 to 50-fold molar excess over the protein is a common starting point. | |
| Short Reaction Time: The incubation time is not long enough for the reaction to proceed to completion. | Increase the incubation time. Monitor the reaction progress over time to determine the optimal duration. | |
| Low Temperature: The reaction is being carried out at a low temperature, reducing the reaction rate. | Perform the reaction at room temperature (25°C) or 37°C. | |
| Protein Precipitation | High Degree of Modification: Excessive labeling can alter the protein's surface charge and lead to aggregation. | Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Buffer Incompatibility: The chosen buffer or pH is not suitable for the protein, causing it to become unstable. | Screen different buffer systems and pH values within the recommended range to find conditions that maintain protein solubility. | |
| Non-specific Labeling | High pH: Very high pH values (e.g., > 9.5) can increase the reactivity towards other amino acid residues like lysine. | Lower the pH to a range of 7.5-8.5 to improve specificity for arginine. |
| Prolonged Reaction Time: Extended incubation times may lead to minor side reactions. | Optimize the reaction time to achieve sufficient labeling without significant side products. |
Experimental Protocol: Labeling of a Protein with this compound
This protocol provides a general guideline. Optimization of buffer pH, reagent concentration, and reaction time may be necessary for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)
-
This compound
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching solution (optional): e.g., an excess of a primary amine like Tris buffer to consume unreacted glyoxal.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare your protein at a known concentration in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.
-
Labeling Reaction: a. Add the desired molar excess of the this compound solution to the protein solution. A good starting point is a 20-fold molar excess. b. Incubate the reaction mixture at room temperature (25°C) for 1-4 hours with gentle mixing.
-
Quenching (Optional): To stop the reaction, you can add a quenching solution to consume the excess this compound.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the extent of labeling using appropriate techniques such as mass spectrometry or UV-Vis spectroscopy.
Quantitative Data: Influence of pH on Labeling Efficiency (Based on Phenylglyoxal)
| pH | Relative Reaction Rate | Remarks |
| 6.0 | Low | Reaction is slow and may be incomplete. |
| 7.0 | Moderate | Reaction proceeds, but may require longer incubation times. |
| 8.0 | High | Good balance between reaction rate and specificity. |
| 9.0 | Very High | Optimal for rapid and efficient labeling.[1] |
| > 9.5 | Very High | Increased risk of non-specific modification of other residues. |
Diagram: pH Optimization Workflow
Caption: A flowchart illustrating the experimental workflow for optimizing the buffer pH for protein labeling.
References
minimizing protein precipitation during 4-Acetamidophenylglyoxal hydrate modification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize protein precipitation during modification with 4-Acetamidophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical reagent used for the specific modification of proteins. It is a derivative of phenylglyoxal, an organic compound that selectively targets and reacts with the guanidinium group of arginine residues.[1] This reaction is valuable for studying the functional role of arginine in proteins, such as in enzyme catalysis or protein-ligand interactions.[1][2] The modification involves the formation of a stable cyclic adduct, which neutralizes the positive charge of the arginine side chain.[1][3]
Q2: Why is my protein precipitating during the modification reaction?
Protein precipitation during chemical modification is a common issue that can arise from several factors that disrupt protein stability:
-
Change in Net Charge: The primary cause is the modification of arginine residues itself. Arginine has a high pKa (~12.5) and is positively charged at physiological pH.[3] The reaction with this compound neutralizes this positive charge, which can significantly alter the protein's overall electrostatic profile and disrupt stabilizing salt bridges.[4][5]
-
Proximity to Isoelectric Point (pI): If the modification shifts the protein's pI close to the buffer's pH, its net charge approaches zero, reducing electrostatic repulsion between molecules and leading to aggregation and precipitation.[6][7]
-
Conformational Changes: Altering surface charges can lead to protein unfolding, which may expose hydrophobic patches that were previously buried.[8][9] These exposed regions can interact between molecules, causing aggregation.
-
High Concentrations: High concentrations of either the protein or the modifying reagent increase the probability of intermolecular interactions that can lead to aggregation.[6][10]
-
Suboptimal Buffer Conditions: The composition of the buffer, including its pH and ionic strength, is critical for protein stability.[6][10] An inappropriate buffer can fail to adequately solvate the protein, especially after its surface properties have been altered.
Q3: How can I proactively prevent precipitation before starting the experiment?
Before beginning the modification, several preparatory steps can significantly reduce the risk of precipitation:
-
Determine the Protein's pI: Calculate the theoretical isoelectric point (pI) of your protein. Plan to conduct the modification at a pH that is at least 1-2 units away from the pI to ensure the protein maintains a net surface charge and remains soluble.[6][7]
-
Buffer Screening: If your protein's stability is unknown, perform a buffer screening experiment. Test the protein's solubility and stability in various buffer systems (e.g., phosphate, HEPES, borate) and at different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[11]
-
Assess Protein Purity and Homogeneity: Ensure your starting protein sample is pure and monodisperse. The presence of existing aggregates can seed further precipitation. Consider a final size-exclusion chromatography step before the modification.
-
Perform a Small-Scale Pilot Study: Before committing your entire sample, run the modification reaction on a small aliquot of your protein to identify potential issues with precipitation under your planned conditions.
Troubleshooting Guide
Q4: My protein precipitated immediately after adding this compound. What are the most likely causes and solutions?
Immediate precipitation points to a rapid loss of protein stability. The following flowchart outlines a logical approach to diagnosing and solving the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lofoods.fit [lofoods.fit]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical Processing-Assisted pH Shifting for Food Protein Modification: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 11. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Fragmentation Analysis of 4-Acetamidophenylglyoxal Hydrate Modified Arginine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the fragmentation analysis of arginine residues in peptides and proteins modified by 4-Acetamidophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction between this compound and the arginine side chain?
The reaction of this compound with the guanidinium group of an arginine residue typically results in the formation of a stable dihydroxyimidazolidine derivative. This reaction is specific to arginine under controlled conditions. The reaction mechanism involves the nucleophilic attack of the guanidinium nitrogens on the two carbonyl groups of the phenylglyoxal moiety.
Q2: What is the expected mass shift for an arginine residue modified by this compound?
The modification of an arginine residue by this compound results in a specific mass increase. To calculate the exact mass shift, one must consider the molecular weight of 4-Acetamidophenylglyoxal and the loss of water molecules during the reaction. The theoretical monoisotopic mass of 4-Acetamidophenylglyoxal is 193.0688 g/mol . The reaction with the guanidinium group of arginine to form a dihydroxyimidazolidine adduct involves the addition of the 4-Acetamidophenylglyoxal molecule and the loss of two water molecules.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 4-Acetamidophenylglyoxal | C10H9NO3 | 191.0582 |
| Arginine (residue) | C6H12N4O | 156.1011 |
| Modified Arginine Adduct | C16H19N5O3 | 345.1488 |
| Mass Shift | +189.0477 |
Note: The hydrate form includes a water molecule which is not incorporated into the final adduct.
Troubleshooting Guide
This guide addresses common issues encountered during the fragmentation analysis of peptides modified with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Modification Efficiency | - Suboptimal reaction pH. - Reagent degradation. - Steric hindrance at the modification site. | - Ensure the reaction buffer is at the optimal pH (typically slightly alkaline, pH 8-9). - Use freshly prepared this compound solution. - Increase the molar excess of the reagent and/or the reaction time. Consider denaturing the protein prior to modification. |
| Poor Ionization of Modified Peptides | - The modification can alter the peptide's charge state and hydrophobicity, affecting its ionization efficiency in ESI-MS.[1][2] | - Optimize ESI source parameters (e.g., spray voltage, gas flow). - Adjust the mobile phase composition; for instance, adding a small percentage of an organic solvent like isopropanol can sometimes improve ionization.[3] - Consider derivatization to introduce a fixed charge if sensitivity is a major issue. |
| Ambiguous Fragmentation Spectra | - The modification can alter fragmentation pathways, leading to non-standard b- and y-ion series. - The adduct itself can fragment, producing characteristic neutral losses or reporter ions. | - Look for a neutral loss corresponding to the 4-Acetamidophenyl moiety or parts of it. - Perform high-resolution MS/MS to accurately determine fragment ion masses. - Use different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary fragmentation information. ETD can be particularly useful for preserving the modification on the peptide backbone. |
| Incomplete Sequence Coverage | - The presence of the bulky adduct can hinder fragmentation along the peptide backbone, especially near the modified residue. | - Increase the collision energy to promote more extensive fragmentation. - As mentioned above, employing alternative fragmentation methods like ETD can be beneficial. |
| Misidentification of the Modification Site | - In peptides with multiple arginine residues, pinpointing the exact location of the modification can be challenging. | - Carefully analyze the MS/MS spectrum for fragment ions that contain the mass shift. The presence of a complete b- or y-ion series up to the modified residue, followed by a mass shift in subsequent ions, confirms the modification site. |
Experimental Protocols & Workflows
A typical workflow for the analysis of this compound modified peptides is outlined below.
Caption: Experimental workflow for fragmentation analysis.
Detailed Methodologies
1. Protein Modification:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5).
-
Add a freshly prepared solution of this compound in the same buffer to the protein solution. A 10- to 100-fold molar excess of the reagent over the estimated number of arginine residues is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a primary amine-containing compound (e.g., Tris buffer) or by buffer exchange.
2. Proteolytic Digestion:
-
After modification, subject the protein to standard in-solution or in-gel digestion protocols using an appropriate protease (e.g., trypsin). Note that modification of arginine will block tryptic cleavage at that site.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Set up the data acquisition method to include a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions.
-
Ensure that the mass spectrometer settings are optimized for the detection of modified peptides (see Troubleshooting Guide).
Signaling Pathways and Logical Relationships
The modification of arginine residues can impact various biological pathways by altering protein structure and function. For instance, if the modified arginine is in a kinase recognition motif, it could inhibit phosphorylation and downstream signaling.
Caption: Impact of arginine modification on a signaling pathway.
References
- 1. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetamidophenylglyoxal Hydrate
Welcome to the technical support center for 4-Acetamidophenylglyoxal hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this reagent. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a dicarbonyl compound primarily used for the chemical modification of arginine residues in proteins. Its reactivity towards the guanidinium group of arginine allows for the investigation of the role of these residues in protein structure, function, and interactions.
Q2: What is the optimal pH for the reaction of this compound with arginine?
The reaction of phenylglyoxal and its derivatives with arginine is pH-dependent, with the rate of reaction increasing with higher pH values.[1][2] A common pH range for this modification is between 7.0 and 9.0.
Q3: Is the modification of arginine by this compound reversible?
No, the adducts formed between phenylglyoxal derivatives and arginine are generally stable and do not regenerate arginine upon acid hydrolysis.[1][2]
Q4: Can this compound react with other amino acids?
While this compound is highly specific for arginine, side reactions can occur with other amino acid residues, particularly at higher reagent concentrations.[3] Phenylglyoxal has been shown to react with lysine residues and N-terminal α-amino groups, although generally at a slower rate than with arginine.[1][2][4] It can also form hemithioacetals with free sulfhydryl groups of cysteine.[3]
Q5: How can I quantify the extent of arginine modification?
The extent of modification can be determined by various methods, including:
-
Spectrophotometry: Monitoring the change in absorbance at a specific wavelength.
-
Amino Acid Analysis: Quantifying the loss of arginine residues after protein hydrolysis.
-
Mass Spectrometry: Identifying the mass shift corresponding to the addition of the 4-Acetamidophenylglyoxal moiety to arginine residues.[5]
Q6: What are the storage and stability considerations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Solutions of the reagent may not be stable over long periods and should ideally be prepared fresh before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low level of protein modification. | Suboptimal pH: The reaction is pH-dependent and a lower pH will result in a slower reaction rate. | Ensure the reaction buffer is within the optimal pH range of 7.0-9.0. |
| Reagent degradation: this compound solution may have degraded. | Prepare a fresh solution of the reagent immediately before use. | |
| Inaccessible arginine residues: The target arginine residues may be buried within the protein structure. | Consider performing the reaction under denaturing conditions to expose the arginine residues. However, be aware that this will likely lead to loss of protein function. | |
| Non-specific modification of other residues. | High reagent concentration: Using a large excess of this compound can lead to side reactions with other nucleophilic amino acids like lysine.[3] | Perform a titration experiment to determine the optimal molar excess of the reagent required for modifying the target arginine(s) without significant side reactions. |
| Prolonged reaction time: Longer incubation times can increase the likelihood of non-specific modifications. | Optimize the reaction time by taking aliquots at different time points and analyzing the extent of modification. | |
| Protein precipitation during the reaction. | Solvent incompatibility: The addition of the reagent stock solution (if dissolved in an organic solvent) may cause the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture is low and compatible with your protein's stability. |
| Structural changes due to modification: Modification of key arginine residues may lead to protein unfolding and aggregation. | Perform the reaction at a lower temperature and with gentle mixing. Consider adding stabilizing agents to the buffer if compatible with the reaction. | |
| Difficulty in removing excess reagent. | Inadequate purification method: The chosen method may not be effective in separating the small molecule reagent from the protein. | Use size-exclusion chromatography (desalting column) or dialysis with a suitable molecular weight cutoff to efficiently remove the unreacted this compound. |
Experimental Protocols
Protocol: Modification of Arginine Residues in a Protein
This protocol provides a general guideline for the modification of arginine residues using this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
-
Quenching solution (optional): e.g., Tris buffer
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer or a compatible organic solvent (e.g., DMSO). Prepare this solution fresh.
-
Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10 to 100-fold molar excess over the protein concentration). A good starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature (22-25°C) for 1-4 hours with gentle stirring. The optimal incubation time should be determined by analyzing aliquots at different time points.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess this compound, such as Tris buffer.
-
Removal of Excess Reagent: Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer.
-
Analysis: Analyze the extent of modification using methods such as mass spectrometry to confirm the modification of arginine residues and to check for any non-specific modifications.
Data Presentation
Table 1: Reactivity of Phenylglyoxal and Related Reagents with Amino Acids
| Amino Acid | Phenylglyoxal (PGO) | Glyoxal (GO) | Methylglyoxal (MGO) |
| Arginine | High | High | High |
| Lysine | Low | Moderate | Moderate |
| Histidine | Significant | Significant | Significant |
| Cysteine | Significant (hemithioacetal formation) | Significant | Significant |
| N-terminal α-amino group | Significant | Significant | Significant |
| Tryptophan | Significant | Significant | Significant |
| Asparagine | Significant | Significant | Significant |
| Glutamine | Significant | Significant | Significant |
| Glycine | Significant | Significant | Significant |
| Other standard amino acids | Very low to none | Very low to none | Very low to none |
This table is a qualitative summary based on published literature.[1][2] The actual reactivity can vary depending on the reaction conditions and the protein context.
Visualizations
Caption: Reaction of this compound with arginine.
Caption: Troubleshooting workflow for arginine modification experiments.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce background in 4-Acetamidophenylglyoxal hydrate experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-Acetamidophenylglyoxal hydrate for the modification of arginine residues in proteins.
Troubleshooting Guide
High background signal is a common challenge in experiments utilizing this compound, which can obscure the specific signal from arginine modification. This guide provides a systematic approach to identifying and mitigating sources of background.
Issue 1: High Background or Non-Specific Staining in Immunoassays (Western Blot, ELISA)
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to find the optimal balance between efficient arginine modification and minimal non-specific reactions. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 5% BSA or non-fat milk) and/or extend the blocking time. |
| Cross-Reactivity of Antibodies | Run a control with only the secondary antibody to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Reaction pH Not Optimal | The reaction of phenylglyoxals with arginine is pH-dependent. Optimize the reaction pH, typically between 7.0 and 8.0, to favor specific modification of arginine over side reactions with other residues like lysine.[1][2] |
Issue 2: Non-Specific Adducts and Side Products in Mass Spectrometry Analysis
| Potential Cause | Recommended Solution |
| Reaction with Other Nucleophilic Residues | Phenylglyoxal can react with other amino acids, such as lysine, although it is more specific for arginine compared to other glyoxals.[3] Consider using a lower pH to protonate the ε-amino group of lysine and reduce its reactivity. |
| Formation of Multiple Adducts | The reaction can sometimes lead to the formation of multiple adducts on a single arginine residue. Optimize the molar ratio of this compound to the protein to favor a 1:1 stoichiometry. |
| Instability of Adducts | The initial adducts formed between glyoxals and arginine can be unstable. The use of a borate buffer can help stabilize the reaction intermediates, potentially leading to a more homogenous product.[4][5] |
| Sample Complexity | High sample complexity can lead to co-elution of modified and unmodified peptides, complicating data analysis. Incorporate a pre-fractionation step before mass spectrometry analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with arginine?
A1: The optimal pH for the reaction is generally between 7.0 and 8.0.[2] This pH range promotes the specific reaction with the guanidinium group of arginine while minimizing side reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine, which is more reactive at higher pH values.
Q2: How can I confirm that the modification is specific to arginine residues?
A2: Several methods can be used to confirm the specificity of the modification:
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) can identify the exact site of modification on a peptide, confirming that it is an arginine residue.
-
Amino Acid Analysis: After modification and hydrolysis, the disappearance of arginine and the appearance of a modified arginine derivative can be quantified.
-
Control Reactions: Perform the reaction on peptides or proteins with known sequences, including those lacking arginine, to demonstrate the absence of modification.
Q3: What is the role of borate buffer in the reaction?
A3: Borate buffer has been shown to influence the reaction of phenylglyoxals with arginine. It can stabilize the initial reaction intermediates, which may lead to a more consistent and specific modification.[4][5] In the absence of borate, the reaction rate of phenylglyoxal with arginine can be significantly higher than related compounds, a difference that is reduced in the presence of borate.[4]
Q4: Can this compound react with other amino acids?
A4: While phenylglyoxals are relatively specific for arginine, they can react with other nucleophilic amino acids, particularly lysine, at higher pH values.[1][3] Cysteine and the N-terminal α-amino group can also be potential sites for side reactions. Optimizing the reaction conditions, especially pH, is crucial to maximize specificity for arginine.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the reaction of phenylglyoxal and related compounds with amino acids, providing insights into optimizing reaction specificity and reducing background.
Table 1: Relative Reactivity of Phenylglyoxal (PGO) with Arginine
| Condition | Relative Initial Reaction Rate (PGO vs. HPGO*) | Reference |
| pH 9.0, without borate | 15 to 20 times greater | [4] |
| pH 9.0, with borate | 1.6 times greater | [4] |
*p-hydroxyphenylglyoxal
Table 2: Specificity of Different Glyoxal Reagents
| Reagent | Specificity for Arginine | Side Reaction with Lysine | Reference |
| Phenylglyoxal (PGO) | Most specific | Less significant | [3] |
| Glyoxal (GO) | Reactive | Significant | [3] |
| Methylglyoxal (MGO) | Reactive | Significant | [3] |
Experimental Protocols
Protocol 1: General Procedure for Arginine Modification of a Protein
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.2 M N-ethylmorpholine acetate buffer, pH 7.5. The protein concentration should be determined based on the specific experiment.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the same buffer.
-
Reaction: Add the this compound solution to the protein solution at a desired molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2-4 hours), protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a scavenger for the excess reagent, such as an excess of free arginine.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the modified protein using appropriate techniques, such as mass spectrometry to confirm the site and extent of modification, or immunoassays to assess functional changes.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Modified Peptides
-
Protein Digestion: After modification and removal of excess reagent, digest the protein into peptides using a specific protease (e.g., trypsin). Note that modification of arginine will block tryptic cleavage at that site.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the addition of the 4-Acetamidophenylglyoxal moiety will be used to identify modified peptides.
-
Data Analysis: Use database search algorithms to identify the modified peptides and pinpoint the exact location of the modification on the arginine residues.
Visualizations
Caption: A generalized workflow for protein arginine modification.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring borate-activated electron-rich glyoxals as the arginine-reactivity probes. The reactivities of functionally critical arginines in some representative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetamidophenylglyoxal Hydrate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 4-Acetamidophenylglyoxal hydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue/Question | Possible Causes & Solutions |
| Inconsistent reaction rates are observed in replicate experiments at the same temperature. | Cause 1: Temperature Fluctuations. The reaction rate is highly sensitive to temperature.[1][2][3] Small variations in the temperature of the reaction vessel can lead to significant differences in the observed rate.Solution: Use a thermostatically controlled water bath or reaction block to maintain a constant and uniform temperature.[2][4] Ensure the reaction mixture reaches thermal equilibrium before initiating the reaction.Cause 2: Inefficient Mixing. If reactants are not mixed thoroughly and consistently, the initial rate of reaction may vary between runs.[2]Solution: Standardize the mixing procedure. Use a magnetic stirrer at a constant speed or a vortex mixer for a set duration to ensure homogeneity upon adding the final reactant.Cause 3: Reagent Degradation. this compound or other reactants may degrade over time, especially if stock solutions are not stored properly.Solution: Prepare fresh solutions before each set of experiments. Store stock solutions in appropriate conditions (e.g., refrigerated, protected from light) to minimize degradation. |
| The reactant, this compound, has poor solubility in the chosen solvent. | Cause 1: Inappropriate Solvent. The polarity of the solvent may not be suitable for the reactant.Solution: Conduct solvent screening tests to find a solvent system that provides adequate solubility without participating in the reaction. Consider co-solvents (e.g., a small percentage of DMSO or ethanol in an aqueous buffer) if necessary.Cause 2: Concentration is too high. The desired concentration may be above the saturation point of the reactant in that solvent at that temperature.Solution: If possible, perform the kinetic study at a lower concentration where the reactant is fully soluble. Ensure the concentration is still high enough to be accurately monitored by the chosen analytical method. |
| During spectrophotometric monitoring, absorbance readings are unstable or exceed the optimal range. | Cause 1: Incorrect Wavelength (λmax). The spectrophotometer is not set to the wavelength of maximum absorbance for the species being monitored.Solution: Perform a wavelength scan of a reactant or product to determine the optimal λmax. At this wavelength, the change in absorbance will be maximal and the measurements most sensitive.Cause 2: Concentration is too high/low. Very high concentrations can lead to absorbance values above the linear range of the Beer-Lambert law, while very low concentrations may not produce a detectable change.[5][6]Solution: Adjust the initial reactant concentrations to ensure that the absorbance readings fall within the instrument's optimal range (typically 0.1 to 1.0). This may require preparing a series of dilutions to find the ideal concentration.[5]Cause 3: Formation of Bubbles or Precipitate. Gas evolution or the formation of an insoluble product can scatter light and cause erratic absorbance readings.Solution: Visually inspect the cuvette during the reaction. If bubbles are forming, gently degas the solutions before mixing. If a precipitate forms, spectrophotometry may not be the appropriate analytical method; consider techniques like HPLC or NMR instead. |
| The Arrhenius plot (ln(k) vs. 1/T) is not linear. | Cause 1: Change in Reaction Mechanism. The dominant reaction mechanism may change over the temperature range studied, leading to a non-linear relationship.[7]Solution: Narrow the temperature range of the study. Investigate the reaction at smaller temperature increments to identify the point of deviation. The non-linearity itself can be an important finding, suggesting a complex reaction pathway.Cause 2: Competing Reactions. As temperature increases, side reactions that are negligible at lower temperatures may become significant, affecting the measured rate of the primary reaction.Solution: Use a method that can selectively quantify the product of interest, such as chromatography, to distinguish it from byproducts.Cause 3: Significant Evaporation at Higher Temperatures. At elevated temperatures, solvent evaporation can concentrate the reactants, artificially increasing the reaction rate and causing deviation in the plot.Solution: Use a sealed reaction vessel or a reflux condenser to prevent solvent loss, especially for experiments run over a longer duration or at temperatures near the solvent's boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental procedure to determine the effect of temperature on reaction kinetics?
A1: The general procedure involves measuring the reaction rate at several different, constant temperatures.[2][4] For each temperature, the rate constant (k) is determined by monitoring the change in concentration of a reactant or product over time.[8][9] Once rate constants are obtained for a range of temperatures, the activation energy (Ea) and pre-exponential factor (A) can be calculated using the Arrhenius equation.[1][7][10]
Q2: How do I select an appropriate temperature range for the experiments?
A2: The temperature range should be chosen to observe a measurable change in the reaction rate. A common rule of thumb is that the rate of many reactions doubles for every 10°C increase, but this is not universal.[3] The range should be wide enough to produce a significant change in the rate constant, which will allow for a more accurate calculation of the activation energy from the Arrhenius plot. However, the upper limit should be well below the boiling point of the solvent and should not cause thermal degradation of the reactants or products. Preliminary runs at a few spaced-out temperatures (e.g., 25°C, 40°C, 55°C) can help establish a suitable range.
Q3: How is the activation energy (Ea) calculated from the experimental data?
A3: The activation energy is calculated using the Arrhenius equation: k = A * e^(-Ea/RT)[7][11] To determine Ea experimentally, the equation is typically used in its linear form: ln(k) = -Ea/R * (1/T) + ln(A)[1][11] You would perform the following steps:
-
Determine the rate constant (k) at several different temperatures (T, in Kelvin).
-
Calculate ln(k) and 1/T for each data point.
-
Plot ln(k) on the y-axis versus 1/T on the x-axis. This is known as an Arrhenius plot.[7][11]
-
The plot should yield a straight line. The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[1]
-
Calculate the activation energy using the formula: Ea = -slope * R.[1]
Q4: What key experimental parameters must be held constant when studying the effect of temperature?
A4: To isolate the effect of temperature, all other variables that could influence the reaction rate must be kept constant across all experiments. These include:
-
Initial concentrations of all reactants: The rate law shows that concentration affects the rate.[8][9]
-
Solvent: The type of solvent and its properties can significantly impact reaction kinetics.
-
pH (for aqueous solutions): Many reactions are sensitive to pH, which can affect the protonation state of reactants.
-
Ionic strength: The presence of non-reacting ions can influence the rate of reactions involving charged species.
-
Pressure (for gas-phase reactions): Pressure is directly related to the concentration of gaseous reactants.
Experimental Protocols
Methodology: Spectrophotometric Determination of Reaction Rate Constant
This protocol describes how to determine the rate constant (k) for a reaction involving this compound at a specific temperature using UV-Visible spectrophotometry, assuming a reactant or product absorbs light in the UV-Visible range.
1. Preparation:
-
Prepare stock solutions of this compound and the other reactant(s) at known concentrations.
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes for baseline stability.[12]
-
Set up a temperature-controlled cuvette holder or a water bath connected to the spectrophotometer to maintain the desired reaction temperature.
2. Determination of λmax:
-
Record the UV-Vis spectrum of a dilute solution of the light-absorbing species (either a reactant being consumed or a product being formed) to identify the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure absorbance at this fixed λmax.
3. Kinetic Run at a Set Temperature (e.g., 25°C):
-
Place separate, sealed vials containing the required volumes of each reactant solution into a water bath set at the desired temperature. Allow them to equilibrate for 10-15 minutes.
-
Calibrate the spectrophotometer by using a cuvette filled with the reaction solvent as a blank.[12]
-
To initiate the reaction, quickly add the specified volume of the second reactant to the first, mix thoroughly, and immediately transfer the solution to a clean cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and start recording the absorbance at λmax as a function of time. Data should be collected at regular intervals (e.g., every 15 or 30 seconds) for a duration sufficient for the absorbance to change significantly (e.g., 2-3 half-lives).
4. Data Analysis to Determine k:
-
Convert the absorbance data to concentration data using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known. If not, the analysis can often proceed using absorbance directly, as it is proportional to concentration.[6]
-
To determine the order of the reaction with respect to the monitored species, create integrated rate law plots:
-
The absolute value of the slope of the linear plot corresponds to the rate constant, k (or the pseudo-rate constant, k').[6]
5. Repeat for Other Temperatures:
-
Repeat steps 3 and 4 at other desired temperatures (e.g., 30°C, 35°C, 40°C) to obtain a set of rate constants (k) at different temperatures.
Data Presentation
The quantitative data from the experiments should be summarized for clarity. The following table is a hypothetical example of results from a kinetic study.
| Temperature (°C) | Temperature (K) | 1/T (K-1) | Measured Rate Constant, k (s-1) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 0.0015 | -6.502 |
| 30.0 | 303.15 | 0.003299 | 0.0023 | -6.075 |
| 35.0 | 308.15 | 0.003245 | 0.0034 | -5.684 |
| 40.0 | 313.15 | 0.003193 | 0.0050 | -5.298 |
| 45.0 | 318.15 | 0.003143 | 0.0073 | -4.920 |
Visualizations
The following diagrams illustrate key workflows and concepts in this kinetic study.
Caption: Experimental workflow for determining activation energy.
Caption: Logical relationship of parameters in the Arrhenius equation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciepub.com [sciepub.com]
- 5. fountainheadpress.com [fountainheadpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Rate Laws – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 10. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 11. byjus.com [byjus.com]
- 12. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]
Technical Support Center: Purification of Proteins Modified with 4-Acetamidophenylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of proteins modified with 4-Acetamidophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for protein modification using this compound?
This compound is a reagent used for the selective chemical modification of arginine residues in proteins. The glyoxal group of the reagent reacts specifically with the guanidinium group of arginine side chains under mild conditions. This reaction results in the formation of a stable cyclic adduct, effectively modifying the protein.
Q2: How can I confirm that my protein has been successfully modified?
Successful modification can be confirmed using several methods:
-
Mass Spectrometry: This is the most definitive method. By comparing the mass spectra of the unmodified and modified protein, you can detect a mass shift corresponding to the addition of the 4-Acetamidophenylglyoxal moiety. Tandem mass spectrometry (MS/MS) can further pinpoint the exact arginine residues that have been modified.[1][2][3]
-
SDS-PAGE: While less precise, a slight increase in the molecular weight of the modified protein may be observable on a high-resolution SDS-PAGE gel compared to the unmodified protein.
-
Spectrophotometry: The acetamidophenyl group introduces a chromophore that can be detected by UV-Vis spectrophotometry, although this method is less specific and may be subject to interference from other chromophores in the protein.
Q3: What are the likely effects of arginine modification on my protein's properties?
Modification of arginine residues can alter the physicochemical properties of your protein in several ways:
-
Change in Isoelectric Point (pI): Arginine is a basic amino acid with a high pKa. Its modification neutralizes the positive charge of the guanidinium group, which will likely lead to a decrease in the overall pI of the protein. This change is a key consideration for purification methods like ion-exchange chromatography.[4][5]
-
Altered Hydrophobicity: The addition of the acetamidophenyl group increases the hydrophobicity of the modified arginine residue.[6][7][8][9] The overall change in protein hydrophobicity will depend on the number and location of the modified arginines. This is an important factor for purification techniques such as hydrophobic interaction chromatography (HIC).
Q4: Which purification methods are most suitable for proteins modified with this compound?
A multi-step purification strategy is often necessary. The most common methods include:
-
Size-Exclusion Chromatography (SEC): Useful for removing excess, unreacted this compound and for buffer exchange after the modification reaction.[10][11][12]
-
Ion-Exchange Chromatography (IEX): Exploits the change in the protein's isoelectric point upon modification. Since the positive charge of arginine is neutralized, the modified protein will have a different elution profile compared to the unmodified protein.[4][5][13][14]
-
Hydrophobic Interaction Chromatography (HIC): Takes advantage of the increased hydrophobicity of the modified protein.[15][16][17][18][19][20]
Experimental Protocols
Protocol 1: Modification of Target Protein with this compound
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time and temperature should be determined empirically for each protein.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for an additional 30 minutes.
-
Proceed immediately to the purification steps to remove excess reagent and separate modified from unmodified protein.
Protocol 2: Purification of Modified Protein using Ion-Exchange Chromatography (IEX)
This protocol assumes the modification of arginine leads to a more acidic pI, making anion-exchange chromatography a suitable choice.
Materials:
-
Anion-exchange column (e.g., Q-sepharose)
-
IEX Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Buffer B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
Procedure:
-
Equilibrate the anion-exchange column with IEX Buffer A.
-
Load the reaction mixture (from Protocol 1) onto the column. It is advisable to first perform a buffer exchange into IEX Buffer A using size-exclusion chromatography or dialysis.
-
Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline to remove any unbound protein and excess reagent.
-
Elute the bound proteins using a linear gradient of 0-100% IEX Buffer B over 10-20 column volumes.
-
Collect fractions and analyze them by SDS-PAGE and mass spectrometry to identify the fractions containing the purified modified protein. The modified protein is expected to elute at a lower salt concentration than the unmodified protein.
Protocol 3: Purification of Modified Protein using Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Phenyl-Sepharose)
-
HIC Buffer A (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
HIC Buffer B (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Adjust the salt concentration of the reaction mixture to match HIC Buffer A by adding a high-concentration salt solution (e.g., 3 M ammonium sulfate).
-
Load the sample onto the equilibrated column.
-
Wash the column with HIC Buffer A to remove any unbound material.
-
Elute the bound proteins using a descending linear gradient of 100-0% HIC Buffer A (i.e., decreasing salt concentration) over 10-20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and mass spectrometry. The modified, more hydrophobic protein is expected to elute at a lower salt concentration (later in the gradient) than the unmodified protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Modification Efficiency | Suboptimal reaction conditions (pH, temperature, time). | Optimize the reaction pH (typically 7.5-8.5), temperature (room temperature is a good starting point), and incubation time. |
| Reagent instability. | Prepare a fresh stock solution of this compound before each use. | |
| Inaccessible arginine residues. | Consider performing the modification under partially denaturing conditions (e.g., with low concentrations of urea or guanidine hydrochloride), if protein refolding is feasible. | |
| Protein Precipitation during Modification | High concentration of the protein or reagent. | Reduce the concentration of the protein and/or the molar excess of the modifying reagent. |
| Change in protein solubility upon modification. | Add stabilizing agents to the reaction buffer, such as arginine or non-ionic detergents.[13][20] | |
| Poor Separation of Modified and Unmodified Protein in IEX | Insufficient change in pI. | If only a few arginines are modified, the change in pI might be too small for effective separation. Try a shallower gradient or a different type of IEX resin. |
| Both modified and unmodified proteins are not binding to the column. | Ensure the pH of the buffer is appropriate for binding. For anion exchange, the pH should be above the pI of the protein. For cation exchange, the pH should be below the pI. | |
| Poor Separation in HIC | Insufficient change in hydrophobicity. | Use a more hydrophobic HIC resin or optimize the salt type and concentration in the binding buffer. |
| Protein precipitation at high salt concentrations. | Screen different types of salts (e.g., sodium sulfate, sodium chloride) and lower the initial salt concentration. | |
| Presence of Excess Reagent in Final Product | Inadequate removal after the reaction. | Incorporate a size-exclusion chromatography or dialysis step immediately after the modification reaction and before further purification. |
| Confirmation of Modification is Ambiguous | Mass shift is not clear in mass spectrometry. | Ensure high-resolution mass spectrometry is used. Digest the protein with a protease (e.g., trypsin) and perform peptide mapping to identify modified peptides.[1] |
| No observable shift on SDS-PAGE. | This is expected for small modifications. Rely on mass spectrometry for confirmation. |
Visualizations
Chemical Reaction and Purification Workflow
Caption: Workflow for Protein Modification and Purification.
Arginine Modification Reaction
Caption: Reaction of 4-Acetamidophenylglyoxal with Arginine.
References
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. Protein purification by IE-chromatography [reachdevices.com]
- 6. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Flipping out: role of arginine in hydrophobic interactions and biological formulation design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobicity of arginine leads to reentrant liquid-liquid phase separation behaviors of arginine-rich proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. youtube.com [youtube.com]
- 13. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purification-of-arginine-by-ion-exchange-chromatographic-from-cottonseed-de-oiled-cake - Ask this paper | Bohrium [bohrium.com]
- 15. A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. waters.com [waters.com]
- 20. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Researcher's Guide to Site-Specific Arginine Modification: 4-Acetamidophenylglyoxal Hydrate in Focus
For researchers, scientists, and drug development professionals, achieving precise control over protein modification is paramount. Site-specific bioconjugation allows for the creation of homogenous and well-defined protein conjugates, crucial for developing next-generation therapeutics like antibody-drug conjugates (ADCs), creating sophisticated diagnostic tools, and advancing our fundamental understanding of protein function. While lysine residues have traditionally been the primary targets for such modifications, the selective targeting of arginine offers a compelling alternative due to its lower abundance and distinct chemical reactivity.
This guide provides a comprehensive comparison of 4-Acetamidophenylglyoxal (4-APG) hydrate with other common arginine-modifying reagents. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their specific applications.
Performance Comparison of Arginine-Modifying Reagents
The selection of a suitable reagent for arginine modification hinges on a balance of reactivity, selectivity, and the stability of the resulting conjugate. While direct head-to-head quantitative comparisons in single studies are limited, the existing literature provides valuable insights into the performance of various glyoxal-based reagents.
| Reagent | Target Selectivity & Off-Target Reactions | Reaction Efficiency & Conditions | Adduct Stability | Key Considerations |
| 4-Acetamidophenylglyoxal Hydrate (4-APG) | High selectivity for arginine. The acetamido group is expected to offer similar electronic properties to the azido group in 4-azidophenylglyoxal, which has shown high selectivity for arginine over other nucleophilic residues like lysine.[1] Off-target reactions with lysine can occur but are generally minimal under optimized pH conditions. | Reacts under mild conditions (pH 7.0-8.0, room temperature to 37°C).[1] The acetamido group may influence reaction kinetics compared to other phenylglyoxal derivatives. | Forms a stable dihydroxyimidazolidine adduct with the guanidinium group of arginine. Phenylglyoxal adducts are generally considered stable under physiological conditions.[1] | The acetamido group can be functionalized further or serve as a non-perturbing label. Its hydrophilicity is intermediate between phenylglyoxal and methylglyoxal. |
| Phenylglyoxal | Primarily targets arginine. However, some reactivity with the ε-amino group of lysine has been reported, particularly at higher pH.[2] | Generally more reactive than aliphatic glyoxals like methylglyoxal.[3] Reaction conditions are similar to 4-APG. | Forms a stable adduct with arginine. | A well-established reagent for arginine modification, providing a baseline for comparison. Its hydrophobicity may influence protein solubility. |
| Methylglyoxal (MGO) | Reacts with both arginine and lysine. While it modifies arginine, significant modification of lysine residues can occur, leading to a more heterogeneous product.[4] | Less reactive than phenylglyoxals. Requires higher concentrations or longer reaction times. | Forms adducts with both arginine and lysine. The stability of these adducts can vary. | As an endogenous metabolite, its reaction with proteins is of biological interest. However, for controlled, site-specific modification, its lower selectivity is a significant drawback. |
| 4-Azidophenylglyoxal (a 4-APG analog) | Demonstrated high selectivity for arginine residues in antibodies. [1] This provides a strong indication of the expected selectivity of 4-APG. | Efficiently modifies antibodies under mild conditions (e.g., pH 7.5, 25°C).[1] The azide group allows for subsequent bioorthogonal "click" chemistry. | Conjugates have shown high stability in human plasma.[1] | The azide handle is a powerful tool for introducing a wide range of functionalities via click chemistry, making it a versatile choice for multi-step labeling strategies. |
Experimental Protocols
This section provides a detailed protocol for the site-specific modification of a protein using this compound, followed by a workflow for the characterization of the resulting conjugate.
Protocol 1: Site-Specific Modification of an Antibody with this compound
This protocol is adapted from procedures for similar phenylglyoxal reagents and should be optimized for the specific antibody and desired degree of labeling.
Materials:
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
This compound (4-APG)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for buffer exchange and removal of excess reagent.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS or the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of 4-APG in DMSO (e.g., 100 mM). Prepare this solution fresh before each use.
-
-
Modification Reaction:
-
Add the desired molar excess of the 4-APG stock solution to the antibody solution. A typical starting point is a 20-50 fold molar excess of 4-APG to the antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The reaction time and temperature may need to be optimized.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
-
Purification of the Modified Antibody:
-
Remove excess 4-APG and buffer exchange the modified antibody into a suitable storage buffer (e.g., PBS) using a pre-equilibrated size-exclusion chromatography column.
-
Collect the fractions containing the purified antibody conjugate.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a protein assay (e.g., BCA assay).
-
Characterize the degree of labeling and site-specificity using mass spectrometry (see Protocol 2).
-
Assess the functional activity of the modified antibody using a relevant binding or activity assay.
-
Protocol 2: Characterization of the Modified Antibody by Mass Spectrometry
This workflow outlines the steps for determining the degree of labeling and identifying the specific arginine residues modified.
Procedure:
-
Intact Mass Analysis:
-
Analyze the purified modified antibody by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the intact antibody.
-
The mass shift corresponding to the addition of 4-APG molecules will indicate the average degree of labeling.
-
-
Peptide Mapping for Site Identification:
-
Reduction and Alkylation: Reduce the disulfide bonds of the modified antibody (e.g., with DTT) and alkylate the resulting free cysteines (e.g., with iodoacetamide).
-
Enzymatic Digestion: Digest the reduced and alkylated antibody into smaller peptides using a protease such as trypsin. Note that trypsin cleaves at the C-terminus of lysine and arginine residues; modification of arginine will block cleavage at that site. Using a different protease like Glu-C can be beneficial.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use proteomic software to search the MS/MS data against the antibody sequence to identify the peptides. Look for mass shifts on arginine-containing peptides corresponding to the mass of the 4-APG adduct to pinpoint the exact sites of modification.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to 4-Acetamidophenylglyoxal Hydrate and Phenylglyoxal for Researchers
For scientists and professionals in drug development and chemical biology, the selection of a chemical probe or building block is critical for experimental success. This guide provides a detailed comparison of 4-Acetamidophenylglyoxal hydrate and the more established reagent, Phenylglyoxal. While both molecules share a core phenylglyoxal structure, the presence of a 4-acetamido group on the phenyl ring of this compound is expected to modulate its reactivity and physical properties.
This comparison summarizes their chemical and physical properties, explores their reactivity with a focus on the well-documented arginine-modification chemistry of phenylglyoxal, and provides detailed experimental protocols. Due to a scarcity of published experimental data on this compound, this guide combines established data for phenylglyoxal with a theoretical discussion of the expected properties of its acetamido-substituted counterpart.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Phenylglyoxal is presented in Table 1. The addition of the acetamido group in this compound increases its molecular weight, and is predicted to influence its boiling point and polarity.
| Property | This compound | Phenylglyoxal |
| Molecular Formula | C₁₀H₁₁NO₄ | C₈H₆O₂ (anhydrous), C₈H₈O₃ (hydrate) |
| Molecular Weight | 209.1986 g/mol | 134.13 g/mol (anhydrous) |
| Appearance | Not specified in available literature | Yellow liquid (anhydrous), white crystals (hydrate)[1] |
| Boiling Point | 484.7°C at 760 mmHg (predicted) | 63-65°C at 0.5 mmHg (anhydrous)[1] |
| Melting Point | Not specified in available literature | 76-79°C (hydrate)[1] |
| Solubility | Not specified in available literature | Soluble in water (forms hydrate) and common organic solvents[1] |
| CAS Number | 16267-10-0 | 1074-12-0 (anhydrous), 1075-06-5 (monohydrate)[1] |
Reactivity and Applications: A Comparative Overview
Phenylglyoxal is a well-established reagent in protein chemistry, primarily utilized for the specific modification of arginine residues.[2][3][4] This reactivity stems from the presence of two adjacent carbonyl groups, which readily react with the guanidinium group of arginine to form a stable cyclic adduct.[2] This specific modification has been instrumental in identifying essential arginine residues in enzymes and studying protein-protein interactions.[5]
Phenylglyoxal's Reactivity Profile:
-
High Specificity for Arginine: Under mild basic conditions (pH 7-9), phenylglyoxal exhibits high selectivity for arginine residues over other amino acids.[2][6]
-
Bioconjugation: Phenylglyoxal and its derivatives, such as 4-azidophenylglyoxal, are employed for bioconjugation, enabling the attachment of probes, tags, or drugs to proteins.
-
Synthesis of Heterocycles: Phenylglyoxal serves as a versatile precursor in organic synthesis for the creation of various heterocyclic compounds with potential biological activities.
This compound: A Theoretical Perspective
While direct experimental data on the reactivity of this compound is limited, we can infer its potential behavior based on the electronic effects of the 4-acetamido substituent. The acetamido group is a moderately electron-donating group, which would be expected to:
-
Potentially Decrease Reactivity: The electron-donating nature of the acetamido group may slightly decrease the electrophilicity of the glyoxal moiety's carbonyl carbons. This could result in a moderately slower reaction rate with arginine residues compared to the unsubstituted phenylglyoxal.
-
Influence Solubility: The presence of the amide functionality could increase the compound's polarity and potential for hydrogen bonding, possibly affecting its solubility in different solvent systems.
-
Offer a Site for Further Functionalization: The acetamido group provides a handle for further chemical modification, which could be advantageous in multi-step synthetic strategies.
A comparative study on the reaction rates of phenylglyoxal (PGO) and p-hydroxyphenylglyoxal (HPGO), which has an electron-donating hydroxyl group, showed that PGO reacts 15 to 20 times faster with arginine than HPGO in the absence of borate.[7] This supports the hypothesis that an electron-donating group, like the acetamido group, may reduce the reaction rate compared to phenylglyoxal.
Experimental Protocols
The following section provides a detailed protocol for the modification of arginine residues in a protein using phenylglyoxal, which can be adapted for this compound with the necessary optimizations.
Protocol: Modification of Protein Arginine Residues with Phenylglyoxal
This protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.
Materials:
-
Protein of interest
-
Phenylglyoxal
-
Reaction Buffer: e.g., 100 mM sodium phosphate buffer, pH 8.0
-
Quenching solution: e.g., Tris buffer or a solution of an arginine derivative
-
Dialysis or size-exclusion chromatography materials for cleanup
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of phenylglyoxal in a suitable organic solvent (e.g., ethanol or DMSO) immediately before use.
-
Modification Reaction: Add the phenylglyoxal stock solution to the protein solution to achieve the desired final concentration (typically in the range of 1-20 mM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (or a specific temperature required for the protein's stability) for 1-2 hours.[2] The reaction time may need optimization.
-
Quenching: Stop the reaction by adding a quenching solution to consume the excess phenylglyoxal.
-
Cleanup: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Analyze the extent of modification using techniques such as mass spectrometry or by monitoring the loss of enzymatic activity if an enzyme is being studied.
Proposed Protocol for this compound
Due to the anticipated lower reactivity, the following adjustments to the phenylglyoxal protocol may be necessary:
-
Higher Reagent Concentration: A higher concentration of this compound may be required to achieve a similar level of modification.
-
Longer Reaction Time: The incubation time may need to be extended.
-
pH Optimization: The optimal pH for the reaction might differ slightly from that of phenylglyoxal.
It is crucial to perform pilot experiments to determine the optimal conditions for using this compound.
Visualizing the Workflow
The general workflow for modifying a protein with a phenylglyoxal derivative can be visualized as follows:
Caption: Experimental workflow for protein modification.
The chemical reaction underlying this workflow involves the formation of a stable adduct between the phenylglyoxal derivative and the arginine residue.
Caption: Arginine modification reaction mechanism.
Conclusion
Phenylglyoxal is a well-characterized and highly effective reagent for the selective modification of arginine residues in proteins. Its reactivity and applications are supported by a large body of scientific literature. In contrast, this compound represents a less-explored alternative. Based on theoretical considerations, the 4-acetamido substituent is expected to decrease the reactivity of the glyoxal moiety compared to phenylglyoxal, a factor that researchers should consider when designing experiments. However, this substituent also offers a potential site for further chemical modifications, which could be a valuable feature in specific applications.
For researchers considering the use of this compound, it is imperative to conduct thorough optimization studies to establish its reactivity profile and suitability for their specific experimental needs. This guide provides a foundational framework for such investigations, leveraging the extensive knowledge of phenylglyoxal chemistry to inform the exploration of its substituted analogue.
References
- 1. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Arginine Modification Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selective modification of arginine residues in proteins is a critical tool for elucidating protein function, developing protein-based therapeutics, and probing cellular signaling pathways. This guide provides an objective comparison of 4-Acetamidophenylglyoxal hydrate against other commonly used arginine modification reagents, supported by experimental data and detailed protocols.
The guanidinium group of arginine, with its positive charge at physiological pH, plays a crucial role in protein structure and function, mediating electrostatic interactions and participating in enzyme catalysis. The chemical modification of this functional group can therefore provide invaluable insights into a protein's biological role. A variety of reagents have been developed for this purpose, each with its own set of characteristics. This guide focuses on a comparative analysis of this compound and other prevalent α-dicarbonyl reagents: phenylglyoxal, p-hydroxyphenylglyoxal, 1,2-cyclohexanedione, and methylglyoxal.
Performance Comparison of Arginine Modification Reagents
The choice of an arginine modification reagent is dictated by several factors, including reaction efficiency, specificity for arginine over other amino acid residues, the stability of the resulting adduct, and the reaction conditions required. The following table summarizes the key quantitative data for the discussed reagents.
| Reagent | Typical Reaction Conditions | Stoichiometry (Reagent:Arginine) | Key Features | Potential Side Reactions |
| This compound | Alkaline pH (8-9) | Not explicitly determined in literature | Expected to have similar reactivity to other phenylglyoxal derivatives. The acetamido group may influence solubility and electronic properties. | Potential for reaction with lysine residues, although likely less than glyoxal and methylglyoxal. |
| Phenylglyoxal (PGO) | Alkaline pH (7-9)[1][2] | 2:1 (PGO:Arginine)[2] | Most specific for arginine among simple α-dicarbonyls.[1] Stable adduct formed. | Can react with lysine residues and N-terminal α-amino groups to a lesser extent.[1] |
| p-Hydroxyphenylglyoxal (HPGO) | Alkaline pH (9.0) | Not explicitly determined | Reaction rate is 15-20 times slower than PGO in the absence of borate, but only 1.6 times slower in the presence of borate. | Similar to Phenylglyoxal. |
| 1,2-Cyclohexanedione (CHD) | Alkaline pH (≥0.2 N OH-)[3] | 1:1 (CHD:Arginine)[3] | Highly specific for the guanidinium group.[3] The reaction can be reversed under certain conditions. | Formation of a heterogeneous mixture of products at lower base concentrations.[3] |
| Methylglyoxal (MGO) | Physiological pH (7.4) | 2:1 (MGO:Arginine) | Reacts rapidly with arginine.[1] Can form different adducts, including hydroimidazolones.[4][5] | Significant reaction with lysine residues.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible modification of arginine residues. Below are representative protocols for key experiments cited in this guide.
General Protocol for Arginine Modification with Phenylglyoxal
This protocol is adapted from studies on the chemical modification of proteins with phenylglyoxal.[1]
Materials:
-
Protein of interest
-
Phenylglyoxal (PGO) solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., Tris-HCl)
-
Desalting column or dialysis membrane
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the freshly prepared PGO solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over arginine residues).
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The reaction progress can be monitored by mass spectrometry or a functional assay.
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to consume excess PGO.
-
Remove excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
Analyze the modified protein by mass spectrometry to determine the extent of modification and identify modified residues.
Protocol for Enrichment of Arginine-Modified Peptides using Cyclohexanedione-Azide (CHD-Azide)
This protocol is based on a chemical labeling and affinity purification strategy for reactive arginine residues.[6]
Materials:
-
Protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Cyclohexanedione-Azide (CHD-Azide) solution (30 mM in 200 mM NaOH)
-
Trypsin
-
Biotin-PEG4-alkyne
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Avidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Reduction and Alkylation: Reduce the protein sample with 10 mM DTT and alkylate with 10 mM IAM.
-
Arginine Labeling: Dilute the sample with 200 mM NaOH and add 30 mM CHD-Azide solution. Incubate at 37°C for 24 hours.
-
Buffer Exchange: Remove excess CHD-Azide reagent using a centrifugal filter (3 kDa MWCO).
-
Proteolytic Digestion: Digest the labeled protein with trypsin (1:100 enzyme-to-protein ratio) for 16 hours at 37°C.
-
Click Chemistry: To the digested peptides, add biotin-PEG4-alkyne and click chemistry reagents. Incubate to attach the biotin tag to the azide-modified peptides.
-
Affinity Purification: Incubate the biotinylated peptide mixture with avidin-agarose beads to capture the arginine-modified peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched arginine-modified peptides from the beads.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify the modified arginine residues.
Visualizing Arginine's Role: Signaling Pathways and Experimental Workflows
To better understand the context in which arginine modification reagents are employed, the following diagrams illustrate a key signaling pathway involving arginine and a general workflow for identifying modified residues.
Arginine is a key signaling molecule, particularly in the context of the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth and metabolism.
Conclusion
The selection of an appropriate arginine modification reagent is a critical decision in experimental design. While phenylglyoxal offers a high degree of specificity, reagents like 1,2-cyclohexanedione provide the advantage of reversibility. Methylglyoxal, although less specific, is relevant in studies of glycation.
The performance of This compound remains to be fully characterized in the scientific literature. Based on the properties of other phenylglyoxal derivatives, it is anticipated to be a specific reagent for arginine modification. The acetamido group may confer altered solubility or reactivity profiles, and further experimental validation is necessary to fully understand its comparative performance. Researchers are encouraged to perform pilot studies to evaluate its efficacy and specificity for their particular protein of interest.
This guide provides a framework for understanding and comparing the available tools for arginine modification. By carefully considering the experimental goals and the characteristics of each reagent, researchers can confidently select the most appropriate tool to advance their scientific inquiries.
References
- 1. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Studies on the chemical modification of arginine. I. The reaction of 1,2-cyclohexanedione with arginine and arginyl residues of proteins. | Semantic Scholar [semanticscholar.org]
- 4. Site-selective modifications of arginine residues in human hemoglobin induced by methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantitative Analysis of Arginine-Containing Proteins: A Comparative Look at 4-Acetamidophenylglyoxal Hydrate Labeling and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of proteins, particularly those interested in the functional roles of arginine residues, the choice of labeling reagent is critical. This guide provides a comparative analysis of 4-Acetamidophenylglyoxal hydrate and its derivatives against other established methods for arginine labeling and quantification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
While direct quantitative performance data for this compound is not extensively available in the public domain, we can infer its characteristics based on the well-documented performance of its close structural analog, 4-azidophenylglyoxal (APG). Phenylglyoxal and its derivatives are known to react specifically with the guanidinium group of arginine residues. This guide will therefore use APG as a representative of this class of reagents and compare it with two other widely used techniques: 1,2-cyclohexanedione (CHD) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Comparative Quantitative Analysis
The following table summarizes the key quantitative parameters of the three labeling strategies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific protein and experimental conditions.
| Feature | 4-Azidophenylglyoxal (APG) | 1,2-Cyclohexanedione (CHD) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Labeling Principle | Chemical labeling of arginine residues. | Chemical labeling of arginine residues. | Metabolic incorporation of stable isotope-labeled amino acids (including arginine).[1] |
| Specificity | High for arginine residues. | High for arginine residues, with some studies suggesting better labeling efficiencies than phenylglyoxal.[2] | Specific to the amino acids supplied in the media (e.g., arginine and lysine). |
| Labeling Efficiency | Efficient for surface-accessible arginine residues.[3] | Reported to have better labeling efficiencies compared to phenylglyoxal.[2] | Typically achieves >95% incorporation in proliferating cells. |
| Quantification Strategy | Isotope-coded tags or label-free quantification by mass spectrometry. | Isotope-coded tags or label-free quantification by mass spectrometry. | Comparison of mass-shifted peptide signals in mass spectrometry.[1] |
| Enrichment Potential | Yes, via the azide group for click chemistry.[3] | Yes, with azide-modified CHD reagents.[4] | Not applicable (enrichment is at the protein or peptide level based on other properties). |
| In Vivo/In Vitro | Primarily in vitro. | Primarily in vitro. | In vivo (in cell culture).[1] |
| Key Advantage | "Plug-and-play" functionality for introducing reporters via click chemistry.[3] | Higher reported labeling efficiency.[2] | High accuracy and precision for relative quantification of protein abundance changes.[5] |
| Key Limitation | Potentially lower labeling efficiency than CHD for some proteins. | Can require harsher reaction conditions (higher pH).[4] | Limited to cells that can be metabolically labeled; potential for arginine-to-proline conversion.[6] |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each labeling strategy.
Detailed Experimental Protocols
The following are generalized protocols for each of the discussed labeling methods. Optimization will be required for specific applications.
Protocol 1: 4-Azidophenylglyoxal (APG) Labeling for Mass Spectrometry
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.5)
-
4-Azidophenylglyoxal (APG) stock solution in a compatible organic solvent (e.g., DMSO)
-
Alkyne-biotin or alkyne-fluorophore for click chemistry
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (proteomics grade)
-
Quenching solution (e.g., Tris buffer)
-
Desalting columns for peptide cleanup
Procedure:
-
Protein Labeling:
-
To your protein solution, add APG to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding a quenching solution.
-
Remove excess APG by buffer exchange or dialysis.
-
-
Click Chemistry (Optional, for enrichment or visualization):
-
To the APG-labeled protein, add the alkyne-probe, copper(I) catalyst, and a copper-chelating ligand.
-
Incubate at room temperature for 1 hour.
-
Remove excess reagents by buffer exchange.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the labeled protein with DTT.
-
Alkylate the free cysteines with IAA.
-
Digest the protein with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the APG-labeled peptides using appropriate software.
-
Protocol 2: 1,2-Cyclohexanedione (CHD) Labeling for Mass Spectrometry
Materials:
-
Protein of interest in a suitable buffer (e.g., borate buffer, pH 8-9)
-
1,2-Cyclohexanedione (CHD) solution
-
Quenching solution (e.g., hydroxylamine)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Desalting columns
Procedure:
-
Protein Labeling:
-
To your protein solution in a high pH buffer, add CHD to a final concentration of 10-50 mM.
-
Incubate at 37°C for 2-4 hours.[4]
-
Quench the reaction by adding a quenching solution.
-
Remove excess CHD by buffer exchange.
-
-
Protein Digestion:
-
Follow the same reduction, alkylation, and digestion steps as in Protocol 1.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture.
-
Analyze by LC-MS/MS and identify CHD-modified arginine residues.
-
Protocol 3: SILAC for Quantitative Proteomics
Materials:
-
SILAC-compatible cell culture medium lacking arginine and lysine.
-
"Light" (e.g., 12C6) and "Heavy" (e.g., 13C6) isotopes of arginine and lysine.
-
Cell line of interest.
-
Lysis buffer.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (proteomics grade).
-
Desalting columns.
Procedure:
-
Metabolic Labeling:
-
Culture two populations of cells for at least 5-6 cell divisions in either "light" or "heavy" SILAC medium to achieve complete incorporation of the labeled amino acids.[1]
-
-
Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine the lysates in a 1:1 protein concentration ratio.
-
-
Protein Digestion:
-
Perform reduction, alkylation, and tryptic digestion on the combined lysate as described in Protocol 1.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.[5]
-
Conclusion
The selection of a labeling strategy for the quantitative analysis of arginine-containing proteins depends on the specific research question and experimental system. This compound, represented here by its azide-functionalized analog, offers a versatile platform for chemical labeling and subsequent functionalization. For studies requiring the highest labeling efficiency, 1,2-cyclohexanedione may be a superior choice. For in vivo quantitative proteomics with high accuracy, SILAC remains the gold standard, provided the experimental system is amenable to metabolic labeling. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best achieve their scientific goals.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Arginine Modification with 4-Acetamidophenylglyoxal Hydrate: A Comparative Guide with Mutagenesis Validation
For researchers, scientists, and drug development professionals, the precise identification of modified amino acid residues is critical for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Arginine, with its positively charged guanidinium group, plays a pivotal role in protein structure and function, particularly in electrostatic interactions and enzyme catalysis. Chemical modification of arginine residues can, therefore, have significant biological consequences.
This guide provides a comprehensive comparison of 4-Acetamidophenylglyoxal hydrate (AAPG) with other common arginine-modifying reagents. It details the experimental workflow for using AAPG to modify arginine residues and, crucially, how to definitively confirm the modification site using site-directed mutagenesis and mass spectrometry.
Comparing Arginine-Modifying Reagents
The selection of an appropriate reagent for arginine modification depends on factors such as reaction efficiency, selectivity, and the stability of the resulting adduct. While several reagents are available, they each possess distinct characteristics.
| Reagent | Structure | Typical Reaction Conditions | Selectivity | Notes |
| This compound (AAPG) | O=C(C=O)c1ccc(NC(C)=O)cc1 | pH 7.0-9.0, Room Temperature | High for Arginine | Forms a stable adduct. The acetamido group can be less disruptive to protein structure than larger labels. |
| Phenylglyoxal (PGO) | O=C(C=O)c1ccccc1 | pH 7.0-8.0, 25-37°C | High for Arginine | A classic and widely used reagent for arginine modification. Can sometimes lead to side reactions at higher concentrations or pH.[1][2] |
| 1,2-Cyclohexanedione (CHD) | O=C1CCCCC1=O | pH 8.0-9.0, 37°C | High for Arginine | Reported to have better labeling efficiencies compared to phenylglyoxal.[3] The reaction is reversible with hydroxylamine. |
| Methylglyoxal (MGO) | O=C(C=O)C | Physiological pH, 37°C | Reacts with Arginine, Lysine, and Cysteine | A naturally occurring dicarbonyl compound involved in the formation of advanced glycation end products (AGEs).[4][5] Less specific than phenylglyoxals. |
Experimental Workflow for AAPG Modification and Mutagenesis Confirmation
Confirming that a specific arginine residue is modified by AAPG and is responsible for an observed functional change requires a systematic approach combining chemical labeling, mass spectrometry, and site-directed mutagenesis.
Experimental Protocols
1. Arginine Modification with this compound
This protocol is a representative method based on the use of similar phenylglyoxal reagents. Optimization may be required for your specific protein.
-
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0). Avoid amine-containing buffers like Tris.
-
This compound (AAPG) stock solution (e.g., 100 mM in DMSO or ethanol).
-
-
Procedure:
-
To your protein solution (e.g., 1 mg/mL), add the AAPG stock solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a scavenger like Tris buffer or by buffer exchange into a new buffer using a desalting column.
-
Analyze the extent of modification by mass spectrometry (intact protein analysis).
-
Perform a functional assay on the modified protein and compare it to the unmodified control. A significant change in function suggests the modification of a critical arginine residue.
-
2. Identification of Modified Arginine by Mass Spectrometry
-
Procedure:
-
Take both the unmodified (control) and AAPG-modified protein samples.
-
Perform in-solution or in-gel digestion using a protease such as trypsin. Note that trypsin will not cleave at a modified arginine residue, which can aid in identification.[5]
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, specifying a variable modification on arginine corresponding to the mass addition of AAPG (mass of AAPG - 2 * mass of H₂O). The reaction of a glyoxal with arginine results in the formation of a dihydroxyimidazolidine, which can then dehydrate. The expected mass shift should be calculated based on the stable adduct formed. For a phenylglyoxal, this typically results in a specific mass addition to the arginine residue.
-
Identify the peptide(s) containing the modified arginine residue(s).
-
3. Site-Directed Mutagenesis for Confirmation
-
Procedure:
-
Based on the mass spectrometry results, identify the putative critical arginine residue(s).
-
Use a commercial site-directed mutagenesis kit to generate a mutant of your protein where the identified arginine is replaced, typically with an alanine (Arg -> Ala). Alanine is chosen as it is small and chemically inert, removing the guanidinium group without introducing significant steric hindrance or new chemical functionalities.
-
Sequence the mutated gene to confirm the desired mutation.
-
Express and purify the mutant protein using the same procedure as for the wild-type protein.
-
Perform the same functional assay on the mutant protein.
-
Interpretation: If the Arg -> Ala mutant exhibits the same functional change as the AAPG-modified wild-type protein, it strongly confirms that the specific arginine residue is critical for function and is the site of modification by AAPG.
-
Impact on Cellular Signaling Pathways
The modification of arginine residues can have profound effects on cellular signaling. For example, the mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, including arginine.[6][7][8] Key proteins within the mTOR pathway, such as mTOR itself and its regulatory partners, contain critical arginine residues in their catalytic or protein-protein interaction domains.
The chemical modification of such a critical arginine by AAPG would likely disrupt the protein's function by altering its charge and hydrogen bonding capacity. This could lead to the inhibition of the entire downstream signaling cascade.
By combining chemical modification with rigorous biochemical and molecular biology techniques, researchers can confidently identify critical arginine residues and understand their role in protein function and cellular signaling. This integrated approach is invaluable for basic research and for the development of novel therapeutic strategies that target specific protein-protein or protein-ligand interactions.
References
- 1. Site-directed mutagenesis evidence for arginine-384 residue at the active site of maize branching enzyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Effect of Site-directed Mutagenesis of Methylglyoxal- Modifiable Arginine Residues on the Structure and Chaperone Function of Human αA-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [iastatedigitalpress.com]
- 8. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
Cross-Validation of 4-Acetamidophenylglyoxal Hydrate: An Analysis of Available Research
A comprehensive review of scientific literature reveals a notable absence of direct cross-validation studies for 4-Acetamidophenylglyoxal hydrate against other established analytical or biological methods. While the broader class of phenylglyoxal derivatives has been investigated for various biological activities, specific comparative data and detailed experimental protocols for this compound remain elusive. This guide summarizes the current landscape and highlights the lack of available information to construct a direct comparative analysis as initially requested.
Lack of Comparative Experimental Data
Searches for quantitative data comparing the performance of this compound with alternative methods or compounds did not yield any specific results. The existing literature focuses more on the synthesis and potential applications of related compounds, rather than a direct, quantitative comparison of this specific molecule's efficacy or analytical performance. Therefore, a data table for comparative analysis cannot be generated at this time.
Absence of Detailed Experimental Protocols
Similarly, detailed experimental protocols for key experiments involving this compound are not publicly available. While general synthetic procedures for phenylglyoxal derivatives can be found, specific protocols for assays or comparative studies involving the hydrated form of 4-Acetamidophenylglyoxal are not documented in the reviewed literature.
Signaling Pathways and Mechanistic Insights
There is no available research detailing the specific signaling pathways modulated by this compound. Investigations into the mechanism of action for this particular compound have not been published, precluding the creation of a signaling pathway diagram.
While the broader family of 4-acetamidophenyl derivatives has been explored for various therapeutic potentials, including anti-inflammatory and antimicrobial activities, this information is not specific to this compound and cannot be directly extrapolated.
Logical Workflow for Future Investigation
To address the current knowledge gap, a logical workflow for future research would be necessary. This would involve foundational studies to characterize the compound's activity, followed by comparative analyses.
Caption: Proposed workflow for the systematic evaluation of this compound.
Revolutionizing Bioconjugation: The Advantages of 4-Acetamidophenylglyoxal Hydrate for Arginine-Specific Protein Modification
For researchers, scientists, and drug development professionals, the quest for precise and stable protein modifications is paramount. Traditional methods, primarily targeting lysine residues, have long been the standard. However, a newer reagent, 4-Acetamidophenylglyoxal hydrate, offers a compelling alternative by selectively targeting arginine residues, leading to more homogeneous and potentially more stable bioconjugates. This guide provides an objective comparison of this compound with traditional lysine-focused methods, supported by experimental data and detailed protocols.
The modification of proteins is a cornerstone of numerous applications, from therapeutic drug development, such as antibody-drug conjugates (ADCs), to diagnostic assays and fundamental research. The ability to attach molecules like fluorophores, polymers, or drugs to a protein with high specificity and without compromising its function is critical.
The Shortcomings of Traditional Lysine-Targeting Chemistry
Traditional protein modification has heavily relied on reagents that react with the primary amines of lysine residues, most notably N-hydroxysuccinimide (NHS) esters. While widely used, this approach has inherent limitations:
-
Lack of Site-Specificity: Lysine is a highly abundant amino acid on the surface of most proteins. This high abundance often leads to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations. This heterogeneity can result in inconsistent product performance and complex characterization.
-
Potential Impact on Function: Modification of lysine residues within or near active sites or binding domains can negatively impact the protein's biological activity.
-
Charge Alteration: The reaction of NHS esters with the positively charged amino group of lysine results in a neutral amide bond, altering the local charge of the protein surface, which can affect solubility and stability.
The Rise of Arginine-Specific Modification with this compound
This compound and related glyoxal derivatives represent a significant advancement in bioconjugation by enabling the selective modification of arginine residues. The guanidinium group of arginine, while less nucleophilic than the amine of lysine, undergoes a specific and stable reaction with glyoxals.
The primary advantage of targeting arginine lies in its lower abundance on the protein surface compared to lysine. This key difference allows for the production of more homogeneous bioconjugates with a controlled degree of labeling, a critical factor for therapeutic applications where consistency and a well-defined drug-to-antibody ratio (DAR) are essential.[1][2][3]
Comparative Performance: Arginine vs. Lysine Modification
| Feature | This compound (Arginine-Specific) | Traditional NHS Esters (Lysine-Specific) |
| Target Residue | Arginine | Lysine |
| Selectivity | High, based on thermodynamic stability of the adduct.[2] | Lower, based on kinetic reactivity of the nucleophilic amine. |
| Homogeneity of Conjugate | High, due to lower abundance of surface-accessible arginines.[1][2][3] | Low, often results in a heterogeneous mixture of products. |
| Reaction Conditions | Mild, typically pH 7-9 at room temperature.[4] | Mild, typically pH 7-9 at room temperature. |
| Stability of Conjugate | Forms a stable covalent bond. Studies on similar glyoxal adducts show high stability in human plasma.[1][2][3] | Forms a stable amide bond. |
| Impact on Protein Charge | Neutralizes the positive charge of the arginine residue. | Neutralizes the positive charge of the lysine residue. |
| Preservation of Function | High likelihood of preserving function due to fewer potential modification sites, often outside of critical binding regions. Studies on a similar compound, 4-azidophenylglyoxal, showed preserved antigen selectivity of antibodies after conjugation.[1][2][3] | Risk of impacting function if lysines in critical regions are modified. |
Experimental Protocols
Arginine-Specific Modification using 4-Azidophenylglyoxal (A closely related compound)
This protocol is adapted from the supplementary information provided by Dovgan et al. (2018) for the modification of an antibody with 4-azidophenylglyoxal (APG), demonstrating a practical application of arginine-targeting glyoxal reagents.[5]
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS, 1x, pH 7.5)
-
4-Azidophenylglyoxal (APG) stock solution (10 mM in DMSO)
-
DMSO (anhydrous)
-
Gel filtration columns (e.g., Bio-spin P-30) for purification
Procedure:
-
Reaction Setup: To a solution of the antibody (e.g., 5.15 mg/mL, 100 µL) in PBS, add the desired molar excess of the APG stock solution.
-
Incubation: Incubate the reaction mixture at 25 °C for 18 hours.
-
Purification: Remove the excess reagent by gel filtration chromatography using a column pre-equilibrated with PBS (1x, pH 7.5).
-
Characterization: The resulting antibody-azide conjugate can be characterized by methods such as mass spectrometry to determine the degree of conjugation (DoC). The introduced azide group is then available for bioorthogonal "click" chemistry reactions.
Traditional Lysine-Specific Modification using NHS Ester
Materials:
-
Antibody in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Dye-NHS ester stock solution (10 mM in anhydrous DMSO)
-
DMSO (anhydrous)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Buffer Exchange: Ensure the antibody is in a suitable amine-free buffer at a concentration of 2-10 mg/mL.
-
Reaction Setup: While gently stirring, add a 5-20 molar excess of the dye-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Development
The development of an ADC is a multi-step process where the choice of conjugation chemistry plays a pivotal role. The following diagram illustrates a typical workflow for ADC development, highlighting the conjugation step where a reagent like this compound would be employed.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using arginine-specific conjugation.
Signaling Pathway Considerations
While this compound is a tool for chemical modification and does not directly participate in a biological signaling pathway, the resulting modified protein can be used to study such pathways. For example, a fluorescently labeled antibody, modified via its arginine residues, can be used in immunofluorescence assays to track its binding to a cell surface receptor and subsequent internalization, providing insights into receptor-mediated signaling.
The following diagram illustrates the logical flow of using an arginine-modified antibody to probe a cell signaling pathway.
Caption: Probing a cell signaling pathway with an arginine-modified fluorescent antibody.
Conclusion
The selective modification of arginine residues using this compound presents a powerful strategy to overcome the limitations of traditional lysine-based bioconjugation. The ability to produce more homogeneous protein conjugates with a potentially lower impact on protein function is a significant advantage, particularly in the development of therapeutic proteins like antibody-drug conjugates. As the demand for precisely engineered biotherapeutics grows, arginine-specific modification is poised to become an indispensable tool in the arsenal of protein chemists and drug developers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Assessing the Reversibility of 4-Acetamidophenylglyoxal Hydrate Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to selectively and reversibly modify proteins is a cornerstone of chemical biology and therapeutic development. Arginine, with its positively charged guanidinium group, plays a critical role in protein structure and function, making it a key target for chemical modification. 4-Acetamidophenylglyoxal hydrate, a member of the phenylglyoxal family of reagents, is often employed for the modification of arginine residues. This guide provides a comprehensive assessment of the reversibility of this modification, compares it with viable alternatives, and furnishes detailed experimental protocols and visualizations to aid in experimental design.
Reversibility of this compound Modification
The reaction of phenylglyoxals, including this compound, with the guanidinium group of arginine is generally considered to form a stable adduct under physiological conditions. While the initial interaction may have some reversible character, the subsequent formation of a cyclic dihydroxyimidazolidine derivative is a thermodynamically favored process that tends toward irreversibility. Literature suggests that the adducts formed by glyoxal derivatives with arginine do not readily regenerate the native amino acid upon acid hydrolysis, indicating a high degree of stability. At present, a standardized protocol for the efficient reversal of this compound modification on proteins is not well-established in the scientific literature. This inherent stability makes it a suitable reagent for applications requiring permanent labeling or inactivation.
Alternative Reagents for Reversible Arginine Modification
Given the challenges in reversing the modification by this compound, several alternative reagents have been developed that allow for the controlled release of the modifying group. This section compares two such reagents: diketopinic acid and 1,2-cyclohexanedione.
| Feature | This compound | Diketopinic Acid | 1,2-Cyclohexanedione |
| Reversibility | Generally considered irreversible | Reversible[1] | Reversible[2] |
| Reversal Conditions | No established, efficient protocol | 0.2 M o-phenylenediamine, pH 8.0-9.0, 37°C[1] | Hydroxylamine buffer, pH 7.0, 37°C[2] |
| Modification Conditions | Mildly alkaline pH (7.0-9.0) | Borate buffer, pH 7.5-9.0[1] | Borate buffer, pH 8.0-9.0[2] |
| Specificity | High for arginine | High for arginine[1] | High for arginine[2] |
| Byproducts | Can form multiple adducts | Forms a single, well-defined adduct[1] | Can form multiple products at lower base concentrations |
| Detection of Adduct | UV-active | Yellow crystalline substance[1] | UV-active |
Experimental Protocols
Protocol 1: Reversible Modification of Arginine with Diketopinic Acid and Subsequent Reversal
Materials:
-
Protein of interest
-
Diketopinic acid
-
0.2 M Sodium borate buffer, pH 9.0
-
0.2 M o-phenylenediamine solution, pH 8.5
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Reaction tubes
-
Incubator at 37°C
Procedure:
Modification:
-
Dissolve the protein of interest in 0.2 M sodium borate buffer, pH 9.0, to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of diketopinic acid to the protein solution.
-
Incubate the reaction mixture at 37°C for 4-6 hours.
-
Remove excess reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Confirm modification by mass spectrometry (expect a mass shift corresponding to the diketopinic acid adduct).
Reversal:
-
To the modified protein solution, add an equal volume of 0.2 M o-phenylenediamine solution, pH 8.5.
-
Incubate the mixture at 37°C. Monitor the reaction for 4-16 hours.[1]
-
Remove the cleavage reagent and byproducts using size-exclusion chromatography.
-
Assess the extent of reversal by mass spectrometry (loss of the adduct mass) and/or by quantifying the regenerated free arginine after acid hydrolysis and HPLC analysis.
Protocol 2: Quantification of Reversal by HPLC
Materials:
-
Modified and reversed protein samples
-
6 M HCl
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Arginine standard solutions
Procedure:
-
Take an aliquot of the protein sample before modification, after modification, and after the reversal reaction.
-
Perform acid hydrolysis on each sample by adding an equal volume of 6 M HCl and incubating at 110°C for 24 hours in a sealed, evacuated tube.
-
Neutralize the hydrolyzed samples.
-
Derivatize the amino acids in the hydrolyzed samples and a series of arginine standards with a suitable fluorescent or UV-active tag according to the manufacturer's protocol.[3]
-
Analyze the derivatized samples by reversed-phase HPLC.[3]
-
Quantify the amount of free arginine in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of reversal as follows:
% Reversal = [ (Arginine_reversed - Arginine_modified) / (Arginine_unmodified - Arginine_modified) ] * 100
Visualizing Key Processes
p53 Signaling Pathway and Arginine Methylation
Arginine methylation is a critical post-translational modification that regulates the activity of the tumor suppressor protein p53. The following diagram illustrates the key players and their interactions in this pathway.
Caption: Regulation of p53 activity by arginine methylation in response to cellular stress.
Experimental Workflow for Assessing Reversibility
The following diagram outlines a general experimental workflow for assessing the reversibility of a protein modification.
Caption: General experimental workflow for assessing the reversibility of protein modification.
Conclusion
While this compound is an effective reagent for the stable modification of arginine residues, its use is not ideal for applications requiring reversibility. For such purposes, reagents like diketopinic acid and 1,2-cyclohexanedione offer reliable and well-documented methods for both modification and subsequent cleavage under mild conditions. The choice of reagent should be guided by the specific experimental goals, with careful consideration of the stability of the protein of interest under the required modification and reversal conditions. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute experiments aimed at exploring the dynamic landscape of protein function through reversible arginine modification.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Acetamidophenylglyoxal Hydrate Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 4-Acetamidophenylglyoxal (4-APG) hydrate adducts, primarily those formed with arginine residues in proteins. Due to the limited direct experimental data on 4-APG adducts, this comparison is based on available information for closely related phenylglyoxal derivatives and other dicarbonyl compounds commonly used for arginine modification. This document aims to provide a framework for researchers to design and evaluate stability studies for these adducts.
Introduction
4-Acetamidophenylglyoxal hydrate is a dicarbonyl compound used for the chemical modification of arginine residues in proteins and peptides. The stability of the resulting adduct is a critical parameter in various applications, including proteomics, drug development, and diagnostics. Unstable adducts can lead to the regeneration of the unmodified arginine or the formation of other degradation products, compromising the integrity and interpretation of experimental results. This guide compares the expected stability of 4-APG adducts with those of other common arginine-modifying reagents and provides a comprehensive protocol for conducting forced degradation studies to assess their stability.
Comparative Stability of Arginine Adducts
Phenylglyoxal (PGO) and its derivatives are known to react with the guanidinium group of arginine to form stable adducts. Studies have shown that PGO and p-hydroxyphenylglyoxal (OH-PGO) form stable 2:1 adducts with arginine. In contrast, adducts of smaller dicarbonyls like glyoxal (GO) and methylglyoxal (MGO) with arginine have been reported to be less stable, particularly at higher pH values, though they do not readily regenerate arginine upon acid hydrolysis[1]. The presence of the acetamido group in 4-APG is expected to influence the electronic properties of the phenyl ring, which may have a modest impact on adduct stability compared to unsubstituted phenylglyoxal.
Table 1: Qualitative Comparison of Arginine Adduct Stability
| Reagent | Adduct Stoichiometry (Reagent:Arginine) | Reported Stability | Notes |
| 4-Acetamidophenylglyoxal (4-APG) Hydrate | Likely 2:1 | Expected to be stable | Stability is inferred from data on similar phenylglyoxal derivatives. The acetamido group may slightly alter stability compared to PGO. |
| Phenylglyoxal (PGO) | 2:1 | Stable | Widely used for arginine modification due to the stability of its adducts. The reaction rate is pH-dependent, increasing at higher pH[1][2]. |
| p-Hydroxyphenylglyoxal (OH-PGO) | 2:1 | Stable | Forms stable adducts similar to PGO. |
| Methylglyoxal (MGO) | Multiple adducts possible | Less stable than PGO adducts, especially at higher pH | Does not regenerate arginine upon acid hydrolysis, indicating a degree of irreversible modification[1]. |
| Glyoxal (GO) | Multiple adducts possible | Less stable than PGO adducts, especially at higher pH | Similar to MGO, adducts are less stable but do not readily reverse[1]. |
| 1,2-Cyclohexanedione (CHD) | 1:1 and 1:2 adducts reported | Generally considered to form stable adducts | A commonly used reagent for arginine modification. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of 4-APG-arginine adducts, a forced degradation study is recommended. This involves subjecting the adduct to a range of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of 4-APG-arginine adducts.
Detailed Methodologies
1. Preparation and Purification of the 4-APG-Arginine Adduct:
-
Reaction: React this compound with an excess of N-acetyl-arginine or a model arginine-containing peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) at room temperature for 2-4 hours.
-
Purification: Purify the resulting adduct using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the identity and purity of the adduct using mass spectrometry (MS) and, if possible, Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate the purified adduct in 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the purified adduct in 0.1 M NaOH at 60°C. Collect samples at various time points.
-
Oxidative Degradation: Treat the adduct with 3% H₂O₂ at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store the adduct in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at an elevated temperature (e.g., 60°C). Collect samples at various time points.
-
Photostability: Expose the adduct to light according to ICH Q1B guidelines.
3. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the adduct (typically around 254 nm and/or 280 nm).
-
Method Validation: The HPLC method should be validated to ensure it is "stability-indicating," meaning it can resolve the intact adduct from its degradation products. This is confirmed by observing the appearance of new peaks and a corresponding decrease in the peak area of the parent adduct in the chromatograms of the stressed samples.
Signaling Pathway of Arginine Modification and Potential Degradation
Caption: Reaction pathway of 4-APG with arginine and potential degradation routes.
Data Presentation and Interpretation
The data from the forced degradation study should be tabulated to facilitate comparison across different stress conditions. The percentage of the remaining intact adduct at each time point should be calculated.
Table 2: Example Data from a Forced Degradation Study of 4-APG-Arginine Adduct
| Stress Condition | Time (hours) | % Remaining Adduct | Number of Degradation Products |
| Control (RT) | 0 | 100 | 0 |
| 24 | 99 | 0 | |
| 0.1 M HCl (60°C) | 2 | 95 | 1 |
| 8 | 80 | 2 | |
| 24 | 65 | 3 | |
| 0.1 M NaOH (60°C) | 2 | 85 | 2 |
| 8 | 60 | 3 | |
| 24 | 40 | 4 | |
| 3% H₂O₂ (RT) | 2 | 98 | 1 |
| 8 | 90 | 1 | |
| 24 | 85 | 2 | |
| Thermal (60°C) | 2 | 98 | 0 |
| 8 | 92 | 1 | |
| 24 | 88 | 1 |
Note: This is hypothetical data for illustrative purposes.
Conclusion
While direct comparative stability data for this compound-arginine adducts is scarce, evidence from related phenylglyoxal compounds suggests that these adducts are likely to be stable under physiological conditions. However, for applications requiring high stability, especially under harsh conditions, it is crucial to perform dedicated stability studies. The provided experimental framework offers a robust approach to generating the necessary data to validate the stability of 4-APG adducts for specific research and development needs. This will enable researchers to confidently use this reagent for arginine modification with a clear understanding of the stability and potential degradation pathways of the resulting adducts.
References
Specificity Analysis of 4-Acetamidophenylglyoxal Hydrate for Arginine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of arginine residues in proteins is a critical tool in chemical biology and drug development. The guanidinium side chain of arginine plays a pivotal role in protein structure and function, including protein-protein interactions, enzyme catalysis, and DNA/RNA binding. Consequently, reagents that can specifically target and modify arginine residues are invaluable for elucidating biological pathways, developing novel therapeutics, and creating protein bioconjugates. Among the various classes of arginine-modifying agents, α-dicarbonyl compounds, such as phenylglyoxal derivatives, have emerged as prominent choices. This guide provides a detailed comparison of 4-Acetamidophenylglyoxal hydrate with other commonly used reagents for arginine modification, supported by experimental data and protocols.
Comparison of Arginine Modification Reagents
The ideal reagent for arginine modification should exhibit high specificity for the guanidinium group over other nucleophilic amino acid side chains, particularly the ε-amino group of lysine, which is also often surface-exposed. The reaction should proceed under mild conditions to maintain the protein's structural integrity and biological activity.
| Reagent | Structure | Target Residue(s) | Reaction pH | Key Advantages | Key Disadvantages |
| This compound | CC(=O)Nc1ccc(cc1)C(=O)C=O | Arginine | 7.0 - 8.0 | High specificity for arginine. The acetamido group can enhance solubility and potentially reduce non-specific binding. | Limited commercially available quantitative data on specificity compared to other reagents. |
| Phenylglyoxal (PGO) | c1ccccc1C(=O)C=O | Arginine | 7.0 - 8.0 | Well-documented high specificity for arginine over other amino acids.[1] | Can exhibit lower reactivity compared to other glyoxals.[2] Potential for side reactions with N-terminal α-amino groups.[1] |
| 1,2-Cyclohexanedione (CHD) | O=C1CCCCC1=O | Arginine | 8.0 - 9.0 | High efficiency in modifying arginine residues.[3] | Requires higher pH for optimal reaction, which can be detrimental to some proteins. Can form complex mixtures of products. |
| Methylglyoxal (MGO) | CC(=O)C=O | Arginine, Lysine | 7.0 - 8.0 | Reacts rapidly with arginine. | Significant reactivity with lysine residues, leading to lower specificity.[1] |
| Glyoxal (GO) | O=CC=O | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Also shows considerable reactivity with lysine, compromising specificity.[1] |
| Malonaldehyde (MDA) | O=CC=CO | Arginine | Acidic (e.g., 12 M HCl) | Efficiently converts guanidinium groups to amino pyrimidine moieties with high conversion rates. | Requires strongly acidic conditions, which can denature most proteins. |
Quantitative Specificity Data
A seminal study by Takahashi (1977) provided a qualitative comparison of the reactivity of phenylglyoxal (PGO), glyoxal (GO), and methylglyoxal (MGO) with various amino acids. The study concluded that PGO is the most specific reagent for arginine residues, while GO and MGO also react significantly with lysine.[1]
Experimental Protocols
General Protocol for Arginine Modification of Proteins with this compound
This protocol provides a general guideline for the modification of arginine residues in a protein of interest. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
This compound solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane for buffer exchange
-
Spectrophotometer or other analytical instrument for assessing modification
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. The final concentration of the reagent will typically be in a 10- to 100-fold molar excess over the concentration of arginine residues in the protein.
-
Modification Reaction: Add the desired volume of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature (or a specific temperature required for protein stability) for a defined period (e.g., 1-4 hours). The reaction can be monitored over time by taking aliquots and analyzing for the extent of modification.
-
Quenching the Reaction: To stop the modification, add a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, to consume the excess reagent.
-
Removal of Excess Reagent: Remove the excess this compound and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
-
Analysis of Modification: Determine the extent of arginine modification using methods such as mass spectrometry (to identify modified residues and quantify the degree of modification), amino acid analysis (to quantify the loss of arginine), or functional assays (to assess the impact of modification on protein activity).
Signaling Pathways and Experimental Workflows
Arginine modification plays a crucial role in various cellular signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of arginine modification.
Arginine Methylation in the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for a wide array of cytokines and growth factors to transduce signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, proliferation, and apoptosis.[4][5][6] Arginine methylation of STAT1, catalyzed by Protein Arginine Methyltransferases (PRMTs), has been shown to modulate the transcriptional activity of STAT1 in response to interferon signaling.[7]
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04630 [genome.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methylation of caspase-8 controls life/death decisions in extrinsic apoptotic networks - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chemical Probes for Arginyltransferase-1 (ATE1) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking chemical probes targeting Arginyltransferase-1 (ATE1), a key enzyme in post-translational protein arginylation. While direct comparative data for 4-Acetamidophenylglyoxal hydrate is not publicly available, this document outlines the established methodologies and performance of known ATE1 inhibitors, tannic acid and merbromin, to serve as a practical guide for evaluating novel compounds like this compound.
Introduction to ATE1 and Protein Arginylation
Protein arginylation is a post-translational modification where the amino acid arginine is added to the N-terminus of proteins, a process catalyzed by ATE1. This modification plays a crucial role in the N-end rule pathway, which governs protein stability and degradation.[1] Dysregulation of ATE1 activity has been implicated in various physiological processes, including cardiovascular development, angiogenesis, and cell motility, making it an attractive target for therapeutic intervention.
Chemical probes that can selectively inhibit ATE1 are valuable tools for dissecting its biological functions and for potential drug development. An ideal ATE1 inhibitor should exhibit high potency, selectivity, and cell permeability.
Comparative Analysis of Known ATE1 Inhibitors
To date, several small molecules have been identified as inhibitors of ATE1. Tannic acid and merbromin are two such compounds for which inhibitory activity has been characterized. The following table summarizes their in vitro potency.
| Chemical Probe | Target(s) | In Vitro IC50 (µM) | Assay System |
| Tannic Acid | ATE1 | 0.23 ± 0.05 | In vitro enzymatic assay with purified ATE1 |
| Merbromin | ATE1 | 0.28 ± 0.06 | In vitro enzymatic assay with purified ATE1 |
| This compound | ATE1 (putative) | Data not available | - |
IC50 values are sourced from a study by Saha et al. (2012) and represent the concentration of the inhibitor required to reduce ATE1 activity by 50% in an in vitro enzymatic assay.
Experimental Protocols for Benchmarking ATE1 Inhibitors
To benchmark a novel chemical probe like this compound, a series of in vitro and cell-based assays are required.
In Vitro ATE1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified ATE1 and its inhibition by a chemical probe.
Principle: The assay quantifies the transfer of radioactive arginine ([³H]-Arg) from [³H]-Arg-tRNA to a model substrate by ATE1. The amount of radioactivity incorporated into the substrate is proportional to the enzyme activity.
Materials:
-
Purified recombinant ATE1 enzyme
-
Arginyl-tRNA synthetase (RRS)
-
Total tRNA
-
[³H]-L-Arginine
-
ATE1 substrate (e.g., a peptide with an N-terminal aspartate)
-
ATP, MgCl₂, KCl, Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Charging of tRNA: Prepare a reaction mixture containing total tRNA, RRS, [³H]-L-Arginine, ATP, and appropriate buffer. Incubate to allow the synthesis of [³H]-Arg-tRNA.
-
Inhibition Assay: In a separate reaction, pre-incubate purified ATE1 with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Arginylation Reaction: Initiate the arginylation reaction by adding the ATE1 substrate and the pre-charged [³H]-Arg-tRNA to the enzyme-inhibitor mixture.
-
Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the proteins (including the radiolabeled substrate). Wash the precipitate to remove unincorporated [³H]-L-Arginine.
-
Quantification: Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ATE1 inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for ATE1 Activity
This cell-based assay assesses the ability of a chemical probe to inhibit ATE1 activity within a cellular context by monitoring the degradation of an ATE1 substrate.[1]
Principle: A reporter protein that is a known substrate of ATE1 (e.g., RGS4) is expressed in cells. Inhibition of ATE1 prevents the arginylation and subsequent degradation of the reporter, leading to its accumulation, which can be quantified by immunofluorescence.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for an ATE1 substrate (e.g., RGS4-V5)
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Primary antibody against the reporter protein tag (e.g., anti-V5)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Transfect the cells with the expression vector for the ATE1 substrate reporter.
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound.
-
Fixation and Permeabilization: After incubation, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a high-content imager or measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Normalize the reporter protein signal to the cell number (DAPI signal). Plot the normalized signal against the compound concentration to determine the cellular efficacy.
Visualizing Key Pathways and Workflows
To better understand the processes involved in benchmarking ATE1 inhibitors, the following diagrams illustrate the ATE1 signaling pathway and the experimental workflows.
Caption: ATE1 Signaling and the N-End Rule Pathway.
References
A Comparative Analysis of the Reaction Kinetics of 4-Acetamidophenylglyoxal Hydrate and Methylglyoxal in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of 4-Acetamidophenylglyoxal hydrate and the well-characterized α-oxoaldehyde, methylglyoxal. The information presented herein is intended to assist researchers in understanding the relative reactivity of these compounds, particularly in the context of protein modification and the formation of advanced glycation end products (AGEs). Due to a lack of specific kinetic data for this compound, this guide utilizes data for the closely related compound, phenylglyoxal, as a proxy to facilitate a comparative analysis.
Executive Summary
Methylglyoxal is a highly reactive dicarbonyl compound formed endogenously during metabolism. Its reactions with proteins, particularly with arginine, cysteine, and lysine residues, are well-documented and lead to the formation of various AGEs implicated in aging and diabetic complications.[1] Phenylglyoxal and its derivatives, including this compound, are also known to react with arginine residues and are often used as pharmacological probes and potential drug candidates. Understanding the kinetic differences between these molecules is crucial for predicting their biological activity and potential toxicity.
Comparative Reaction Kinetics
The following table summarizes the available quantitative data on the reaction kinetics of methylglyoxal and phenylglyoxal with amino acids.
| Parameter | Methylglyoxal | Phenylglyoxal | This compound |
| Primary Target Residue | Arginine, Lysine, Cysteine[1] | Arginine | Arginine (inferred) |
| Reaction with Arginine | Forms several adducts including a major hydroimidazolone (MG-H1)[2] | Reacts rapidly with the guanidinium group | Expected to react with the guanidinium group |
| Qualitative Reactivity | Highly reactive towards amino and sulfur compounds[3] | Rapid reaction with arginine residues | Data not available |
| pH Dependence | Reaction rate with arginine increases with increasing pH | Reaction rate with arginine increases with increasing pH | Data not available |
Experimental Protocols
The kinetic data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key experiments used to characterize the reaction kinetics of α-oxoaldehydes.
Spectrophotometric Assay for Arginine Modification
This method is used to monitor the reaction of glyoxals with arginine-containing compounds by observing changes in absorbance over time.
-
Materials:
-
Methylglyoxal or Phenylglyoxal solution of known concentration.
-
Nα-acetyl-L-arginine solution.
-
Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare reaction mixtures containing the glyoxal derivative and Nα-acetyl-L-arginine in the buffer solution.
-
Initiate the reaction by adding the glyoxal solution to the arginine solution.
-
Immediately place the reaction mixture in the spectrophotometer and record the absorbance at a specific wavelength (e.g., 288 nm for the product of the phenylglyoxal-arginine reaction) at regular time intervals.
-
The initial reaction rate can be determined from the initial slope of the absorbance versus time plot.
-
High-Performance Liquid Chromatography (HPLC) for Product Analysis
HPLC is employed to separate and quantify the various products formed during the reaction of glyoxals with amino acids or proteins.
-
Materials:
-
Reaction mixture of glyoxal and amino acid/protein.
-
HPLC system with a suitable column (e.g., C18 reverse-phase column).
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Detector (e.g., UV-Vis or mass spectrometer).
-
-
Procedure:
-
Quench the reaction at different time points by adding a stopping reagent (e.g., a strong acid).
-
Inject a known volume of the quenched reaction mixture into the HPLC system.
-
Elute the components using the defined mobile phase gradient.
-
Identify and quantify the reaction products by comparing their retention times and peak areas with those of known standards.
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
References
- 1. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Experimental Models for Advanced Glycation End Product Formation Using Albumin, Collagen, Elastin, Keratin and Proteoglycan | Semantic Scholar [semanticscholar.org]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Acetamidophenylglyoxal Hydrate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 4-Acetamidophenylglyoxal hydrate are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets to ensure adherence to established safety protocols.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed. Below is a summary of its key hazard information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement (H-Statement) | Disposal Precautionary Statement (P-Statement) |
| Acute Toxicity (Oral) - Category 4 | Warning | H302: Harmful if swallowed. | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Preparation:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dusts.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealable container designated for solid chemical waste.
-
Avoid generating dust during transfer.
-
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, and pipette tips, should be collected in the same designated solid waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's policies.
3. Labeling and Storage of Waste:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (exclamation mark).
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[2]
4. Final Disposal:
-
Institutional Procedures: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
